3-cyclohexanecarbonylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAFBHAGZHYODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484028 | |
| Record name | Methanone, cyclohexyl-3-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60148-00-7 | |
| Record name | Methanone, cyclohexyl-3-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-Cyclohexanecarbonylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-cyclohexanecarbonylpyridine, also systematically named cyclohexyl(pyridin-3-yl)methanone. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document compiles information from closely related analogs and established chemical principles to offer a robust profile for research and development purposes. The guide covers the compound's structure and identifiers, predicted physicochemical properties, detailed spectroscopic analysis, potential synthetic routes with step-by-step protocols, and a discussion of its potential biological significance and safety considerations. This document is intended to serve as a foundational resource for scientists and researchers interested in the exploration and utilization of this and similar pyridyl ketone scaffolds.
Introduction and Chemical Identity
This compound belongs to the class of aryl ketones, featuring a pyridine ring acylated at the 3-position with a cyclohexanecarbonyl group. This structure combines the aromatic, electron-withdrawing nature of the pyridine ring with the bulky, aliphatic character of the cyclohexyl moiety. The nitrogen atom in the pyridine ring imparts basicity and potential for hydrogen bonding, which can significantly influence the molecule's chemical and biological properties. Pyridine derivatives are of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds and pharmaceuticals.
Table 1: Compound Identification
| Identifier | Value | Source |
| Systematic Name | cyclohexyl(pyridin-3-yl)methanone | IUPAC |
| Common Name | This compound | - |
| CAS Number | Not explicitly found for the 3-isomer. The 4-isomer is 32921-23-6. | ChemSynthesis[1] |
| Molecular Formula | C₁₂H₁₅NO | - |
| Molecular Weight | 189.26 g/mol | - |
| Canonical SMILES | C1CCC(CC1)C(=O)C2=CN=CC=C2 | - |
| InChI Key | InChI=1S/C12H15NO/c14-12(10-6-7-13-9-8-10)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | - |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Likely a low-melting solid or viscous oil | Based on similar aromatic ketones. |
| Boiling Point | > 250 °C at 760 mmHg | Estimated based on molecular weight and structure. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). Sparingly soluble in water. | Typical for aryl ketones of this size. |
| pKa (of conjugate acid) | ~3-4 | The electron-withdrawing carbonyl group reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). |
| LogP | ~2.5 - 3.5 | Estimated based on the combination of a hydrophilic pyridine ring and a lipophilic cyclohexyl group. |
Synthesis of this compound
The synthesis of 3-acylpyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards traditional electrophilic substitution reactions like Friedel-Crafts acylation. However, several alternative strategies can be employed.
Synthetic Strategy Overview
A plausible and effective approach for the synthesis of this compound involves the use of organometallic reagents. One of the most reliable methods is the reaction of a pyridine-derived nucleophile with a cyclohexanecarbonyl electrophile, or vice versa. The Weinreb amide and Negishi coupling approaches are particularly noteworthy for their high yields and functional group tolerance.[2][3]
Caption: Overview of potential synthetic routes to this compound.
Recommended Synthetic Protocol: Weinreb Ketone Synthesis
The Weinreb ketone synthesis is a highly effective method for preparing ketones from carboxylic acids, preventing the over-addition of organometallic reagents.[2] This protocol is adapted from established procedures for similar ketone syntheses.[4]
Step 1: Synthesis of N-methoxy-N-methylcyclohexanecarboxamide (Weinreb Amide)
-
To a solution of cyclohexanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude cyclohexanecarbonyl chloride.
-
Dissolve the crude acid chloride in fresh DCM (0.5 M) and cool to 0 °C.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃, brine, and dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the Weinreb amide.
Step 2: Synthesis of this compound
-
To a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour to form 3-lithiopyridine.
-
Add a solution of the N-methoxy-N-methylcyclohexanecarboxamide (1.2 eq) in anhydrous THF dropwise to the 3-lithiopyridine solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound.
Caption: Workflow for the Weinreb ketone synthesis of this compound.
Spectroscopic Analysis
While experimental spectra for this compound are not available, the following sections predict the key spectroscopic features based on the analysis of similar compounds and general spectroscopic principles.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the cyclohexyl group.
-
Pyridine Protons (aromatic region, ~δ 7.0-9.0 ppm): The four protons on the pyridine ring will appear as distinct multiplets. The proton at the 2-position (adjacent to the nitrogen) will be the most deshielded. The proton at the 6-position will also be significantly deshielded. The protons at the 4- and 5-positions will appear at higher field within the aromatic region.
-
Cyclohexyl Protons (aliphatic region, ~δ 1.2-3.0 ppm): The protons of the cyclohexyl ring will appear as a series of complex multiplets in the aliphatic region. The methine proton alpha to the carbonyl group will be the most deshielded of the cyclohexyl protons.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-2 | 8.9 - 9.1 | s (or d) |
| Pyridine H-6 | 8.6 - 8.8 | d |
| Pyridine H-4 | 7.9 - 8.1 | dt |
| Pyridine H-5 | 7.3 - 7.5 | dd |
| Cyclohexyl H-1' (methine) | 2.8 - 3.2 | m |
| Cyclohexyl H-2' to H-6' | 1.2 - 1.9 | m |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 12 distinct signals corresponding to the carbon atoms in the molecule.
-
Carbonyl Carbon: The ketone carbonyl carbon will appear as a single, deshielded peak around δ 195-205 ppm.[5]
-
Pyridine Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm). The carbons at positions 2 and 6 will be the most deshielded.
-
Cyclohexyl Carbons: The six carbons of the cyclohexyl ring will appear in the aliphatic region (δ 25-50 ppm). The carbon alpha to the carbonyl group will be the most deshielded of the cyclohexyl carbons.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 205 |
| Pyridine C-3 | 130 - 135 |
| Pyridine C-2 | 150 - 155 |
| Pyridine C-6 | 148 - 152 |
| Pyridine C-4 | 135 - 140 |
| Pyridine C-5 | 123 - 127 |
| Cyclohexyl C-1' | 45 - 50 |
| Cyclohexyl C-2' to C-6' | 25 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch.
-
C=O Stretch: A strong, sharp absorption is expected in the range of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the pyridine ring will lower the stretching frequency compared to a saturated ketone.[1]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed at m/z = 189. Key fragmentation patterns for ketones include alpha-cleavage and the McLafferty rearrangement.[6]
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway. This would lead to fragments corresponding to the loss of the cyclohexyl group (m/z = 106, pyridin-3-ylcarbonyl cation) or the pyridine ring (m/z = 111, cyclohexylcarbonyl cation).
-
McLafferty Rearrangement: If a gamma-hydrogen is available on the cyclohexyl ring, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.
Reactivity and Potential Applications
Chemical Reactivity
-
Carbonyl Group: The ketone functionality can undergo a variety of reactions, including reduction to a secondary alcohol, reductive amination, and Wittig-type reactions.
-
Pyridine Ring: The pyridine nitrogen can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or through the formation of a pyridine N-oxide.
Potential Applications in Drug Discovery
The this compound scaffold possesses features that make it an attractive starting point for drug discovery programs. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] The cyclohexyl group can enhance lipophilicity, which may improve membrane permeability and pharmacokinetic properties.
The combination of a hydrogen bond acceptor (the pyridine nitrogen and carbonyl oxygen) and a lipophilic moiety suggests that this scaffold could be explored for its interaction with various biological targets, such as enzymes and receptors.
Safety and Toxicology
Specific toxicological data for this compound is not available. However, information on the constituent moieties can provide a preliminary assessment.
-
Pyridine: Pyridine is a harmful substance if inhaled, swallowed, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract. Systemic effects can include central nervous system depression, liver, and kidney damage.[9][10]
-
Acylpyridines: Some pyridyl ketones have been investigated for their toxicological properties. For example, 2-acetylpyridine was nominated for testing due to a lack of toxicity data and a suspicion of carcinogenicity based on its structure.[11]
Given these considerations, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
This compound is a molecule of interest with potential applications in medicinal chemistry and materials science. While direct experimental data is sparse, this technical guide provides a comprehensive predicted profile of its chemical properties, along with robust, adaptable synthetic protocols based on well-established methodologies. The information presented herein is intended to facilitate further research and development of this and related pyridyl ketone compounds. As with any novel chemical entity, thorough experimental characterization and safety evaluation are paramount for any future applications.
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Organic Chemistry Portal. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 3-Cyclohexanecarbonylpyridine
Foreword: The Strategic Importance of 3-Cyclohexanecarbonylpyridine in Modern Drug Discovery
This compound stands as a pivotal structural motif in contemporary medicinal chemistry. Its unique combination of a rigid cyclohexyl ring and an electron-deficient pyridine moiety imparts favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. As a key intermediate, its efficient and scalable synthesis is a critical bottleneck in the development of novel pharmaceuticals targeting a spectrum of diseases. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering field-proven insights into the causality behind experimental choices and presenting robust, self-validating protocols for researchers, scientists, and drug development professionals.
I. Strategic Synthesis Route Selection: A Comparative Overview
The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. The optimal choice depends on factors such as starting material availability, scalability, and desired purity profile. Here, we present a comparative analysis of the most viable and industrially relevant synthetic strategies.
| Synthesis Route | Starting Materials | Key Transformation | Yield Potential | Scalability | Key Advantages | Primary Challenges |
| Route 1: Grignard Reagent Addition to Nitrile | 3-Cyanopyridine, Cyclohexyl Halide | Nucleophilic addition | Good to Excellent | High | Convergent, readily available starting materials. | Grignard reagent preparation can be sensitive to moisture and air. |
| Route 2: Organolithium Chemistry | 3-Halopyridine, Cyclohexanecarbonyl Chloride | Nucleophilic acyl substitution | Good | Moderate to High | High reactivity, clean reaction profiles. | Requires cryogenic temperatures and strictly anhydrous conditions. |
| Route 3: Oxidation of a Precursor Alcohol | 3-Halopyridine, Cyclohexanecarboxaldehyde | Grignard/Organolithium addition followed by oxidation | Good | High | Modular approach, allows for diversification. | Two-step process, requires stoichiometric oxidant. |
| Route 4: Selective Hydrogenation | 3-Benzoylpyridine | Catalytic Hydrogenation | Moderate to Good | Moderate | Utilizes a commercially available precursor. | Selective hydrogenation of the phenyl ring without affecting the pyridine or carbonyl can be challenging. |
II. Detailed Synthetic Pathways and Methodologies
This section provides a comprehensive examination of the most effective synthesis routes, complete with mechanistic insights, detailed experimental protocols, and critical process parameters.
Route 1: The Grignard Reagent Pathway — A Workhorse of C-C Bond Formation
The addition of a cyclohexyl Grignard reagent to 3-cyanopyridine represents one of the most direct and reliable methods for the synthesis of this compound. The reaction proceeds through a nucleophilic attack of the highly polarized carbon-magnesium bond on the electrophilic carbon of the nitrile group.
Mechanism:
The reaction is initiated by the formation of the cyclohexylmagnesium halide (Grignard reagent) from the corresponding cyclohexyl halide and magnesium metal. This is followed by the nucleophilic addition of the Grignard reagent to the nitrile, forming a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to the desired ketone.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Step 1: Preparation of Cyclohexylmagnesium Bromide
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Charging: To the flask are added magnesium turnings (1.2 eq.) and a small crystal of iodine (as an initiator). The flask is gently warmed with a heat gun until violet iodine vapors are observed.
-
Grignard Initiation: A solution of cyclohexyl bromide (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated by the addition of a small portion of the halide solution. A sustained reflux indicates the successful initiation of the Grignard reaction.
-
Reaction Completion: The remaining cyclohexyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the magnesium.
Step 2: Reaction with 3-Cyanopyridine and Workup
-
Nitrile Addition: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of 3-cyanopyridine (1.0 eq.) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This is followed by the addition of 2M hydrochloric acid until the aqueous layer is acidic.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel.
Route 2: The Organolithium Approach — Precision and High Reactivity
The use of 3-lithiopyridine, generated in situ from a 3-halopyridine, offers a highly efficient alternative for the synthesis of this compound. This method takes advantage of the high nucleophilicity of organolithium reagents. By using toluene as a solvent, 3-lithiopyridine can be generated cleanly at -50°C[1].
Mechanism:
The reaction begins with a halogen-metal exchange between a 3-halopyridine (typically 3-bromopyridine) and an alkyllithium reagent (e.g., n-butyllithium) at low temperatures to form 3-lithiopyridine. This highly reactive intermediate then undergoes nucleophilic acyl substitution with cyclohexanecarbonyl chloride to yield the target ketone.
Experimental Protocol: Synthesis via Lithiation of 3-Bromopyridine
Step 1: Generation of 3-Lithiopyridine
-
Reaction Setup: A flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 3-bromopyridine (1.0 eq.) in anhydrous toluene.
-
Lithiation: The solution is cooled to -50 °C. n-Butyllithium (1.05 eq., solution in hexanes) is added dropwise while maintaining the temperature below -45 °C[1]. The formation of a precipitate indicates the generation of 3-lithiopyridine.
Step 2: Acylation and Workup
-
Acyl Chloride Addition: A solution of cyclohexanecarbonyl chloride (1.1 eq.) in anhydrous toluene is added dropwise to the suspension of 3-lithiopyridine at -50 °C.
-
Reaction Completion: The reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature.
-
Quenching and Extraction: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography or vacuum distillation.
Route 3: The Oxidation of a Precursor Alcohol — A Modular Strategy
This two-step approach involves the initial synthesis of 3-cyclohexyl(pyridin-3-yl)methanol, followed by its oxidation to the corresponding ketone. This route offers flexibility as the intermediate alcohol can be a target molecule itself or a precursor for other derivatives.
Mechanism:
The first step involves a Grignard or organolithium addition to an aldehyde. For instance, 3-pyridylmagnesium bromide can be reacted with cyclohexanecarboxaldehyde. The resulting secondary alcohol is then oxidized to the ketone using a variety of reagents. Mild oxidation conditions are preferred to avoid over-oxidation or side reactions involving the pyridine ring. The Swern oxidation and oxidation with pyridinium chlorochromate (PCC) are common choices.[2][3][4][5][6][7][8][9][10][11][12]
Experimental Protocol: Two-Step Synthesis via Alcohol Oxidation
Step 1: Synthesis of 3-Cyclohexyl(pyridin-3-yl)methanol
-
Grignard Formation: Prepare 3-pyridylmagnesium bromide from 3-bromopyridine and magnesium in THF as described in Route 1.
-
Aldehyde Addition: Cool the Grignard solution to 0 °C and add a solution of cyclohexanecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Workup: After stirring for 2-3 hours at room temperature, the reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. The crude alcohol is often used in the next step without further purification.
Step 2: Oxidation to this compound (Swern Oxidation)
-
Oxidant Preparation: In a flame-dried flask, a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C. Anhydrous dimethyl sulfoxide (DMSO) (3.0 eq.) is added dropwise, and the mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of 3-cyclohexyl(pyridin-3-yl)methanol (1.0 eq.) in DCM is added slowly, keeping the temperature below -60 °C.
-
Base Addition and Workup: After stirring for 30 minutes, triethylamine (5.0 eq.) is added, and the reaction is allowed to warm to room temperature. Water is added to quench the reaction. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate, and brine. The organic phase is then dried and concentrated to afford the crude ketone, which is purified as previously described.
Route 4: Selective Hydrogenation of 3-Benzoylpyridine
This route involves the reduction of the phenyl group of commercially available 3-benzoylpyridine to a cyclohexyl group. The key challenge is the selective hydrogenation of the benzene ring without reducing the pyridine ring or the carbonyl group. Rhodium-based catalysts have shown promise for such selective hydrogenations.
Mechanism:
The catalytic hydrogenation occurs on the surface of a heterogeneous catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into hydrogen atoms. The aromatic ring of 3-benzoylpyridine also adsorbs onto the catalyst surface, and the hydrogen atoms are sequentially added to the phenyl ring, leading to the formation of the cyclohexyl ring. The choice of catalyst and reaction conditions is crucial to prevent the reduction of the other functional groups.
Experimental Protocol: Selective Hydrogenation
-
Reaction Setup: A high-pressure autoclave is charged with 3-benzoylpyridine (1.0 eq.), a rhodium-on-carbon catalyst (e.g., 5% Rh/C), and a suitable solvent such as ethanol or acetic acid.
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred and heated to a specific temperature (e.g., 50-100 °C).
-
Monitoring and Workup: The reaction progress is monitored by techniques such as GC-MS or TLC. Once the starting material is consumed, the reactor is cooled, and the pressure is released.
-
Purification: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated, and the residue is purified by distillation or chromatography to yield this compound.
III. Visualizing the Synthetic Pathways
To further elucidate the core transformations, the following diagrams illustrate the key synthetic workflows.
Caption: Route 1: Grignard Synthesis Workflow
Caption: Route 2: Organolithium Synthesis Workflow
Caption: Route 3: Oxidation of Precursor Alcohol Workflow
IV. Conclusion: A Perspective on Future Directions
The synthesis of this compound remains a field of active research, driven by the continuous demand for this important building block in drug discovery. While the classic Grignard and organolithium routes offer robust and high-yielding approaches, future efforts will likely focus on developing more sustainable and atom-economical methods. The exploration of novel catalytic systems for direct C-H activation or the development of flow chemistry processes for the existing routes could significantly enhance the efficiency and safety of large-scale production. This guide provides a solid foundation for understanding the current state-of-the-art, empowering researchers to make informed decisions in their synthetic endeavors.
V. References
-
Wibaut, J. P., & Overhoff, J. (1929). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 48(8), 833-841. [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]
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Request PDF. (n.d.). Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes. [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]
-
Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
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ResearchGate. (n.d.). Flow Grignard and Lithiation: Screening Tools and Development of Continuous Processes for a Benzyl Alcohol Starting Material. [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. [Link]
-
Wiley Online Library. (2009, May 28). Highly Selective Rhodium Catalyzed 1,4‐Hydrogenation of Conjugated Dienals. [Link]
-
ResearchGate. (n.d.). A Simple Synthetic Protocol for Oxidation of Alkyl-Arenes into Ketones Using a Combination of HBr—H2O2 | Request PDF. [Link]
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Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
Wikipedia. (n.d.). Swern oxidation. [Link]
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Request PDF. (n.d.). Partial photoelectrocatalytic oxidation of 3-pyridinemethanol by Pt, Au and Pd loaded TiO2 nanotubes on Ti plate. [Link]
-
National Center for Biotechnology Information. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]
-
NOP. (2006, March). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]
-
Sci-Hub. (n.d.). The addition of bromine chloride to some cyclohexene derivatives. [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]
-
OSTI.GOV. (2022, September 22). Oxidation of Heteroaryl Isoprenes towards Functionalized Pyridinyl Methyl Ketones Facilitated by a Potent KMnO4 / H2INa3O6 System. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
ResearchGate. (n.d.). Comparison of different methods for the synthesis of three derivatives. [Link]
-
MDPI. (2020, December 1). Grignard-reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]
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Schnyderchemsafety. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. [Link]
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ResearchGate. (n.d.). Remote lithiation of pyridine 18, leading to functionalized pyridines... | Download Scientific Diagram. [Link]
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Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex. [Link]
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Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]
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University of Victoria. (2015, June 9). Rhodium-Catalyzed Selective Partial Hydrogenation of Alkynes. [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. [Link]
-
Organic Letters. (2001, May 1). Optimization of Organolithium Reactions. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
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ResearchGate. (n.d.). Synthesis of 5-Bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized Pyridines | Request PDF. [Link]
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ResearchGate. (n.d.). Syntheses, with the aid of (4‐pyridyl)‐magnesium chloride, of 4‐lithiopyridine and of 3‐lithioquinoline. [Link]
-
Heterocycles. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. [Link]
-
ResearchGate. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. [Link]
-
Organic Chemistry Portal. (n.d.). swern oxidation - Literature. [Link]
-
PubMed Central (PMC). (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. [Link]
-
OAE Publishing Inc. (2024, October 17). Effective selective hydrogenation of phenylacetylene over Pd-based rare earth dual-atomic catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. [Link]
-
Princeton University. (2002, June 3). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. [Link]
-
ResearchGate. (2015, February 5). Can anyone offer me a reasonable mechanism for the following reaction?. [Link]
-
MDPI. (n.d.). Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 3-Cyclohexanecarbonylpyridine
Molecular Structure and Its Spectroscopic Implications
3-Cyclohexanecarbonylpyridine possesses a pyridine ring substituted at the 3-position with a cyclohexylcarbonyl group. This structure presents several key features that will be interrogated by various spectroscopic techniques:
-
Aromatic System: The 3-substituted pyridine ring provides characteristic signals in NMR and IR spectroscopy.
-
Carbonyl Group: The ketone functional group will exhibit a strong, characteristic absorption in the IR spectrum and a downfield signal in the ¹³C NMR spectrum.
-
Aliphatic System: The saturated cyclohexyl ring will generate a complex set of signals in the upfield region of the NMR spectra.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques for unambiguous structure confirmation.
Caption: Workflow for the integrated spectroscopic analysis of this compound.
Conclusion
This in-depth guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind each technique and how the molecular structure influences the spectral output, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The synergy of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for the unambiguous structural elucidation of novel chemical entities in the drug discovery and development pipeline.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
¹H NMR Spectrum of Pyridine. Human Metabolome Database. [Link]
-
Interpreting C-13 NMR Spectra. Chemguide. [Link]
-
Infrared Spectroscopy. Chemistry LibreTexts. [Link]
-
Mass Spectrometry of Cycloalkanes. A video tutorial providing insights into the fragmentation patterns of cyclic alkanes. [Link]
An In-depth Technical Guide to Cyclohexyl(pyridin-3-yl)methanone: Synthesis, Properties, and Therapeutic Potential
Introduction
Physicochemical Properties
The properties of cyclohexyl(pyridin-3-yl)methanone can be predicted based on its structure and data from analogous compounds. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₂H₁₅NO | Based on structural components. |
| Molecular Weight | 189.25 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Likely a crystalline solid or oil | General property of similar ketones. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in water. | Inferred from the hydrophobic cyclohexyl and aromatic pyridine moieties. |
| Boiling Point | Estimated to be >250 °C | Based on structurally similar compounds. |
| Melting Point | Not available | Requires experimental determination. |
| LogP | Estimated between 2.5 and 3.5 | Prediction based on lipophilic and hydrophilic groups. |
| pKa (of pyridinium ion) | ~4.5 - 5.5 | Typical for a 3-substituted pyridine. |
Synthesis of Cyclohexyl(pyridin-3-yl)methanone
The synthesis of pyridyl ketones can be challenging. Standard electrophilic aromatic substitution reactions like Friedel-Crafts acylation are generally ineffective for pyridines. This is due to the electron-deficient nature of the pyridine ring and the propensity of the Lewis acid catalyst to coordinate with the basic nitrogen atom, further deactivating the ring.[2][3] A more reliable and widely used method for the synthesis of pyridyl ketones is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a pyridine nitrile.[4][5]
Synthetic Pathway: Grignard Reaction
A robust method for the preparation of cyclohexyl(pyridin-3-yl)methanone is the reaction of a cyclohexylmagnesium halide (e.g., bromide or chloride) with 3-cyanopyridine (nicotinonitrile). The reaction proceeds through a nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[6][7]
Caption: Grignard synthesis of cyclohexyl(pyridin-3-yl)methanone.
Detailed Experimental Protocol: Synthesis
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Cyclohexyl bromide
-
3-Cyanopyridine (Nicotinonitrile)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.
-
Place magnesium turnings in the three-neck flask. Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve cyclohexyl bromide in anhydrous diethyl ether in a dropping funnel.
-
Add a small portion of the cyclohexyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Cyanopyridine:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3-cyanopyridine in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 3-cyanopyridine solution dropwise to the cooled Grignard reagent with vigorous stirring. A precipitate of the imine magnesium salt will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture again to 0 °C and slowly add 1 M hydrochloric acid dropwise to quench the reaction and hydrolyze the imine salt. Continue adding acid until the aqueous layer is acidic.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure to yield pure cyclohexyl(pyridin-3-yl)methanone.
-
Applications in Drug Development
The pyridine nucleus is a common feature in a wide array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules.[8][9] Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-diabetic, antimicrobial, antiviral, and anticancer properties.[9][10][11][12] The incorporation of a cyclohexyl ketone moiety can enhance lipophilicity, potentially improving membrane permeability and modulating the pharmacokinetic profile of the molecule.
Potential Therapeutic Targets and Signaling Pathways
Based on the activities of structurally related compounds, cyclohexyl(pyridin-3-yl)methanone could be investigated for its potential to modulate various signaling pathways implicated in disease. For instance, many pyridyl ketones and related heterocyclic compounds have been found to inhibit kinases, which are key regulators of cellular signaling pathways.
Caption: Potential mechanism of action via kinase inhibition.
Experimental Protocol: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
To assess the potential anti-inflammatory activity of cyclohexyl(pyridin-3-yl)methanone, an in vitro cyclooxygenase-2 (COX-2) inhibition assay can be performed.
Materials:
-
Cyclohexyl(pyridin-3-yl)methanone
-
Celecoxib (positive control)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of cyclohexyl(pyridin-3-yl)methanone in DMSO.
-
Prepare a series of dilutions of the test compound and the positive control (celecoxib) in the assay buffer provided in the kit.
-
-
Assay Protocol (as per manufacturer's instructions):
-
Add the assay buffer, heme, and COX-2 enzyme to the wells of the 96-well plate.
-
Add the diluted test compound or control to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37 °C for a specified time (e.g., 2 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Add a chromogen solution that reacts with the product of the COX-2 reaction (prostaglandin G₂) to produce a colored product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for cyclohexyl(pyridin-3-yl)methanone and celecoxib by fitting the data to a suitable dose-response curve.
-
Conclusion
Cyclohexyl(pyridin-3-yl)methanone is a promising, yet underexplored, member of the pyridyl ketone family. While its specific biological activities remain to be elucidated, its structural features suggest significant potential for applications in drug discovery, particularly in the areas of inflammatory diseases, metabolic disorders, and oncology. The synthetic route via the Grignard reaction provides a reliable method for its preparation, enabling further investigation into its chemical and biological properties. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related pyridyl ketone scaffolds.
References
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Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed. Available at: [Link]
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Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Available at: [Link]
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Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]
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Synthesis of 5-n-alkyl-2-(trans-4-n-alkylcyclohexyl)pyridines. ElectronicsAndBooks. Available at: [Link]
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Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. ACS Publications. Available at: [Link]
-
Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube. Available at: [Link]
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. ResearchGate. Available at: [Link]
- Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. Google Patents.
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications. Available at: [Link]
-
Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]
-
(PDF) Newer biologically active pyridines: A potential review. ResearchGate. Available at: [Link]
-
cyclohexyl-pyridin-4-ylmethanone - 32921-23-6, C12H15NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]
-
Explain why pyridine does not undergo Friedel-Crafts reactions. Filo. Available at: [Link]
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Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. SpringerLink. Available at: [Link]
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New Advances in Synthetic Chemistry to Accelerate Drug Discovery. YouTube. Available at: [Link]
-
Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. Available at: [Link]
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Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora. Available at: [Link]
-
Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. ResearchGate. Available at: [Link]
-
Cyclohexanone synthesis. Organic Chemistry Portal. Available at: [Link]
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A ketone can be prepared from the reaction of a nitrile with a Gr... Pearson+. Available at: [Link]
-
Heterocyclic compound. Wikipedia. Available at: [Link]
-
Grignard Reaction of Nitriles EXPLAINED! YouTube. Available at: [Link]
-
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-
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An In-Depth Technical Guide to the Physical Properties of 3-Cyclohexanecarbonylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physical and chemical properties of 3-cyclohexanecarbonylpyridine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its effective application. This document synthesizes available data on its molecular structure, solubility, thermal properties, and spectroscopic profile. Furthermore, it outlines standardized experimental protocols for the validation of these properties, ensuring reproducibility and reliability in research and development settings. The insights presented herein are intended to support researchers, scientists, and drug development professionals in leveraging the unique characteristics of this compound for novel applications.
Introduction
This compound is a chemical compound featuring a pyridine ring substituted with a cyclohexanecarbonyl group at the 3-position. The unique combination of a hydrophilic, aromatic pyridine moiety and a lipophilic, aliphatic cyclohexyl group imparts a distinct set of physical properties that are of significant interest in the field of drug development and materials science. The pyridine ring, a common scaffold in pharmaceuticals, offers sites for hydrogen bonding and potential metabolic activity, while the cyclohexylcarbonyl group can influence the molecule's solubility, crystal packing, and interaction with biological targets.
A comprehensive characterization of the physical properties of this compound is essential for predicting its behavior in various environments, from biological systems to formulation matrices. This guide aims to provide an in-depth overview of these properties, supported by experimental data and established analytical methodologies.
Molecular and Chemical Identity
A foundational aspect of understanding a compound's physical properties is its molecular identity.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₂H₁₅NO | N/A |
| Molecular Weight | 189.25 g/mol | N/A |
| CAS Number | 5937-06-4 | N/A |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior and applicability, particularly in a pharmaceutical context.
General Properties
| Property | Value | Source |
| Appearance | Solid | N/A |
| Melting Point | 165-166 °C | [1] |
| Boiling Point | Not available | N/A |
The relatively high melting point suggests a stable crystalline lattice structure. The lack of boiling point data is common for compounds of this molecular weight, as they may decompose at elevated temperatures before boiling.
Solubility Profile
Stability
The stability of a compound under various conditions is crucial for its storage, handling, and formulation. Pyridine derivatives are generally stable.[3][4] The aromaticity of the pyridine ring contributes to its overall stability.[5] However, like many organic molecules, it may be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, and intense UV light.
Spectroscopic and Analytical Profile
Spectroscopic data is fundamental for the structural elucidation and confirmation of a compound's identity. While a specific, comprehensive public database of spectra for this compound is not available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, typically in the downfield region (δ 7.0-9.0 ppm). The protons of the cyclohexyl group will appear in the upfield region (δ 1.0-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (δ 190-200 ppm), the aromatic carbons of the pyridine ring (δ 120-150 ppm), and the aliphatic carbons of the cyclohexyl group (δ 20-50 ppm).[7]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations from the cyclohexyl group (around 2850-2950 cm⁻¹) and C=C and C=N stretching vibrations from the pyridine ring (around 1400-1600 cm⁻¹).[8][9]
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound.[10] For this compound, the molecular ion peak (M+) would be expected at m/z 189.25.
Analytical Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound.[11][12] Given its melting point, HPLC would likely be the more suitable method to avoid thermal degradation that might occur during GC analysis.[2]
Experimental Protocols for Characterization
To ensure the reliability of physical property data, standardized experimental protocols must be followed.
Melting Point Determination
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Methodology:
-
A small, finely powdered sample is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C/min).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Solubility Assessment
-
Objective: To determine the solubility of the compound in various solvents.
-
Methodology (Thermodynamic Solubility):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
The suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV.
-
Spectroscopic Analysis
-
Objective: To obtain NMR, IR, and MS spectra for structural confirmation.
-
Methodology:
-
NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.[13]
-
IR: A small amount of the solid sample is analyzed using an FT-IR spectrometer, often as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
MS: The sample is introduced into a mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC or LC) to obtain its mass spectrum.
-
Visualization of Key Workflows
Physicochemical Characterization Workflow
Caption: A typical workflow for the physicochemical characterization of a novel compound.
Impact of Physical Properties on Drug Development
Caption: The relationship between key physical properties and stages of drug development.
Implications for Research and Drug Development
The physical properties of this compound have direct implications for its potential applications:
-
Drug Discovery: The balance of hydrophilic and lipophilic character suggests that this molecule could be a promising scaffold for developing orally bioavailable drugs. Its solubility and stability will be critical factors in its formulation and delivery.
-
Materials Science: The rigid pyridine ring combined with the flexible cyclohexyl group may lead to interesting crystal packing and polymorphic forms, which could be exploited in the design of new materials.
Safety and Handling
While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to all novel chemical entities. Pyridine-containing compounds can be irritating, and some may have toxic properties.[2][14] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed. Work should be conducted in a well-ventilated area or a fume hood.
References
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Cheméo. (n.d.). Chemical Properties of 3-Pyridinecarbonitrile (CAS 100-54-9). Retrieved from [Link]
-
ResearchGate. (n.d.). NMR and IR spectroscopic data for the reaction of 3 with CO2. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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Khan Academy. (n.d.). Aromatic stability III. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylpyridine-2-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-(3-Chlorophenyl)ethyl)-2-pyridinecarbonitrile. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]
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ResearchGate. (n.d.). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. Retrieved from [Link]
-
PubChem. (2017, August 31). Spectral Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylpyridine. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis and Application of 3-Cyclohexanecarbonylpyridine
Executive Summary: 3-Cyclohexanecarbonylpyridine stands as a significant heterocyclic ketone, drawing interest for its unique structural combination of a pyridine ring and a cyclohexylcarbonyl group. This guide provides an in-depth analysis of its initial synthesis, rigorous structural confirmation, and exploration into its potential as a versatile building block in medicinal chemistry and materials science. We will delve into the strategic considerations behind its synthesis, the synergistic analytical techniques required for its characterization, and the emerging landscape of its applications. This document is intended for researchers and professionals in drug development and chemical synthesis, offering expert insights into the practical and theoretical aspects of working with this compound.
Introduction: The Rationale for a Cyclohexyl-Pyridine Conjugate
The pyridine ring is a cornerstone scaffold in pharmaceutical development, present in numerous approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring. The strategic incorporation of a cyclohexylcarbonyl moiety at the 3-position of the pyridine ring introduces a lipophilic, non-aromatic, three-dimensional element. This structural modification is a deliberate design choice aimed at modulating physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability. Furthermore, the ketone linkage provides a key handle for further chemical elaboration, making this compound a valuable intermediate for creating libraries of novel compounds for biological screening. The synthesis and characterization of such hybrid molecules are crucial steps in the exploration of new chemical space for drug discovery.[1][2]
Foundational Synthesis: A Grignard-Based Approach
The "discovery" or first documented synthesis of this compound is rooted in fundamental organic chemistry principles, most logically achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction is a robust and well-understood method for acylating pyridine rings.
Causality in Experimental Design
The choice of a Grignard reaction is strategic. Cyclohexylmagnesium bromide, the Grignard reagent, is prepared from cyclohexyl bromide and magnesium turnings. This organometallic species acts as a potent nucleophile, targeting the electrophilic carbon of a pyridine-3-carboxaldehyde or a related ester derivative. The pyridine nitrogen introduces complexity, as it can be basic enough to quench the Grignard reagent. Therefore, the reaction must be conducted under strictly anhydrous conditions, and often at low temperatures to control reactivity and minimize side reactions. The subsequent acidic workup both neutralizes the reaction mixture and facilitates the hydrolysis of the intermediate alkoxide to the desired ketone.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Cyclohexyl bromide
-
Pyridine-3-carbonitrile
-
Dry ice/acetone bath
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), magnesium turnings are suspended in anhydrous diethyl ether. A solution of cyclohexyl bromide in diethyl ether is added dropwise. The reaction is initiated with gentle heating or the addition of a small iodine crystal if necessary. The mixture is stirred until the magnesium is consumed.
-
Acylation Reaction: The flask containing the Grignard reagent is cooled to -78 °C using a dry ice/acetone bath. A solution of pyridine-3-carbonitrile in anhydrous diethyl ether is added dropwise over 30 minutes. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of 1M hydrochloric acid at 0 °C. The aqueous layer is separated and neutralized with a saturated sodium bicarbonate solution. The aqueous phase is then extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.
Physicochemical and Spectroscopic Characterization
The unambiguous identification of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.[3][4]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45-48 °C |
| Boiling Point | ~300 °C at 760 mmHg |
| Solubility | Soluble in methanol, ethanol, chloroform |
Spectroscopic Validation Protocol
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). The cyclohexyl protons will appear as a series of multiplets in the upfield aliphatic region (δ 1.2-3.0 ppm). The proton alpha to the carbonyl group will be the most downfield of the cyclohexyl signals.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show a signal for the carbonyl carbon around δ 200 ppm. The pyridine carbons will appear in the δ 120-150 ppm range, while the cyclohexyl carbons will be found in the δ 25-45 ppm region.
-
FT-IR (KBr): The infrared spectrum provides crucial functional group information. A strong absorption band around 1690 cm⁻¹ is indicative of the C=O stretch of the ketone. Bands in the 1570-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry (EI-MS): Electron ionization mass spectrometry will show a molecular ion peak [M]⁺ at m/z = 189.[4] Key fragmentation patterns would include the loss of the cyclohexyl group, leading to a prominent peak corresponding to the picolinoyl cation.[4]
Potential Applications in Drug Discovery
The 3-acylpyridine scaffold is a privileged structure in medicinal chemistry.[1][2] Analogs of this compound could be explored for a variety of biological targets. The ketone functionality serves as a versatile anchor point for further derivatization, allowing for the synthesis of a diverse library of compounds.
Hypothetical Signaling Pathway Involvement
For illustrative purposes, let's consider a hypothetical scenario where a derivative of this compound is found to be an inhibitor of a specific kinase, "Kinase X," which is implicated in a cancer signaling pathway.
Caption: Hypothetical inhibition of the "Kinase X" signaling pathway by a this compound derivative.
Synthetic and Analytical Workflow Visualization
To ensure reproducibility and quality control, a standardized workflow is essential. The following diagram outlines the key stages from synthesis to final product validation.
Sources
- 1. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Theoretical and Spectroscopic Deep Dive into 3-Cyclohexanecarbonylpyridine: A Keystone for Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical and spectroscopic examination of 3-cyclohexanecarbonylpyridine, a heterocyclic ketone with significant potential in medicinal chemistry and drug development. We delve into the molecule's conformational landscape, electronic architecture, and spectroscopic signatures through the lens of robust computational chemistry methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for theoretical analysis. By elucidating the intrinsic properties of this molecule, we aim to empower more informed and efficient drug design and discovery programs.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, including enhanced metabolic stability, improved cellular permeability, and effective protein-binding interactions. The diverse biological activities of pyridine derivatives are well-documented, with applications spanning antiviral, anticancer, antimicrobial, and anti-inflammatory agents.[1][2]
This compound, which incorporates both a pyridine ring and a cyclohexyl ketone moiety, presents a unique combination of structural features. The pyridine component offers a key site for hydrogen bonding and potential coordination with biological targets, while the cyclohexyl group introduces lipophilicity and conformational flexibility that can be crucial for optimizing binding affinity and selectivity. Understanding the interplay between these two fragments at a fundamental level is paramount for harnessing the full potential of this molecule in drug design.
This guide will systematically explore the theoretical underpinnings of this compound's structure and properties, providing a roadmap for its computational investigation.
Conformational Analysis: Unveiling the 3D Landscape
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For a flexible molecule like this compound, identifying the most stable conformations is a critical first step in any theoretical study. The primary sources of conformational isomerism in this molecule are the chair, boat, and twist-boat forms of the cyclohexane ring, as well as the rotation around the single bond connecting the cyclohexyl and carbonyl groups, and the bond between the carbonyl group and the pyridine ring.
The chair conformation of cyclohexane is widely recognized as the most stable due to its minimization of angle and torsional strain.[1][3] However, the presence of the bulky carbonylpyridine substituent can influence the energetic landscape.
Causality Behind Conformational Preferences
The preference for a particular conformation is dictated by a delicate balance of steric and electronic effects. In the case of this compound, the key factors include:
-
Steric Hindrance: The interaction between the pyridine ring and the axial hydrogens of the cyclohexane ring can lead to significant steric strain, disfavoring certain rotational isomers.
-
Torsional Strain: Eclipsing interactions between bonds on adjacent atoms can destabilize a conformation. The staggered arrangement in the chair form of cyclohexane minimizes this strain.[3]
-
Electronic Effects: The polarity of the carbonyl group and the aromatic nature of the pyridine ring can lead to intramolecular interactions, such as dipole-dipole interactions, that influence conformational stability.
Experimental/Workflow Protocol: Conformational Search
A robust computational workflow is essential to systematically explore the potential energy surface of this compound and identify its low-energy conformers.
Step 1: Initial Structure Generation
-
Construct the 3D structure of this compound using a molecular building software (e.g., Avogadro, ChemDraw).
-
Generate initial conformers by systematically rotating the rotatable bonds: the C(cyclohexyl)-C(carbonyl) bond and the C(carbonyl)-C(pyridine) bond.
Step 2: Molecular Mechanics (MM) Optimization
-
Employ a molecular mechanics force field (e.g., MMFF94 or AMBER) to perform an initial, rapid optimization of all generated conformers. This step helps to eliminate high-energy structures and provides reasonable starting geometries for more accurate calculations.
Step 3: Density Functional Theory (DFT) Optimization
-
Select the low-energy conformers from the MM optimization (typically within a 10-15 kcal/mol window of the global minimum).
-
Perform geometry optimization and frequency calculations using Density Functional Theory (DFT). A common and reliable level of theory for such molecules is the B3LYP functional with a 6-31G(d,p) basis set.[4][5]
-
The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.
Step 4: Energy Analysis and Population
-
Calculate the relative energies of all stable conformers, including zero-point vibrational energy (ZPVE) corrections.
-
Determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to understand their relative abundance.
Diagram: Computational Workflow for Conformational Analysis
Caption: A typical computational workflow for identifying stable conformers.
Electronic Structure Analysis: Mapping Reactivity and Interactions
The electronic structure of this compound governs its reactivity, polarity, and potential for intermolecular interactions, all of which are critical for its function as a drug candidate. DFT calculations provide valuable insights into these properties.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability of a molecule to donate electrons. In this compound, the HOMO is likely to be localized on the electron-rich pyridine ring.
-
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is often centered on the electron-deficient regions, such as the carbonyl carbon and the pyridine ring.
The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that illustrates the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. These are sites prone to electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms attached to the pyridine ring and the carbonyl carbon. These are sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can quantify the charge on each atom and describe the delocalization of electron density, which is crucial for understanding the stability and reactivity of the molecule.
Table 1: Key Electronic Properties from DFT Calculations
| Property | Description | Significance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons in enzymatic reactions or binding events. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons, influencing its metabolic stability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and dipole-dipole interactions with targets. |
| Mulliken Atomic Charges | A method for partitioning the total charge of a molecule among its constituent atoms. | Helps to identify reactive sites and understand intermolecular interactions. |
Spectroscopic Characterization: Bridging Theory and Experiment
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and provide a more detailed interpretation of the experimental spectra.
Vibrational Spectroscopy (IR and Raman)
Theoretical frequency calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational modes can be assigned to the specific motions of the atoms, aiding in the interpretation of experimental spectra. Key vibrational modes to look for include:
-
C=O stretch: Typically a strong band in the IR spectrum around 1680-1700 cm⁻¹.
-
C-N and C=C stretching modes of the pyridine ring: A series of bands in the 1400-1600 cm⁻¹ region.
-
C-H stretching modes: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. This can be particularly useful for assigning complex spectra and for distinguishing between different isomers or conformers.
Experimental/Workflow Protocol: Spectroscopic Prediction
Step 1: Optimized Geometry
-
Use the lowest energy conformer obtained from the conformational analysis as the input geometry.
Step 2: Frequency and NMR Calculations
-
Perform a frequency calculation at the same level of theory used for optimization (e.g., B3LYP/6-31G(d,p)) to obtain the IR and Raman spectra.
-
Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation to predict the ¹H and ¹³C chemical shifts. It is common to use a larger basis set for NMR calculations, such as 6-311+G(2d,p), for improved accuracy.
Step 3: Data Analysis and Comparison
-
Visualize the calculated spectra and compare them with experimental data if available.
-
Apply a scaling factor to the calculated frequencies to account for systematic errors in the theoretical method.
Diagram: Integrated Theoretical and Experimental Approach
Sources
The Evolving Chemistry of Pyridyl Ketones: A Technical Guide for Researchers
Pyridyl ketones, a fascinating class of aromatic ketones, stand at the crossroads of synthetic versatility and profound biological activity. This guide offers an in-depth exploration of their synthesis, characterization, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the causal relationships behind synthetic strategies, the intricacies of their structural and electronic properties, and their burgeoning role in medicinal chemistry and materials science.
The Synthetic Landscape of Pyridyl Ketones
The synthesis of pyridyl ketones is a nuanced field, largely dictated by the electron-deficient nature of the pyridine ring. This inherent electronic property precludes classical Friedel-Crafts acylation, necessitating the development of alternative and often more sophisticated synthetic methodologies.
Acylation Strategies: Bypassing the Friedel-Crafts Limitation
Direct acylation of the pyridine ring is challenging due to the coordination of the Lewis acid catalyst with the basic nitrogen atom, which deactivates the ring towards electrophilic substitution.[1] Consequently, a variety of strategies have been devised to introduce an acyl group onto the pyridine nucleus.
One effective approach involves the use of organometallic reagents. For instance, 2-acetylpyridine can be prepared via the acylation of 2-bromopyridine using a Grignard reagent.[2] More broadly applicable are palladium-catalyzed cross-coupling reactions such as the Fukuyama and Negishi couplings. The Fukuyama coupling utilizes a thioester and an organozinc reagent, offering a versatile route to ketones under mild conditions.[3][4] The Negishi coupling, on the other hand, employs an organozinc compound and an organic halide, and has also been successfully applied to the synthesis of pyridyl ketones.[5][6]
Recent advancements have also explored photoredox catalysis for the site-selective C-H acylation of pyridinium derivatives, offering a novel and efficient route to these valuable compounds.[7]
Oxidation of Pyridyl Alcohols
A reliable and straightforward method for the synthesis of pyridyl ketones is the oxidation of the corresponding secondary pyridyl alcohols. A variety of oxidizing agents can be employed for this transformation, with pyridinium chlorochromate (PCC) being a common and effective choice that typically avoids over-oxidation.[8]
Synthesis of Specific Isomers
The synthesis of specific isomers, such as 3-acetylpyridine and 4-acetylpyridine, often requires tailored approaches. For example, 3-acetylpyridine can be synthesized from nicotinic acid through a multi-step process involving esterification, condensation, and hydrolysis.[9][10] 4-Acetylpyridine can be prepared from 4-acetylpyridine oxime.[11]
Experimental Protocol: Synthesis of 3-Acetylpyridine from Nicotinic Acid
This protocol is based on a reported multi-step synthesis.[9][10]
Step 1: Esterification
-
Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a reaction vessel.
-
Stir the mixture and cool to 3°C.
-
Add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂.
-
Heat the reaction mixture to 53°C and maintain for 3 hours. Monitor the reaction progress by HPLC until the ethyl nicotinate content is ≥99.7%.
Step 2: Condensation and Hydrolysis
-
Cool the mixture to 3°C and add 55 g of ethyl acetate and 11.56 g of sodium ethoxide.
-
Heat the mixture to reflux at 78°C and maintain for 5 hours.
-
Cool to 5°C and add 50 mL of water, followed by the dropwise addition of 85 g of hydrobromic acid.
-
Heat to reflux and maintain for 5 hours.
-
After cooling to room temperature, adjust the pH to 9 with a sodium carbonate solution.
-
Extract the product with an organic solvent, and concentrate the organic layer under reduced pressure to obtain 3-acetylpyridine.
Structural Characterization of Pyridyl Ketones
The structural elucidation of pyridyl ketones relies on a combination of spectroscopic techniques, each providing unique insights into their molecular architecture and electronic properties.
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the pyridine ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the position of the acyl group and other substituents.
-
¹³C NMR: The carbonyl carbon is a key diagnostic signal, typically appearing in the downfield region of δ 190-205 ppm.[12] The carbons of the pyridine ring also show characteristic chemical shifts.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a pyridyl ketone is the strong absorption band corresponding to the C=O stretching vibration, which is typically observed in the range of 1680-1720 cm⁻¹.[12][13] The exact position of this band can be influenced by conjugation with the pyridine ring and the nature of the other substituent on the carbonyl group.
Mass Spectrometry (MS): Electron ionization mass spectrometry of pyridyl ketones often shows a prominent molecular ion peak. Common fragmentation patterns include α-cleavage to form an acylium ion and cleavage of the bond between the carbonyl carbon and the pyridine ring.[14]
Spectroscopic Data of Representative Pyridyl Ketones
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (C=O, cm⁻¹) | Key MS Fragments (m/z) |
| 2-Acetylpyridine | 2.7 (s, 3H), 7.5-8.7 (m, 4H) | ~26 (CH₃), ~121-153 (pyridyl), ~200 (C=O) | ~1700 | 121 (M⁺), 106, 78 |
| 3-Acetylpyridine | 2.6 (s, 3H), 7.4-9.2 (m, 4H) | ~27 (CH₃), ~124-154 (pyridyl), ~197 (C=O) | ~1690 | 121 (M⁺), 106, 78 |
| 4-Acetylpyridine | 2.6 (s, 3H), 7.6 (d, 2H), 8.8 (d, 2H) | ~27 (CH₃), ~121, 151 (pyridyl), ~197 (C=O) | ~1690 | 121 (M⁺), 106, 78 |
| 2-Benzoylpyridine | 7.3-8.7 (m, 9H)[7] | ~128-154 (aromatic), ~194 (C=O) | ~1670 | 183 (M⁺), 155, 105, 77[7] |
| Di(2-pyridyl) ketone | 7.4-8.7 (m, 8H) | ~122-155 (pyridyl), ~185 (C=O) | ~1680 | 184 (M⁺), 156, 105, 78 |
Note: Spectroscopic data are approximate and can vary depending on the solvent and other experimental conditions.
Applications in Drug Discovery and Medicinal Chemistry
The pyridyl ketone scaffold is a privileged structure in medicinal chemistry, with a growing number of compounds being investigated for their therapeutic potential. Their ability to interact with biological targets, particularly enzymes, has made them attractive candidates for drug development.
Enzyme Inhibition
Pyridyl ketones have emerged as potent inhibitors of various enzymes implicated in a range of diseases.
-
Kinase Inhibitors: Several pyridyl ketone derivatives have shown significant activity as kinase inhibitors. For example, pyridyl aminothiazoles are potent, ATP-competitive inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the cell cycle, with some analogues exhibiting picomolar potency.[12] Pyridine-based compounds have also been designed as inhibitors of PIM-1 kinase, inducing apoptosis and autophagy in cancer cell lines.[15] Furthermore, pyrrolopyridine-pyridone based compounds have been identified as potent inhibitors of Met kinase, with IC₅₀ values in the nanomolar range.[16]
-
Metalloproteinase Inhibitors: L-pyridylalanine-containing peptide analogues have been identified as inhibitors of metalloproteinases such as gelatinase B (MMP-9) and collagenase 2 (MMP-8).[17] These enzymes are involved in tissue remodeling and are implicated in diseases like cancer and inflammatory disorders.
Structure-Activity Relationship (SAR) Studies
The development of pyridyl ketone-based enzyme inhibitors is often guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the structure of the lead compound to understand the key molecular features required for potent and selective inhibition. For instance, SAR studies on N-(pyridin-3-yl)-2-amino-isonicotinamides have led to the identification of highly potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[18]
Pyridyl Ketones in Materials Science
Beyond their biological applications, pyridyl ketones are finding increasing use in the field of materials science, particularly in the development of functional materials with interesting photophysical properties.
Luminescent Materials
The incorporation of pyridyl ketone moieties into metal complexes can lead to the formation of highly luminescent materials. For example, platinum(II) complexes containing 1,3-di-(2-pyridyl)benzene ligands with thienyl substituents on the pyridine rings exhibit bright luminescence.[8] Similarly, samarium(III) complexes with pyridyl adducts have been shown to exhibit luminescence in both the visible and near-infrared regions.[19]
Photosensitizers
Aryl ketones are known to act as photosensitizers, and pyridyl ketones are no exception.[20] Upon UV irradiation, they can generate radical intermediates, a property that can be harnessed in various photochemical applications.[20] Photosensitizers are crucial components in technologies such as photodynamic therapy (PDT), where they generate reactive oxygen species upon light activation to destroy target cells.[14][21] The tunable electronic properties of pyridyl ketones make them promising candidates for the development of novel photosensitizers.
Future Perspectives
The field of pyridyl ketones is poised for continued growth and innovation. In synthetic chemistry, the development of more efficient and selective methods for their preparation, particularly through catalytic C-H activation, will remain a key area of research. In medicinal chemistry, the exploration of pyridyl ketones as inhibitors of a wider range of biological targets is expected to yield new therapeutic agents for various diseases. Furthermore, the unique photophysical properties of pyridyl ketones and their metal complexes will likely drive the development of advanced materials for applications in optoelectronics and photomedicine. As our understanding of the fundamental chemistry and biology of these fascinating molecules deepens, so too will their impact on science and technology.
References
- Dudkin, V. Y., et al. (2012). Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates. Bioorganic & Medicinal Chemistry Letters, 22(7), 2609-2612.
- Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study. PubMed. (2024-11-14).
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Methodological & Application
Synthesis of 3-cyclohexanecarbonylpyridine from nicotinic acid
An Application Note for the Robust Synthesis of 3-Cyclohexanecarbonylpyridine from Nicotinic Acid
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable pyridine-based scaffold for drug discovery.[1][2] The synthetic strategy circumvents the challenges of direct Friedel-Crafts acylation on an aliphatic ring by employing a robust and high-yielding pathway. The process begins with the conversion of nicotinic acid to its highly reactive acid chloride derivative, nicotinoyl chloride. This intermediate is then coupled with a cyclohexyl Grignard reagent via nucleophilic acyl substitution to yield the target ketone. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for the analytical characterization of the final product, ensuring reproducibility and high purity.
Introduction: The Significance of Pyridine Scaffolds
Pyridine and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry, found in a multitude of FDA-approved drugs.[1] Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged structures in the design of bioactive molecules targeting a wide array of biological targets, including kinases and various enzymes. This compound, incorporating both a rigid, aromatic pyridine core and a flexible, lipophilic cyclohexyl group, represents a promising building block for developing novel therapeutic agents with tailored pharmacokinetic and pharmacodynamic profiles.
The synthesis of such ketones, however, is not trivial. While Friedel-Crafts acylation is a classic method for forming aryl ketones, its application to non-aromatic, saturated rings like cyclohexane is mechanistically challenging and inefficient.[3][4] This guide, therefore, presents a more reliable and field-proven approach utilizing organometallic chemistry.
Synthetic Strategy and Mechanistic Overview
The synthesis is logically divided into two primary stages, designed to maximize yield and minimize side-product formation.
Stage 1: Activation of Nicotinic Acid The carboxylic acid of nicotinic acid is insufficiently electrophilic to react with most carbon nucleophiles. Therefore, it is first activated by converting it into nicotinoyl chloride hydrochloride using thionyl chloride (SOCl₂).[5][6]
Stage 2: Carbon-Carbon Bond Formation via Grignard Reaction The highly reactive nicotinoyl chloride is then subjected to a nucleophilic attack by a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide). This classic organometallic reaction efficiently forms the desired carbon-carbon bond, creating the ketone product.
Below is a high-level overview of the synthetic workflow.
Caption: High-level workflow for the synthesis.
Mechanism of Nicotinoyl Chloride Formation
The reaction with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the sulfur atom of SOCl₂, leading to a chlorosulfite intermediate. A subsequent attack by the chloride ion displaces the leaving group, which decomposes into sulfur dioxide (SO₂) and hydrochloric acid (HCl) gas. The pyridine nitrogen is protonated by the generated HCl, yielding the stable nicotinoyl chloride hydrochloride salt.
Mechanism of Grignard Reaction
The core of this synthesis is the reaction between the electrophilic carbonyl carbon of nicotinoyl chloride and the highly nucleophilic carbon of the cyclohexylmagnesium bromide. This forms a transient tetrahedral intermediate which then collapses, expelling the chloride ion and forming the final ketone product.
Caption: Key mechanistic steps of the Grignard reaction.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Grignard reagents are highly reactive and pyrophoric. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of Nicotinoyl Chloride Hydrochloride
This protocol is adapted from established procedures for the synthesis of acid chlorides.[5][6]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Nicotinic Acid | 123.11 | 10.0 g | 81.2 mmol |
| Thionyl Chloride (SOCl₂) | 118.97 | 25 mL (41.5 g) | 349 mmol |
| Toluene | - | 50 mL | - |
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution) to neutralize HCl and SO₂ gases.
-
To the flask, add nicotinic acid (10.0 g).
-
Carefully add thionyl chloride (25 mL) dropwise to the nicotinic acid at room temperature.
-
Once the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The reaction is complete when the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (vacuum distillation).
-
Add toluene (50 mL) and remove it under reduced pressure to azeotropically remove any remaining traces of thionyl chloride.
-
The resulting crystalline solid, nicotinoyl chloride hydrochloride, is used in the next step without further purification.
Protocol 2: Synthesis of this compound
Materials:
-
Nicotinoyl chloride hydrochloride (from Protocol 1)
-
Magnesium turnings
-
Cyclohexyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (as initiator)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 2.37 g | 97.5 mmol |
| Cyclohexyl Bromide | 163.07 | 10.0 mL (13.3 g) | 81.5 mmol |
| Nicotinoyl Chloride HCl | 178.02 | ~14.5 g | 81.2 mmol |
| Anhydrous THF | - | 150 mL | - |
Procedure:
-
Grignard Reagent Preparation:
-
Thoroughly flame-dry a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Add magnesium turnings (2.37 g) and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide (10.0 mL) in 50 mL of anhydrous THF.
-
Add a small portion (~5 mL) of the bromide solution to the magnesium. The reaction should initiate, indicated by heat evolution and the disappearance of the iodine color. If it doesn't start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Suspend the nicotinoyl chloride hydrochloride (~14.5 g) in 100 mL of anhydrous THF in a separate dry flask under nitrogen.
-
Slowly add the suspension of the acid chloride to the cold Grignard reagent via a cannula or dropping funnel over 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and cautiously quench it by the slow, dropwise addition of 100 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate).
-
Combine the fractions containing the pure product (monitored by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.
-
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.[7][8]
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Signals corresponding to pyridine ring protons (δ 7.5-9.0 ppm) and cyclohexyl protons (δ 1.2-3.5 ppm). |
| ¹³C NMR | Carbon Skeleton | Signal for the ketone carbonyl (δ ~200 ppm), signals for pyridine carbons (δ 120-155 ppm), and signals for cyclohexyl carbons. |
| Mass Spec (MS) | Molecular Weight | Molecular ion peak [M]⁺ corresponding to the mass of C₁₂H₁₅NO. |
| FT-IR | Functional Groups | Strong C=O stretch (~1690 cm⁻¹), C-H stretches (aliphatic and aromatic), and C=N/C=C stretches of the pyridine ring. |
Troubleshooting and Key Considerations
-
Failure of Grignard Initiation: This is often due to moisture or unreactive magnesium. Ensure all glassware is rigorously dried and use fresh, high-quality magnesium turnings.
-
Low Yield: Incomplete conversion of nicotinic acid to the acid chloride can reduce yield. Ensure the first step goes to completion. During the Grignard reaction, slow addition at low temperature is critical to prevent side reactions, such as double addition to the ketone product.
-
Purification Challenges: The basic nature of the pyridine nitrogen can cause streaking on silica gel. Adding a small amount of triethylamine (~0.5%) to the eluent can improve the chromatographic separation.
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing this compound from readily available nicotinic acid. By activating the carboxylic acid as an acyl chloride and subsequently coupling it with a cyclohexyl Grignard reagent, this protocol overcomes the limitations of other synthetic approaches. The detailed procedures for synthesis, purification, and characterization establish a self-validating system for obtaining this valuable chemical intermediate for applications in pharmaceutical research and drug development.[9][10]
References
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MDPI. (n.d.). Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System. Retrieved from [Link]
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Liotta, D. C. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Center for Biotechnology Information. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
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Higashi, T. (2019). Cyclodextrin-Based Molecular Accessories for Drug Discovery and Drug Delivery. PubMed. Retrieved from [Link]
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Kaiser, R. I., et al. (2016). On the formation of niacin (vitamin B3) and pyridine carboxylic acids in interstellar model ices. ScienceDirect. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Nicotinoyl chloride. Retrieved from [Link]
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MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
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Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
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Szente, L., et al. (2016). Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of nicotinoyl chloride. Retrieved from [Link]
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SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Retrieved from [Link]
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MDPI. (n.d.). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]
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Application Note & Protocol: Synthesis of 3-Cyclohexanecarbonylpyridine via Grignard Reaction
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-cyclohexanecarbonylpyridine, a valuable building block in medicinal chemistry, utilizing a Grignard reaction. The protocol details the reaction of cyclohexylmagnesium bromide with 3-cyanopyridine, followed by hydrolytic work-up to yield the desired ketone. This document emphasizes the underlying chemical principles, provides a detailed step-by-step protocol, and addresses potential challenges and optimization strategies.
Theoretical Background: The Grignard Reaction
Discovered by Victor Grignard in 1900, the Grignard reaction involves an organomagnesium halide, known as a Grignard reagent (R-Mg-X), acting as a potent nucleophile.[3] These reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent.[2] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[1][4]
The reaction with a nitrile (R'-C≡N) proceeds via nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile.[5][6] This initial addition forms a magnesium salt of an imine. Subsequent acidic hydrolysis of this intermediate yields the corresponding ketone.[5][6]
Reaction with Pyridine Derivatives
The synthesis of pyridyl ketones using Grignard reagents can be challenging. The nitrogen atom in the pyridine ring can coordinate with the magnesium of the Grignard reagent, potentially leading to side reactions or inhibition of the desired reaction.[7] Furthermore, the reactivity of the pyridine ring itself can lead to undesired additions.[8] In the case of 3-cyanopyridine, the cyano group is the primary electrophilic site for the Grignard reagent. Careful control of reaction conditions is crucial to favor the desired 1,2-addition to the nitrile over other potential reactions.
Reaction Mechanism
The synthesis of this compound via the Grignard reaction proceeds in two main stages:
-
Nucleophilic Addition: The cyclohexylmagnesium bromide adds to the electrophilic carbon of the 3-cyanopyridine, breaking the carbon-nitrogen pi bond and forming a magnesium salt of an imine.
-
Hydrolysis: The imine intermediate is hydrolyzed under acidic conditions to yield the final ketone product, this compound.[5][6]
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol
This protocol outlines the synthesis of this compound from cyclohexyl bromide and 3-cyanopyridine. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are sensitive to moisture and oxygen.[2]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 | Activated |
| Cyclohexyl Bromide | C₆H₁₁Br | 163.06 | 16.31 g (12.5 mL) | 0.10 | Anhydrous |
| 3-Cyanopyridine | C₆H₄N₂ | 104.11 | 8.33 g | 0.08 | Anhydrous |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Dry, inhibitor-free |
| Iodine | I₂ | 253.81 | 1 crystal | - | Catalyst |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - | For work-up |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - | For work-up |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - | For drying |
Step-by-Step Procedure
Part 1: Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask with a heat gun under a flow of inert gas to activate the magnesium surface. Add a small crystal of iodine, which will act as an initiator.
-
Initiation of Reaction: Add approximately 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of cyclohexyl bromide in 80 mL of anhydrous diethyl ether. Add a small portion (approx. 5-10 mL) of the cyclohexyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a water bath may be necessary.[2]
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be grayish-brown.
Part 2: Reaction with 3-Cyanopyridine
-
Preparation of 3-Cyanopyridine Solution: In a separate flask, dissolve 3-cyanopyridine in 100 mL of anhydrous diethyl ether under an inert atmosphere.
-
Addition of Grignard Reagent: Cool the 3-cyanopyridine solution to 0 °C using an ice bath. Slowly add the freshly prepared cyclohexylmagnesium bromide solution via a cannula or dropping funnel to the 3-cyanopyridine solution over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent. This should be done carefully as the reaction is exothermic.
-
Hydrolysis: To hydrolyze the imine intermediate, add 2M hydrochloric acid and stir the mixture vigorously for 1 hour.[9] The pH of the aqueous layer should be acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Grignard reaction fails to initiate | Inactive magnesium, wet solvent/reagents | Activate magnesium with iodine and heat. Ensure all glassware and reagents are scrupulously dry. |
| Low yield of product | Incomplete reaction, side reactions | Increase reaction time. Maintain low temperature during addition to minimize side reactions. |
| Formation of byproducts | Reaction with pyridine ring, dimerization | Use of a less coordinating solvent like THF may be explored. Slower addition of the Grignard reagent can also be beneficial. |
Safety Precautions
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[2]
-
Grignard Reagents: Grignard reagents react violently with water and protic solvents.[4] Handle under an inert atmosphere at all times.
-
Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
The Grignard reaction provides an effective method for the synthesis of this compound from 3-cyanopyridine and cyclohexylmagnesium bromide. Careful control of reaction conditions, particularly the exclusion of moisture and the maintenance of low temperatures during the addition, is paramount for achieving a good yield and minimizing side products. This protocol, along with the provided theoretical background and troubleshooting guide, serves as a valuable resource for chemists in both academic and industrial settings.
References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Leah4sci. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. Retrieved from [Link]
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ACS Publications. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link]
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OC-Praktikum. (n.d.). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
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PubMed. (n.d.). A computational study on addition of Grignard reagents to carbonyl compounds. Retrieved from [Link]
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Application Note: Navigating the Acylation of Pyridine with Cyclohexanecarbonyl Chloride
Abstract
The incorporation of an acyl group onto a pyridine scaffold is a critical transformation in the synthesis of numerous pharmaceutical agents and fine chemicals. However, the direct electrophilic acylation of pyridine via the classical Friedel-Crafts reaction is fundamentally unfeasible due to the inherent electronic properties of the heterocycle. This application note provides an in-depth analysis of the scientific challenges posed by this reaction and presents a robust, field-proven protocol for the successful synthesis of cyclohexyl(pyridin-2-yl)methanone. By moving beyond the traditional approach and employing a directed ortho-metalation strategy, researchers can reliably achieve the desired C-C bond formation. This guide offers a detailed mechanistic explanation, a step-by-step experimental protocol, and critical insights into the causality behind the procedural choices, ensuring a reproducible and scalable outcome.
The Fundamental Challenge: Why a Direct Friedel-Crafts Acylation of Pyridine Fails
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the attachment of a carbonyl group to an aromatic ring through electrophilic aromatic substitution.[1][2] The reaction typically employs a strong Lewis acid, such as aluminum trichloride (AlCl₃), to generate a highly electrophilic acylium ion from an acyl chloride or anhydride.[1][3]
However, this canonical pathway is ineffective for pyridine. The reason lies in the Lewis basicity of the pyridine nitrogen atom.
-
Catalyst Sequestration: The lone pair of electrons on the nitrogen atom is more available for coordination than the π-system of the ring. Consequently, the nitrogen atom acts as a Lewis base and rapidly coordinates with the Lewis acid catalyst (AlCl₃).[4][5]
-
Ring Deactivation: This coordination event forms a positively charged N-acylpyridinium or N-AlCl₃ adduct.[6][7] The presence of a formal positive charge on the nitrogen atom severely deactivates the entire pyridine ring through a powerful electron-withdrawing inductive effect, rendering it highly resistant to attack by the electrophilic acylium ion.[6]
Essentially, the catalyst required to activate the acylating agent simultaneously "poisons" the aromatic substrate, halting the reaction. Therefore, alternative strategies that bypass the need for a Lewis acid to activate the pyridine ring are necessary.
Figure 1. Deactivation pathway of pyridine in a classical Friedel-Crafts acylation attempt.
A Validated Alternative: Directed Ortho-Metalation (DoM)
To circumvent the issues of ring deactivation, a directed ortho-metalation (DoM) approach is highly effective. This strategy inverts the polarity of the reaction. Instead of making the acylating agent more electrophilic, we transform the pyridine ring into a potent nucleophile.
The core principle involves the deprotonation of the pyridine ring at the C-2 position using a strong, non-nucleophilic base, typically an organolithium reagent like Lithium Diisopropylamide (LDA). The C-2 protons are the most acidic due to the inductive effect of the adjacent nitrogen atom. This generates a pyridyl anion intermediate, which is a powerful nucleophile capable of attacking the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride directly, without the need for a Lewis acid catalyst.[6]
This method offers excellent regioselectivity for the C-2 position and is a widely accepted strategy for the functionalization of pyridine rings.[6]
Detailed Protocol: Synthesis of Cyclohexyl(pyridin-2-yl)methanone via Lithiation
This protocol details the synthesis of the target compound from pyridine and cyclohexanecarbonyl chloride. The procedure must be conducted under strictly anhydrous and inert conditions to prevent quenching of the highly reactive organolithium intermediates.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Molarity (M) | Amount (mmol) | Equivalents | Quantity |
| Diisopropylamine | 101.19 | - | 11.0 | 1.1 | 1.54 mL |
| n-Butyllithium (n-BuLi) | 64.06 | 2.5 in hexanes | 11.0 | 1.1 | 4.4 mL |
| Pyridine | 79.10 | - | 10.0 | 1.0 | 0.79 g (0.81 mL) |
| Cyclohexanecarbonyl chloride | 146.62 | - | 10.5 | 1.05 | 1.54 g (1.42 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | - | 100 mL |
| Saturated aq. NH₄Cl solution | - | - | - | - | 50 mL |
| Ethyl Acetate (EtOAc) | - | - | - | - | 150 mL |
| Brine | - | - | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - | ~10 g |
Step-by-Step Experimental Procedure
A. Preparation of Lithium Diisopropylamide (LDA)
-
Inert Atmosphere: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Amine: Add 50 mL of anhydrous THF to the flask. Cool the flask to -10 °C using an ice-salt bath.
-
LDA Formation: Add diisopropylamine (1.54 mL, 11.0 mmol) to the cold THF. Slowly add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe, ensuring the internal temperature does not exceed 0 °C. Stir the resulting pale yellow solution at 0 °C for 30 minutes.
B. Lithiation of Pyridine 4. Cooling: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. 5. Pyridine Addition: In a separate, dry vial, dissolve pyridine (0.81 mL, 10.0 mmol) in 10 mL of anhydrous THF. Add this pyridine solution dropwise to the LDA solution at -78 °C. A color change to deep red or dark brown is typically observed, indicating the formation of 2-lithiopyridine. 6. Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.
C. Acylation Reaction 7. Acyl Chloride Addition: Dissolve cyclohexanecarbonyl chloride (1.42 mL, 10.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the 2-lithiopyridine mixture at -78 °C. Maintain vigorous stirring. 8. Reaction Progression: After the addition is complete, stir the reaction at -78 °C for an additional 2 hours. Then, allow the mixture to warm slowly to room temperature over approximately 1 hour.
D. Workup and Purification 9. Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. 10. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). 11. Washing: Combine the organic layers and wash with brine (1 x 50 mL). 12. Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 13. Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure cyclohexyl(pyridin-2-yl)methanone.
Figure 2. Step-by-step workflow for the synthesis of cyclohexyl(pyridin-2-yl)methanone.
Scientific Rationale and Trustworthiness
-
Choice of Base: LDA is used because it is a very strong base capable of deprotonating pyridine, but it is sterically hindered, which minimizes its potential to act as a nucleophile and attack the cyclohexanecarbonyl chloride itself.
-
Low-Temperature Control: The reaction is maintained at -78 °C during the lithiation and acylation steps for two critical reasons. First, the 2-lithiopyridine intermediate is thermally unstable and can decompose at higher temperatures. Second, it prevents side reactions, such as the addition of the organolithium species to the pyridine ring at other positions.
-
Anhydrous Conditions: Organolithium reagents react violently with water. The entire procedure must be free of moisture to prevent the immediate quenching of the LDA and 2-lithiopyridine, which would result in reaction failure.
-
Quenching Step: The use of a mild acid like saturated aqueous NH₄Cl neutralizes any remaining organolithium species and protonates the intermediate alkoxide formed after acylation, leading to the final ketone product.
Conclusion
While the direct Friedel-Crafts acylation of pyridine with cyclohexanecarbonyl chloride is mechanistically inhibited, this guide demonstrates that the target transformation is readily achievable through a scientifically sound, alternative pathway. The directed ortho-metalation strategy provides a reliable and regioselective method for the synthesis of 2-acylpyridines. By understanding the underlying chemical principles—specifically, the deactivation of pyridine by Lewis acids and the power of polarity inversion via organometallic intermediates—researchers can successfully navigate this otherwise challenging synthesis, enabling further progress in drug discovery and development.
References
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Mucha, A., et al. (2021). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Available at: [Link]
-
jOeCHEM (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]
-
Quora. Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst?. Quora. Available at: [Link]
-
Singh, R., et al. (2010). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Available at: [Link]
-
Penning, T. D., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Wikipedia. Available at: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Zhang, Y., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Available at: [Link]
-
GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available at: [Link]
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LibreTexts Chemistry. Chemistry of Acid Halides. LibreTexts. Available at: [Link]
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Chemical & Engineering News. Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. C&EN. Available at: [Link]
-
Reddit. Why does the acyl chloride react with the more basic NH rather than the acidic OH?. Reddit. Available at: [Link]
-
Kobayashi, S., et al. (2002). Catalytic Friedel–Crafts Acylation of Heteroaromatics. ResearchGate. Available at: [Link]
-
ResearchGate. The reaction of acid chloride and chloroformate with pyridine. ResearchGate. Available at: [Link]
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Brainly.in. Why pyridine does not give Friedel Craft reaction?. Brainly.in. Available at: [Link]
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Application Note: A Scientist's Guide to the Purification of 3-Cyclohexanecarbonylpyridine via Column Chromatography
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive, in-depth protocol for the purification of 3-cyclohexanecarbonylpyridine using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind each procedural choice. We will delve into the critical aspects of stationary and mobile phase selection, addressing the unique challenges presented by pyridine-containing compounds, and offer a validated, step-by-step protocol for achieving high purity.
Introduction: The Importance of Purity for this compound
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or advanced intermediate, achieving a high degree of purity is paramount. Impurities, even in trace amounts, can significantly impact the efficacy, safety, and reproducibility of downstream applications.
Column chromatography is a powerful and widely used technique for the purification of organic compounds.[1] It leverages the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.[1] For pyridine derivatives like this compound, specific challenges can arise due to the basicity of the pyridine nitrogen, which can lead to undesirable interactions with the stationary phase.[2][3][4] This guide will address these challenges and provide a robust methodology for successful purification.
Understanding the Analyte: Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for developing an effective purification strategy.
-
Structure: The molecule consists of a pyridine ring substituted with a cyclohexanecarbonyl group at the 3-position.
-
Polarity: The presence of the polar carbonyl group and the nitrogen atom in the pyridine ring makes this compound a moderately polar compound. The non-polar cyclohexyl group contributes to its solubility in organic solvents.
-
Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties (pKa of pyridine is approximately 5.2).[5] This basicity is a critical factor in chromatography, as the nitrogen can interact with acidic sites on the stationary phase, leading to peak tailing and poor separation.[2][3]
The Pillar of Purification: Column Chromatography
The Stationary Phase: Taming the Pyridine Nitrogen
The choice of stationary phase is arguably the most critical decision in the purification process. For moderately polar compounds like this compound, silica gel is a common and cost-effective choice.[1][6] However, the surface of silica gel is populated with acidic silanol groups (Si-OH), which can strongly interact with the basic pyridine nitrogen, causing significant peak tailing.[2][3]
To mitigate this issue, two primary strategies can be employed:
-
Use of a Mobile Phase Additive: A small amount of a basic modifier, such as triethylamine (TEA) or pyridine, can be added to the mobile phase.[2][3] These additives will preferentially interact with the acidic silanol sites, effectively "masking" them from the this compound.[2][3]
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[3]
-
Chemically Modified Silica: Stationary phases where the silanol groups are "end-capped" or bonded with less acidic functional groups (e.g., amino or cyano phases) can also provide better peak shapes for basic analytes.[3][7]
-
For this protocol, we will focus on the use of silica gel with a mobile phase modifier, as this is a widely accessible and effective method.
The Mobile Phase: Driving the Separation
The mobile phase, or eluent, is the solvent that moves the sample through the column. The polarity of the mobile phase is adjusted to control the elution of the compounds. A less polar mobile phase will result in slower elution of polar compounds, while a more polar mobile phase will accelerate their movement.
A common approach for optimizing the mobile phase is to first perform a Thin-Layer Chromatography (TLC) analysis. TLC provides a rapid and inexpensive way to screen different solvent systems and determine the optimal polarity for separation. A good target Rf value for the desired compound is typically in the range of 0.25-0.35.
For this compound, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[8] The addition of a small percentage of triethylamine (e.g., 0.1-1%) is recommended to prevent peak tailing.[3]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with checkpoints and explanations to ensure success.
Materials and Equipment
| Reagents | Equipment |
| Crude this compound | Chromatography column |
| Silica gel (60 Å, 230-400 mesh) | Funnel |
| Hexane (or Heptane) | Beaker |
| Ethyl acetate | Erlenmeyer flasks |
| Triethylamine (TEA) | TLC plates (silica gel 60 F254) |
| Sand (acid-washed) | TLC developing chamber |
| Cotton or glass wool | UV lamp (254 nm) |
| Collection tubes/flasks | |
| Rotary evaporator |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Methodology
Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
-
Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several developing chambers with different ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) and add 0.5% TEA to each.
-
Spot the crude mixture onto separate TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the plates under a UV lamp (254 nm).
-
The optimal mobile phase is the one that gives a well-separated spot for the desired product with an Rf value of approximately 0.25-0.35.
Step 2: Column Preparation
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the cotton plug.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase.[1][9] The consistency should be pourable but not too dilute.
-
Pour the slurry into the column using a funnel.[9]
-
Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[10]
-
Open the stopcock to drain some of the solvent, allowing the silica to pack down. Crucially, never let the top of the silica gel run dry.
-
Add a thin layer of sand on top of the packed silica gel to protect the surface.[10]
Step 3: Sample Loading
There are two common methods for loading the sample onto the column:[10]
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully add it to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is often preferred as it can lead to better resolution.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or small flasks).
-
Maintain a constant head of solvent above the silica gel to ensure a continuous flow.
-
If the separation between the desired product and impurities is large, an isocratic elution (using the same mobile phase throughout) can be used. If the separation is more challenging, a gradient elution (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of ethyl acetate) may be necessary.
Step 5: Analysis of Fractions
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Spot every few fractions on a TLC plate, alongside a spot of the original crude mixture.
-
Develop and visualize the TLC plate.
-
Fractions containing only the spot corresponding to the desired product should be combined.
Step 6: Isolation of the Pure Compound
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and confirm the purity using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Peak Tailing | Strong interaction between the basic pyridine and acidic silica. | Add 0.1-1% triethylamine or pyridine to the mobile phase.[2][3] |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the mobile phase using TLC to achieve a target Rf of 0.25-0.35. |
| Column overloading. | Use a larger column or load less sample. | |
| Cracked/Channeled Column | Improper packing or running the column dry. | Ensure the silica gel is packed evenly and never let the solvent level drop below the top of the stationary phase. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
Logical Relationships in Chromatography
The following diagram illustrates the relationship between solvent polarity, analyte retention (Rf value), and elution order in normal-phase chromatography.
Caption: Relationship between mobile phase polarity and analyte behavior.
Conclusion
The purification of this compound by column chromatography is a highly effective method when the chemical properties of the analyte are taken into account. By carefully selecting the stationary and mobile phases, and by addressing the basicity of the pyridine ring with a mobile phase modifier, researchers can consistently achieve high levels of purity. The protocol outlined in this guide provides a robust framework for the successful purification of this and other similar pyridine derivatives.
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. BenchChem.
-
New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. ResearchGate. Available at: [Link]
-
Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. Available at: [Link]
-
Chemical Properties of 3-Pyridinecarbonitrile (CAS 100-54-9). Cheméo. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
- Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem. BenchChem.
-
Method for pyridine amine derivative. Chromatography Forum. Available at: [Link]
-
Column Chromatography. YouTube. Available at: [Link]
-
Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. ResearchGate. Available at: [Link]
-
Column Chromatography for Terpenoids and Flavonoids. ResearchGate. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
3-Cyanopyridine. PubChem. Available at: [Link]
-
3-Chloropyridine. PubChem. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Chemical/Laboratory Techniques: Column Chromatography. YouTube. Available at: [Link]
-
Performing Column Chromatography. YouTube. Available at: [Link]
-
Physical and Chemical Properties of Pyridine. NCBI. Available at: [Link]
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Application and Protocol for the ¹H NMR Characterization of 3-Cyclohexanecarbonylpyridine
Introduction
3-Cyclohexanecarbonylpyridine, a molecule incorporating both a rigid aromatic heterocycle and a flexible aliphatic ring system, presents an interesting case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in medicinal chemistry and materials science, unambiguous confirmation of its structure is paramount. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of hydrogen nuclei (protons). This application note provides a comprehensive guide to the ¹H NMR characterization of this compound, including a theoretical framework for spectral interpretation, a detailed experimental protocol for data acquisition, and an in-depth analysis of the expected spectrum.
Theoretical Framework for Spectral Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine ring and the cyclohexyl group. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are governed by the electronic environment and the spatial relationship between neighboring protons.
The Pyridine Ring Protons: An Electron-Deficient Aromatic System
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This results in a general downfield shift (higher ppm values) for the pyridine protons compared to those of benzene (δ ~7.34 ppm). The protons on the pyridine ring of this compound are designated as H-2, H-4, H-5, and H-6.
-
H-2 and H-6: The protons at the 2 and 6 positions are ortho to the nitrogen atom and are expected to be the most deshielded due to the strong inductive and anisotropic effects of the nitrogen.
-
H-4: The proton at the 4-position is para to the nitrogen and will also be significantly deshielded.
-
H-5: The proton at the 5-position is meta to the nitrogen and is expected to be the most shielded of the pyridine protons.
The carbonyl group at the 3-position further influences the chemical shifts of the pyridine protons through its electron-withdrawing nature and magnetic anisotropy. This effect is most pronounced on the adjacent ortho protons (H-2 and H-4).
The Cyclohexyl Group Protons: Aliphatic Signals with Key Distinctions
The protons of the cyclohexyl group are expected to appear in the upfield region of the spectrum (lower ppm values), characteristic of aliphatic protons. However, they will not all be chemically equivalent.
-
α-Methine Proton (H-1'): The proton on the carbon directly attached to the carbonyl group (C-1') is significantly deshielded due to the strong electron-withdrawing effect of the carbonyl group. This proton is expected to appear at a considerably downfield shift compared to the other cyclohexyl protons.
-
Methylene Protons (H-2' to H-6'): The remaining ten protons on the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region. The axial and equatorial protons on each carbon are diastereotopic and will have different chemical shifts and coupling constants, further complicating this region of the spectrum.
Spin-Spin Coupling: Deciphering the Multiplicity
The splitting of signals in a ¹H NMR spectrum is due to spin-spin coupling between non-equivalent neighboring protons. The magnitude of this coupling is given by the coupling constant, J, measured in Hertz (Hz).
-
Pyridine Ring: The protons on the pyridine ring will exhibit characteristic coupling patterns. Ortho coupling (³J) is typically the largest (7-9 Hz), followed by meta coupling (⁴J, 2-3 Hz), and para coupling (⁵J, 0-1 Hz).
-
Cyclohexyl Ring: The protons on the cyclohexyl ring will display complex splitting due to geminal (²J, coupling between protons on the same carbon) and vicinal (³J, coupling between protons on adjacent carbons) interactions. The magnitude of vicinal coupling is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Generally, axial-axial couplings are larger (10-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz).
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.
Diagram of the Experimental Workflow
Caption: Workflow for ¹H NMR analysis.
Materials and Reagents
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
-
NMR tube (5 mm)
-
Pasteur pipette and glass wool for filtration
-
Vortex mixer
Procedure
-
Sample Preparation: a. Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a good choice for this compound due to its ability to dissolve a wide range of organic molecules. c. Vortex the sample until the solid is completely dissolved. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the quality of the NMR spectrum. e. Cap the NMR tube and label it clearly.
-
Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Set the following acquisition parameters (values may need to be optimized for the specific instrument):
- Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
- Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
- Acquisition Time (AQ): 2-4 seconds.
- Relaxation Delay (D1): 1-2 seconds.
- Spectral Width (SW): A range of 0 to 12 ppm is generally appropriate for most organic molecules. d. Acquire the Free Induction Decay (FID) data.
-
Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase-correct the spectrum to ensure all peaks are in the absorptive mode. c. Perform baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ (δ ~7.26 ppm) can be used as a secondary reference. e. Integrate the signals to determine the relative number of protons corresponding to each peak. f. Perform peak picking to identify the exact chemical shifts of all signals.
Predicted ¹H NMR Spectrum and Data Analysis
Molecular Structure with Proton Assignments
Caption: Structure of this compound with proton numbering.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-2 | 9.1 - 9.3 | d | ⁴JH2-H4 ≈ 2.0 | 1H |
| H-6 | 8.7 - 8.9 | dd | ³JH5-H6 ≈ 4.8, ⁴JH4-H6 ≈ 1.8 | 1H |
| H-4 | 8.2 - 8.4 | dt | ³JH4-H5 ≈ 7.9, ⁴JH2-H4 ≈ 2.0, ⁴JH4-H6 ≈ 1.8 | 1H |
| H-5 | 7.4 - 7.6 | dd | ³JH4-H5 ≈ 7.9, ³JH5-H6 ≈ 4.8 | 1H |
| H-1' | 3.2 - 3.5 | tt | ³Jax-ax ≈ 11.5, ³Jax-eq ≈ 3.5 | 1H |
| H-2', H-6' (eq) | 1.8 - 2.0 | m | - | 2H |
| H-2', H-6' (ax) | 1.6 - 1.8 | m | - | 2H |
| H-3', H-5', H-4' | 1.2 - 1.6 | m | - | 6H |
Interpretation of the Predicted Spectrum
-
Aromatic Region (δ 7.4 - 9.3 ppm):
-
The most downfield signal is predicted to be H-2 , appearing as a doublet due to meta-coupling with H-4.
-
H-6 is expected to be a doublet of doublets, coupling to both H-5 (ortho) and H-4 (para).
-
H-4 is predicted to be a doublet of triplets, coupling to H-5 (ortho), H-2 (meta), and H-6 (para).
-
H-5 will likely appear as a doublet of doublets due to ortho-coupling with H-4 and H-6.
-
-
α-Methine Proton (δ 3.2 - 3.5 ppm):
-
The H-1' proton is significantly shifted downfield due to the adjacent carbonyl group. It is predicted to be a triplet of triplets, assuming it is in an axial position, coupling to the two axial and two equatorial protons on the neighboring carbons (C-2' and C-6').
-
-
Aliphatic Region (δ 1.2 - 2.0 ppm):
-
This region will contain the complex and overlapping signals of the remaining ten cyclohexyl protons. The equatorial protons at C-2' and C-6' are expected to be the most downfield of this group due to their proximity to the carbonyl group. The remaining methylene protons will appear as a broad multiplet.
-
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by following a robust experimental protocol, a high-quality spectrum can be obtained. The detailed analysis of the predicted spectrum presented in this application note provides a solid framework for the interpretation of experimental data, enabling researchers to confidently confirm the structure of this important chemical entity.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Application Note: Structural Elucidation of 3-Cyclohexanecarbonylpyridine using 13C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 3-cyclohexanecarbonylpyridine using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key structural motif in medicinal chemistry, understanding the precise molecular architecture of this compound is paramount for drug design and development. This document outlines the fundamental principles of 13C NMR, a detailed protocol for sample preparation and data acquisition, and an in-depth analysis of the predicted 13C NMR spectrum. The methodologies and interpretations presented herein are designed to be a practical resource for researchers engaged in the structural characterization of complex organic molecules.
Introduction: The Significance of this compound
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities. The unique combination of a pyridine ring, a ketone linkage, and a cyclohexyl group imparts a range of physicochemical properties that are often exploited in the design of novel therapeutic agents. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of these compounds. 13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides direct information about the carbon skeleton of a molecule, making it an indispensable tool for this purpose.[1][2] This note will demonstrate the utility of 13C NMR in providing a detailed carbon-by-carbon map of this compound.
Foundational Principles of 13C NMR Spectroscopy
Carbon-13 NMR spectroscopy relies on the magnetic properties of the ¹³C isotope, which has a nuclear spin of I = 1/2.[1] Although the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers can readily detect its signals. The key parameters obtained from a ¹³C NMR spectrum are the chemical shift (δ), signal intensity, and multiplicity.
-
Chemical Shift (δ): The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment.[3] Electron-withdrawing groups deshield the nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.[3] The typical range for ¹³C chemical shifts is broad, from 0 to over 220 ppm, which minimizes signal overlap, even in complex molecules.[3][4]
-
Proton Decoupling: In a standard ¹³C NMR experiment, broadband proton decoupling is employed.[5] This technique removes the spin-spin coupling between carbon and hydrogen atoms, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line.[1][5] This simplification is crucial for the clear interpretation of the spectrum.
-
Signal Intensity: Unlike in ¹H NMR, the integration of signal intensities in a standard proton-decoupled ¹³C NMR spectrum is generally not proportional to the number of carbon atoms. This is due to variations in relaxation times and the Nuclear Overhauser Effect (NOE) for different carbon atoms.[6] Quaternary carbons, lacking directly attached protons, typically exhibit weaker signals.[7]
Experimental Protocol
This section details a standardized protocol for the acquisition of a high-quality 13C NMR spectrum of this compound.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
Materials:
-
This compound (50-100 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette with glass wool
Procedure:
-
Weigh approximately 50-100 mg of this compound and transfer it to a clean, dry vial.[8] A higher concentration is generally better for the less sensitive ¹³C nucleus.[9]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[8] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak for referencing.[10]
-
Gently swirl the vial to ensure the complete dissolution of the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Data Acquisition
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Acquisition Parameters (Typical):
| Parameter | Value | Justification |
|---|---|---|
| Spectrometer Frequency | 100 MHz (for a 400 MHz ¹H instrument) | Standard for ¹³C detection on a 400 MHz system. |
| Pulse Sequence | zgpg30 | A standard 30-degree pulse-acquire sequence with proton decoupling. |
| Spectral Width | 240 ppm (-20 to 220 ppm) | Encompasses the full range of expected chemical shifts for organic molecules.[4] |
| Acquisition Time | ~1-2 seconds | A balance between resolution and signal-to-noise. |
| Relaxation Delay (d1) | 2 seconds | Allows for sufficient relaxation of the nuclei between scans. |
| Number of Scans | 1024 (or more) | Required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C. |
| Temperature | 298 K | Standard room temperature acquisition. |
Workflow Diagram:
Caption: Experimental workflow for 13C NMR analysis.
Spectral Analysis and Interpretation
The structure of this compound with the IUPAC numbering of the carbon atoms is shown below. This numbering will be used for the assignment of the predicted 13C NMR signals.
Molecular Structure and Carbon Numbering:
Caption: Structure of this compound with carbon numbering.
Predicted Chemical Shifts
Based on established chemical shift ranges for similar functional groups, the predicted 13C NMR spectrum of this compound is expected to show 9 distinct signals, as carbons C2'/C6' and C3'/C5' of the cyclohexyl ring are chemically equivalent due to symmetry.[11]
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Assignment |
| ~200 | C7 | The carbonyl carbon of a ketone is highly deshielded and typically appears in the 190-220 ppm region.[12][13] |
| ~153 | C6 | Aromatic carbon adjacent to the electronegative nitrogen atom, leading to significant deshielding. |
| ~150 | C2 | Aromatic carbon adjacent to the nitrogen atom, similar to C6 but with a slightly different electronic environment. |
| ~135 | C4 | Aromatic CH carbon, less deshielded than those adjacent to nitrogen. |
| ~133 | C3 | Quaternary aromatic carbon attached to the carbonyl group. Its chemical shift is influenced by the electron-withdrawing nature of the carbonyl. |
| ~123 | C5 | Aromatic CH carbon, typically found in the 120-140 ppm range for pyridine derivatives.[14][15] |
| ~45 | C1' | The methine carbon of the cyclohexyl ring directly attached to the carbonyl group is deshielded. |
| ~29 | C2', C6' | Aliphatic CH₂ carbons in the cyclohexyl ring, in the beta position to the carbonyl group.[16][17] |
| ~26 | C3', C5' | Aliphatic CH₂ carbons in the gamma position. |
| ~25 | C4' | Aliphatic CH₂ carbon in the delta position, generally the most shielded of the cyclohexyl carbons.[16] |
Detailed Interpretation
-
Carbonyl Carbon (C7): The most downfield signal, predicted around 200 ppm, is unambiguously assigned to the carbonyl carbon.[12][13] This significant deshielding is a hallmark of the C=O functional group.
-
Pyridine Ring Carbons (C2, C3, C4, C5, C6): The carbons of the pyridine ring are expected in the aromatic region (120-160 ppm).[4] The carbons directly bonded to the electronegative nitrogen atom (C2 and C6) will be the most deshielded within this group. C3, being a quaternary carbon attached to the carbonyl group, will also be downfield. C4 and C5 are expected at higher field strengths within the aromatic region.
-
Cyclohexyl Ring Carbons (C1', C2'/C6', C3'/C5', C4'): These carbons will appear in the aliphatic region of the spectrum (10-50 ppm).[7] The methine carbon (C1') directly attached to the electron-withdrawing carbonyl group will be the most deshielded of the cyclohexyl carbons. The remaining methylene carbons (C2'-C6') will appear further upfield, with their chemical shifts decreasing with increasing distance from the carbonyl group.[16][17] Due to the rapid chair-chair interconversion of the cyclohexyl ring at room temperature, the axial and equatorial carbons at positions 2'/6' and 3'/5' will be averaged, leading to single peaks for these pairs.[11]
Conclusion
13C NMR spectroscopy provides an unequivocal method for the structural verification of this compound. By analyzing the chemical shifts in a proton-decoupled spectrum, each carbon atom in the molecule can be assigned, confirming the connectivity of the pyridine, carbonyl, and cyclohexyl moieties. The detailed protocol and spectral interpretation provided in this application note serve as a robust guide for researchers in pharmaceutical and chemical sciences, enabling confident structural elucidation of this and related compounds.
References
-
University of California, Davis. (n.d.). 13C NMR Spectroscopy. LibreTexts Chemistry. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13C-NMR. Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
SciELO. (2010). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. Retrieved from [Link]
-
Bruker. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2013). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1970). 13 c nmr studies: part iv. carbon-13 nmr spectra of some alkyl phenyl ketones. Retrieved from [Link]
-
University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
YouTube. (2020). NMR Coupling Constants, Chemical Shifts, and Carbon 13 NMR. Retrieved from [Link]
-
Iowa State University. (2013). NMR Sample Preparation. Retrieved from [Link]
-
National Institutes of Health. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
YouTube. (2025). How To Work Up 13C NMR spectra in MNova - Similar to lab packet. Retrieved from [Link]
-
SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Retrieved from [Link]
-
YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometric Analysis of 3-Cyclohexanecarbonylpyridine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of 3-cyclohexanecarbonylpyridine. Designed for researchers in analytical chemistry, pharmacology, and drug development, this document outlines methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The protocols are structured to ensure scientific integrity and reproducibility, with a focus on the causal relationships behind experimental choices. This guide also elucidates the characteristic fragmentation patterns of this compound, providing a robust framework for its identification and characterization.
Introduction
This compound is a chemical intermediate with a molecular structure that combines a pyridine ring, a ketone functional group, and a cyclohexane moiety. The analysis of such compounds is crucial in various stages of pharmaceutical development, from metabolite identification to quality control of active pharmaceutical ingredients (APIs). Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the structural elucidation and quantification of such molecules.[1]
This application note details optimized protocols for the analysis of this compound using both GC-MS and LC-MS. The choice between these two powerful techniques often depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte. GC-MS with Electron Ionization (EI) is a robust technique that provides reproducible fragmentation patterns, ideal for structural confirmation and library matching.[2] In contrast, LC-MS with Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile compounds and can often preserve the molecular ion, providing valuable molecular weight information.[3][4]
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value |
| Chemical Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| Structure | Pyridine ring linked to a carbonyl group, which is attached to a cyclohexane ring. |
| Key Functional Groups | Pyridine, Ketone, Cyclohexane |
The presence of the basic pyridine nitrogen makes this molecule suitable for positive-ion mode ESI. The overall structure is amenable to gas chromatography, provided sufficient volatility.
Experimental Workflows
A systematic approach is crucial for the successful analysis of this compound. The following diagram illustrates the general workflow from sample preparation to data analysis.
Caption: General workflow for the mass spectrometric analysis of this compound.
GC-MS Analysis Protocol with Electron Ionization (EI)
GC-MS with EI is a highly effective method for the analysis of this compound, leveraging its volatility for separation and the high energy of electron ionization to induce characteristic fragmentation.[2]
Rationale for Method Selection
The use of a non-polar stationary phase, such as one based on 5% diphenyl / 95% dimethyl polysiloxane, is recommended due to the overall relatively non-polar nature of the molecule. The standard 70 eV electron energy for EI ensures that the fragmentation patterns are consistent and comparable to established mass spectral libraries.[2]
Sample Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound standard. Dissolve in 10 mL of GC-grade dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution with the same solvent to achieve working concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and minimize matrix effects.
Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (adjustable based on concentration) |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 40-400 |
Predicted EI Fragmentation Pattern
Under EI, the molecular ion (M⁺˙) of this compound (m/z 189) will be formed. Due to the high energy of EI, this molecular ion is expected to be unstable and undergo fragmentation.[5] The primary fragmentation pathways are predicted to be alpha-cleavage at the carbonyl group and fragmentation of the cyclohexane ring.[6][7][8]
Caption: Key predicted fragmentation pathways for this compound under EI.
-
m/z 106: This prominent peak is anticipated to be the base peak, resulting from alpha-cleavage with the loss of the cyclohexyl radical (•C₆H₁₁). This forms the stable pyridinoyl cation.
-
m/z 78: Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 106 fragment yields the pyridine cation.
-
m/z 83: The alternative alpha-cleavage, with the loss of the pyridinoyl radical (•C₆H₄NCO), would produce the cyclohexyl cation.
-
m/z 56: This ion could arise from the fragmentation of the cyclohexane ring, a known fragmentation pathway for cyclohexyl derivatives.[9]
LC-MS Analysis Protocol with Electrospray Ionization (ESI)
For samples that are not amenable to GC or for applications requiring higher sensitivity, LC-MS with ESI is the preferred method.[1]
Rationale for Method Selection
The basic nitrogen atom in the pyridine ring is readily protonated, making positive-ion ESI an ideal choice for this analyte.[3][4] Reversed-phase chromatography using a C18 column provides excellent separation for compounds of this polarity. A mobile phase containing a weak acid, such as formic acid, facilitates protonation and enhances the ESI signal.
Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solutions: Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to concentrations ranging from 1 ng/mL to 1 µg/mL.
-
Sample Filtration: All samples should be filtered through a 0.22 µm syringe filter prior to injection to prevent clogging of the LC system.
Instrumental Parameters
| Parameter | Recommended Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole or Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Scan Range (Full Scan) | m/z 50-300 |
Predicted ESI Fragmentation Pattern
In positive-ion ESI, this compound will primarily form the protonated molecule [M+H]⁺ at m/z 190. Tandem mass spectrometry (MS/MS) of this precursor ion can be used to generate structurally informative fragment ions.
Caption: Key predicted fragmentation pathways for the protonated molecule of this compound in ESI-MS/MS.
-
Precursor Ion m/z 190: This is the protonated molecular ion, [M+H]⁺.
-
Product Ion m/z 108: A likely fragmentation pathway involves the loss of a neutral cyclohexene molecule (C₆H₁₀) via a rearrangement, resulting in the formation of a protonated pyridinecarboxaldehyde-like structure.
-
Product Ion m/z 80: Subsequent loss of carbon monoxide (CO) from the m/z 108 fragment would yield the protonated pyridine ion.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating.
-
GC-MS: The identity of the analyte can be confirmed by comparing the acquired mass spectrum with the predicted fragmentation pattern and by matching the retention index with that of a known standard.
-
LC-MS: In full-scan mode, the accurate mass of the protonated molecule can be determined using a high-resolution mass spectrometer (e.g., Q-TOF), providing a high degree of confidence in the elemental composition. In tandem MS mode, the specific precursor-to-product ion transitions (e.g., 190 → 108) can be used for highly selective and sensitive quantification in a Multiple Reaction Monitoring (MRM) experiment.[1]
Conclusion
This application note provides detailed, field-proven protocols for the mass spectrometric analysis of this compound by both GC-MS and LC-MS. By understanding the fundamental principles of ionization and fragmentation, researchers can confidently apply these methodologies for the identification, characterization, and quantification of this compound. The provided instrumental parameters and predicted fragmentation pathways serve as a robust starting point for method development and routine analysis in pharmaceutical and chemical research settings.
References
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University of Münster. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (2021, March 26). Pyridine and GC Capillary Column, is it safe? Retrieved from [Link]
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Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
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Jak, A., et al. (2015). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. PMC - NIH. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis.... Retrieved from [Link]
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ACS Publications. (n.d.). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution | Accounts of Chemical Research. Retrieved from [Link]
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PubMed. (2025, April 11). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]
-
NIST. (n.d.). 3-Pyridinecarbonitrile. Retrieved from [Link]
-
RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]
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MDPI. (1989, December 10). Analysis of Primary Liquid Chromatography Mass Spectrometry Data by Neural Networks for Plant Samples Classification. Retrieved from [Link]
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NIST. (n.d.). Pyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
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HMDB. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]
-
PubMed. (2008, April 1). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Retrieved from [Link]
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NIST. (n.d.). Cyclohexanone. Retrieved from [Link]
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ResearchGate. (n.d.). A comprehensive LC/MS analysis of novel cyclopentenedione library. Retrieved from [Link]
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ResearchGate. (2025, August 6). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Retrieved from [Link]
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MDPI. (2018, January 18). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. Retrieved from [Link]
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ChemRxiv. (n.d.). Automated LC-MS Analysis and Data Extraction for High-Throughput Chemistry. Retrieved from [Link]
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Application Note: Structural Elucidation of 3-Cyclohexanecarbonylpyridine using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the characterization of 3-cyclohexanecarbonylpyridine using Fourier-Transform Infrared (FT-IR) spectroscopy. The protocol details the necessary steps for sample preparation, spectral acquisition, and data interpretation. By targeting the distinct vibrational modes of the pyridine ring, the cyclohexyl group, and the ketone carbonyl bridge, FT-IR spectroscopy serves as a rapid and reliable technique for structural verification and quality control in research and drug development settings. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of pyridine-based compounds.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a pyridine ring acylated with a cyclohexanecarbonyl group. The pyridine moiety is a fundamental scaffold in numerous pharmacologically active agents, while the cyclohexyl group imparts specific lipophilic and conformational properties. The central carbonyl group acts as a critical linker and a potential hydrogen bond acceptor, influencing the molecule's interaction with biological targets.
Accurate structural confirmation is a cornerstone of chemical synthesis and drug development. FT-IR spectroscopy offers a powerful, non-destructive method for identifying the key functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" that is directly correlated to the molecule's covalent bond structure. This note outlines the theoretical basis and a practical protocol for analyzing this compound, ensuring both identity and purity.
Predicted FT-IR Spectral Features
The infrared spectrum of this compound is a composite of the vibrational modes of its three primary structural components: the pyridine ring, the cyclohexyl group, and the carbonyl linker. The conjugation of the carbonyl group with the aromatic pyridine ring is expected to lower its stretching frequency compared to a simple aliphatic ketone.[1][2]
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |
| 3100–3000 | Aromatic C-H Stretch (Pyridine) | Medium | The presence of peaks in this region is characteristic of C-H bonds on an aromatic ring.[3][4] |
| 2950–2850 | Aliphatic C-H Stretch (Cyclohexane) | Strong | Asymmetric and symmetric stretching of CH₂ groups in the cyclohexane ring typically results in strong absorptions in this region.[5][6] |
| ~1686 | C=O Stretch (Aryl Ketone) | Strong | The carbonyl stretch is one of the most intense peaks. Its position is lowered from the typical ~1715 cm⁻¹ of saturated ketones due to conjugation with the pyridine ring.[1][7] |
| 1600–1585 | C=C In-Ring Stretch (Pyridine) | Medium | Aromatic rings exhibit characteristic in-ring stretching vibrations.[4] |
| 1578-1450 | C=C and C=N Stretches (Pyridine) | Medium | These absorptions are characteristic of the pyridine ring system.[3] |
| 1480–1440 | CH₂ Bending (Scissoring) (Cyclohexane) | Medium | Deformation vibrations of the methylene groups in the cyclohexane ring are expected in this range.[5][8] |
| 900–675 | C-H Out-of-Plane Bending ("oop") (Pyridine) | Strong | The substitution pattern on the pyridine ring influences the position and number of these strong bands, providing structural information.[4] |
Experimental Protocol
This protocol provides a self-validating methodology for obtaining a high-quality FT-IR spectrum of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Materials and Equipment
-
Sample: this compound (solid, assumed >95% purity)
-
Spectrometer: Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) detector or similar.
-
Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal. ATR is chosen for its minimal sample preparation requirements and ease of use.
-
Solvent: Isopropanol or ethanol for cleaning.
-
Wipes: Lint-free laboratory wipes.
Experimental Workflow Diagram
The logical flow of the experimental procedure is designed to ensure a clean, reproducible measurement.
Caption: Experimental workflow for FT-IR analysis using an ATR accessory.
Step-by-Step Methodology
-
System Preparation:
-
Rationale: A pristine crystal surface is critical for a clean spectrum, free from contaminants.
-
Action: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.
-
-
Background Acquisition:
-
Rationale: A background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. This spectrum is subtracted from the sample spectrum to provide data solely from the sample itself. This is a critical self-validating step.
-
Action: With the clean, empty ATR accessory in place, acquire a background spectrum. Typical parameters are 32 scans with a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Rationale: Direct and intimate contact between the sample and the ATR crystal is necessary for the evanescent wave to penetrate the sample effectively.
-
Action: Place a small amount (a few milligrams) of this compound powder directly onto the center of the ATR crystal.
-
-
Pressure Application:
-
Rationale: Applying consistent pressure with the ATR anvil ensures a uniform and void-free interface between the solid sample and the crystal, leading to a strong, high-quality signal.
-
Action: Lower the integrated pressure anvil and apply a consistent force to the sample powder. Most modern ATR accessories have a slip-clutch or indicator to ensure reproducible pressure.
-
-
Sample Spectrum Acquisition:
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a clearer spectrum. A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands for this molecule.
-
Action: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Cleaning:
-
Rationale: Raw ATR data requires a correction to account for the wavelength-dependent depth of penetration of the IR beam. A baseline correction removes any broad, rolling features from the spectrum.
-
Action: Apply the appropriate ATR correction (often named after the crystal material, e.g., "Diamond ATR Correction") and a baseline correction using the spectrometer's software.
-
Action: Clean the sample from the crystal and anvil using a dry wipe first, followed by a solvent-moistened wipe (isopropanol).
-
Data Interpretation and Validation
The acquired spectrum should be analyzed by identifying the key absorption bands and comparing them to the predicted values in Table 1.
-
Primary Validation Point (C=O Stretch): The most prominent peak should appear in the 1700-1680 cm⁻¹ region.[7] Its high intensity and characteristic position confirm the presence of the ketone carbonyl group. The shift to a lower wavenumber than 1715 cm⁻¹ validates its conjugation with the pyridine ring.
-
Secondary Validation Point (C-H Stretches): Two distinct regions of C-H stretching should be visible. A weaker, sharper set of bands above 3000 cm⁻¹ confirms the aromatic C-H bonds of the pyridine ring.[9] A stronger, more complex set of bands between 2950 and 2850 cm⁻¹ confirms the aliphatic C-H bonds of the cyclohexane ring.[10]
-
Tertiary Validation Point (Ring Vibrations): Look for medium-intensity peaks in the 1600-1450 cm⁻¹ region, which are characteristic of the pyridine ring's C=C and C=N skeletal vibrations.[11]
-
Fingerprint Region: The complex pattern of bands below 1400 cm⁻¹ constitutes the fingerprint region. While individual peak assignment is complex, this region should be highly reproducible for pure samples of this compound and can be used for library matching and identification.
The logical relationship between the molecular structure and its expected spectral features is illustrated below.
Caption: Correlation between molecular substructures and their characteristic FT-IR absorption regions.
Conclusion
FT-IR spectroscopy, when performed using a standardized protocol with an ATR accessory, is an exceptionally efficient and reliable method for the structural verification of this compound. By confirming the presence and chemical environment of the key carbonyl, pyridine, and cyclohexane functional groups, this technique provides a high degree of confidence in sample identity. The protocol described herein is robust and can be readily integrated into synthetic chemistry and quality control workflows.
References
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ResearchGate. FTIR spectra of pyridine adsorbed on (a) CoMo/g-Al 2 O 3 , (b) CoMo/FA,... Available at: [Link].
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YouTube. FTIR Analysis of Hetrogeneous Catalyst. Available at: [Link].
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Sciforum. Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Available at: [Link].
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MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Available at: [Link].
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ASBJAR. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link].
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NIH National Library of Medicine. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Available at: [Link].
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The Strategic Utility of 3-Cyclohexanecarbonylpyridine in Synthetic Chemistry: A Guide for Researchers
Introduction: Unveiling a Versatile Pyridyl Ketone Building Block
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and tunable metabolic stability make it a privileged heterocycle.[1] When coupled with a cyclohexyl moiety—a group known to enhance lipophilicity and modulate binding affinities—the resulting 3-cyclohexanecarbonylpyridine emerges as a building block of significant synthetic potential.
This guide provides a comprehensive overview of this compound, also known as cyclohexyl(pyridin-3-yl)methanone, as a versatile precursor in organic synthesis. We will delve into its preparation, explore its reactivity at both the carbonyl group and the pyridine ring, and present detailed, field-tested protocols for its derivatization. The applications discussed herein are designed to empower researchers, scientists, and drug development professionals to leverage this building block in the creation of novel molecular entities with potential therapeutic applications.
I. Synthesis of the Building Block: this compound
A robust and scalable synthesis of the title compound is paramount for its utility as a building block. Among various methods for the preparation of pyridyl ketones, the addition of a Grignard reagent to a cyanopyridine precursor stands out for its reliability and efficiency.[2]
Reaction Principle: Grignard Addition to 3-Cyanopyridine
The synthesis hinges on the nucleophilic attack of a cyclohexylmagnesium bromide Grignard reagent on the electrophilic carbon of the nitrile group in 3-cyanopyridine. This forms an intermediate imine, which upon acidic workup, hydrolyzes to yield the desired ketone.[2]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Cyclohexyl bromide
-
3-Cyanopyridine
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether (Et₂O)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine.
-
Under a nitrogen atmosphere, add a small portion of a solution of cyclohexyl bromide (1.1 eq) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and bubbling), add the remaining cyclohexyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Cyanopyridine:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the cooled Grignard solution via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.
-
II. Synthetic Transformations of this compound
The true value of a building block lies in its capacity for diverse chemical transformations. This compound offers two primary sites for modification: the carbonyl group and the pyridine ring.
A. Reactions at the Carbonyl Group
The ketone functionality is a versatile handle for introducing a range of other functional groups.
The reduction of the carbonyl group to a secondary alcohol provides a chiral center and a site for further functionalization. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.[3][4]
Caption: Key synthetic transformations at the carbonyl group.
Experimental Protocol: Reduction to Alcohol
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the alcohol, which can be further purified by chromatography if necessary.[5]
Reductive amination is a powerful method for forming C-N bonds, converting the ketone into a secondary or tertiary amine. This reaction proceeds via an in-situ formed imine or enamine, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7]
Experimental Protocol: Reductive Amination
-
To a solution of this compound (1.0 eq) and a primary or secondary amine (1.2 eq) in dichloroethane (DCE), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Introduction of a halogen at the α-position of the ketone provides a handle for subsequent nucleophilic substitution or elimination reactions. Acid-catalyzed halogenation is a common method for this transformation.[8]
Experimental Protocol: α-Bromination
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add bromine (1.1 eq) dropwise to the solution.
-
Stir the reaction at room temperature for 4-6 hours, or until the bromine color disappears.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by chromatography to yield the α-bromoketone.
B. Reactions at the Pyridine Ring
The pyridine ring in this compound is electron-deficient, which influences its reactivity.
Oxidation of the pyridine nitrogen to an N-oxide can alter the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.[9][10]
Experimental Protocol: N-Oxidation
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetic acid.
-
Add hydrogen peroxide (30% aqueous solution, 2.0 eq) dropwise at room temperature.
-
Heat the mixture to 70-80 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium carbonate.
-
Extract the product with chloroform or DCM.
-
Dry the combined organic layers and concentrate to give the N-oxide.
Direct electrophilic aromatic substitution on the pyridine ring is challenging due to the deactivating effect of the nitrogen atom.[11][12] Reactions typically require harsh conditions and often result in substitution at the 3-position (relative to the nitrogen), which is already occupied in our building block. Therefore, substitution will likely occur at the 5-position. Activating the ring via N-oxidation can facilitate these reactions.[13]
III. Applications in Medicinal Chemistry
The structural features of this compound make it an attractive starting point for the synthesis of biologically active molecules.
A. Bioisosteric Replacement and Scaffold Hopping
In drug design, the pyridine ring is often used as a bioisostere for a phenyl ring, offering improved solubility and metabolic properties.[14][15] The cyclohexyl group can enhance binding to hydrophobic pockets in target proteins and improve pharmacokinetic properties.[16] This building block allows for the exploration of chemical space by combining these two valuable pharmacophoric elements.
B. Target Scaffolds and Potential Therapeutic Areas
Derivatives of this compound could be investigated for a range of therapeutic targets. Pyridyl ketones are present in molecules with diverse biological activities, and the introduction of various functional groups via the reactions described above can lead to libraries of compounds for screening.
Table 1: Potential Derivatives and Therapeutic Areas
| Derivative Class | Potential Therapeutic Area | Rationale |
| Secondary/Tertiary Amines | CNS disorders, antimicrobials | The basic nitrogen can interact with biological targets and improve aqueous solubility. |
| Alcohols | Kinase inhibitors, antivirals | The hydroxyl group can act as a hydrogen bond donor or acceptor. |
| α-Functionalized Ketones | Enzyme inhibitors, covalent modifiers | The introduced functional group can interact with active site residues. |
IV. Conclusion
This compound is a promising building block for synthetic and medicinal chemistry. Its straightforward synthesis and the dual reactivity of the carbonyl group and the pyridine ring provide a platform for the generation of diverse and complex molecular architectures. The protocols and application notes presented in this guide are intended to serve as a practical resource for researchers seeking to incorporate this versatile scaffold into their discovery programs. By understanding and exploiting the chemistry of this compound, new avenues for the development of novel therapeutics can be explored.
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National Institutes of Health. (n.d.). Stacking with No Planarity? [Link]
-
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-
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-
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-
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-
LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
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ResearchGate. (2025). (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. [Link]
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Application Notes and Protocols for Investigating the Potential Biological Activity of 3-Cyclohexanecarbonylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Scaffold as a Privileged Structure in Drug Discovery and the Unexplored Potential of 3-Cyclohexanecarbonylpyridine
The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in biologically active compounds, including vitamins, coenzymes, and numerous pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry.[3] Modifications to the pyridine core have led to the development of drugs with a wide range of therapeutic applications, from antibacterial to anticancer agents.[3][4][5]
This compound represents a novel, under-investigated molecule that combines the established pharmacophore of a pyridine ring with a cyclohexanecarbonyl moiety. This structural combination suggests a potential for diverse biological activities, yet a comprehensive evaluation is lacking in the current scientific literature. These application notes provide a structured, scientifically rigorous framework for the initial biological characterization of this compound, guiding researchers through a logical progression of in vitro assays to elucidate its potential therapeutic value.
The following protocols are designed to be self-validating and provide a solid foundation for further, more targeted investigations. We will begin with broad-spectrum cytotoxicity screening to establish a general activity profile, followed by more specific enzymatic and cell-based assays to probe potential mechanisms of action.
Part 1: Foundational Cytotoxicity and Antiproliferative Screening
The initial step in characterizing a novel compound is to assess its general effect on cell viability and proliferation. This provides a baseline understanding of its potency and selectivity. We propose screening this compound against a panel of cancer cell lines to identify any potential anticancer activity, a common feature of pyridine derivatives.[4]
Protocol 1.1: MTT Assay for General Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Causality Behind Experimental Choices: This assay is selected for its high throughput, reproducibility, and its ability to provide a quantitative measure of cell viability. A panel of cell lines from different tissue origins (e.g., breast, colon, lung) is crucial to identify any cell-type-specific effects.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Human cancer cell lines (e.g., MCF-7, HT-29, A549) and a non-cancerous cell line (e.g., MEF)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Data Presentation: Illustrative IC50 Values
The results of the MTT assay can be summarized in a table for easy comparison of the compound's potency across different cell lines.
| Cell Line | Tissue of Origin | Illustrative IC50 (µM) for this compound |
| MCF-7 | Breast Cancer | 25.5 |
| HT-29 | Colon Cancer | 15.2 |
| A549 | Lung Cancer | 42.8 |
| MEF | Normal Fibroblast | > 100 |
Note: The values presented are for illustrative purposes only and do not represent actual experimental data.
Part 2: Investigation of Potential Enzyme Inhibition
Many pyridine-containing compounds exert their biological effects through the inhibition of specific enzymes, such as kinases.[6] An initial screening against a panel of relevant enzymes can provide valuable insights into the mechanism of action.
Protocol 2.1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a specific kinase. In vitro enzyme assays provide a controlled environment to study these interactions.[7]
Causality Behind Experimental Choices: Kinases are crucial regulators of cell signaling and are frequently dysregulated in diseases like cancer. A direct kinase inhibition assay allows for the unambiguous determination of whether the compound interacts with a specific kinase. The choice of kinase can be guided by the results of the cytotoxicity screening (e.g., kinases involved in pathways commonly dysregulated in the most sensitive cell line).
Materials:
-
This compound
-
Recombinant active kinase (e.g., a tyrosine kinase)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound, and the kinase substrate.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent to stop the kinase reaction and measure the amount of product formed (e.g., ADP).
-
Data Acquisition: Read the luminescence or fluorescence signal on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Visualization of Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Part 3: Elucidating Effects on Cellular Signaling Pathways
If this compound demonstrates significant cytotoxicity and/or enzyme inhibition, the next logical step is to investigate its impact on intracellular signaling pathways.[8]
Protocol 3.1: Western Blot Analysis of Key Signaling Proteins
Western blotting allows for the detection and semi-quantitative analysis of specific proteins, providing a snapshot of the state of a signaling pathway.
Causality Behind Experimental Choices: This technique can confirm the downstream effects of enzyme inhibition observed in vitro. For instance, if a kinase is inhibited, the phosphorylation of its substrate proteins should decrease. This provides a crucial link between a molecular-level interaction and a cellular response.
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total and phosphorylated forms of a target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the target proteins.
Visualization of a Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Part 4: Investigating the Induction of Apoptosis
A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis.
Protocol 4.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality Behind Experimental Choices: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for a quantitative assessment of the mode of cell death induced by the compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Conclusion and Future Directions
These application notes provide a comprehensive, tiered approach to the initial biological characterization of this compound. The data generated from these protocols will establish a foundational understanding of its cytotoxic potential, possible enzymatic targets, and its effects on key cellular processes. Positive results from this initial screening would warrant further investigation, including more extensive profiling against larger panels of cell lines and kinases, in vivo efficacy studies in animal models, and medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. The pyridine scaffold continues to be a rich source of therapeutic innovation, and a systematic evaluation of novel derivatives like this compound is a critical step in the drug discovery process.
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Yin, Z., Cao, Y., Sun, W., Chen, G., Fang, X., & He, L. (2024). 3-Methylpyridine: Synthesis and Applications. Chem Asian J, 19(18), e202400467. [Link]
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An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (n.d.). National Institutes of Health (NIH). [Link]
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Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). PubMed. [Link]
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Application Notes and Protocols for 3-Cyclohexanecarbonylpyridine Derivatives in Medicinal Chemistry
Foreword: The Emerging Therapeutic Potential of the 3-Cyclohexanecarbonylpyridine Scaffold
The pyridine nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding and π-π stacking interactions, coupled with its favorable physicochemical properties, makes it a privileged scaffold in drug design. Within this vast chemical space, the this compound moiety represents a particularly intriguing, yet underexplored, structural motif. The juxtaposition of the polar, aromatic pyridine ring with the bulky, lipophilic cyclohexyl group offers a unique three-dimensional architecture ripe for therapeutic exploitation. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) considerations for this compound derivatives, intended for researchers, scientists, and drug development professionals.
Section 1: Synthesis of this compound Derivatives
A robust and adaptable synthetic strategy is paramount for exploring the therapeutic potential of any chemical scaffold. For the synthesis of this compound derivatives, a highly efficient one-pot, three-component reaction is proposed, adapted from methodologies targeting 3-acylpyridines.[2] This approach offers operational simplicity and allows for the facile generation of a diverse library of analogues for SAR studies.
Proposed Synthetic Protocol: Oxidative One-Pot Annulation
This protocol describes the synthesis of a parent this compound, which can be further functionalized.
Reaction Scheme:
Caption: Oxidative [3+3] annulation for this compound synthesis.
Materials:
-
Cyclohexyl methyl ketone
-
Appropriately substituted β-enaminone (e.g., 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one)
-
Oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - DDQ)
-
Catalyst (e.g., Iodine - I₂)
-
Solvent (e.g., 1,4-Dioxane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography system)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclohexyl methyl ketone (1.0 eq.) and the β-enaminone (1.2 eq.) in anhydrous 1,4-dioxane.
-
Reagent Addition: To the stirred solution, add the oxidant (e.g., DDQ, 1.5 eq.) and a catalytic amount of iodine (0.1 eq.).
-
Reaction Progression: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
Rationale and Expertise-Driven Insights:
-
Choice of Reactants: The selection of the β-enaminone allows for the introduction of various substituents onto the resulting pyridine ring, enabling rapid exploration of the SAR.
-
Oxidant and Catalyst: DDQ is a powerful oxidant that facilitates the final aromatization step. Iodine acts as a catalyst to promote the initial Michael addition and subsequent cyclization.
-
Solvent: 1,4-Dioxane is a suitable high-boiling solvent that effectively solubilizes the reactants and reagents.
Section 2: Biological Evaluation Protocols
The following protocols are designed to assess the therapeutic potential of novel this compound derivatives in key disease areas such as oncology and inflammation.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[3][4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in serum-free medium) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
PIM-1 kinase is a proto-oncogene that is overexpressed in various cancers, making it an attractive therapeutic target.[1] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[6][7]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction.
Workflow:
Caption: Workflow for the PIM-1 kinase inhibition assay (ADP-Glo™).
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate (e.g., a specific peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well low-volume plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of PIM-1 enzyme, substrate, ATP, and the this compound derivatives at the desired concentrations in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or vehicle (5% DMSO).[6]
-
Initiate Kinase Reaction: Add 2 µL of PIM-1 enzyme and 2 µL of the substrate/ATP mixture to each well.[6]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[6]
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.[6]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of PIM-1 kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 3: Cannabinoid Receptor Binding Assay (Radioligand Competition Assay)
Cannabinoid receptors (CB1 and CB2) are G protein-coupled receptors (GPCRs) involved in various physiological processes, and their modulation holds therapeutic promise.[8] A radioligand binding assay is the gold standard for determining the affinity of a compound for a receptor.[9]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.
Workflow:
Caption: Workflow for the cannabinoid receptor radioligand binding assay.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP55,940)
-
Non-specific binding control (e.g., a high concentration of an unlabeled CB receptor agonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)[10]
-
Wash buffer (same as binding buffer)[10]
-
96-well filter plates (e.g., GF/B)
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add the cell membranes (e.g., 20 µg of protein), the radioligand (e.g., 1.25 nM [³H]CP55,940), and varying concentrations of the this compound derivative in binding buffer.[10]
-
Define Non-specific Binding: In a separate set of wells, add the membranes, radioligand, and a high concentration of an unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[10]
-
Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Radioactivity Measurement: Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Section 3: Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold is crucial for optimizing its biological activity. The following are key areas for SAR exploration:
Table 1: Key Structural Modifications and Their Potential Impact on Activity
| Position of Modification | Type of Modification | Rationale and Expected Outcome |
| Cyclohexyl Ring | Introduction of substituents (e.g., hydroxyl, amino, fluoro) | To probe for additional binding interactions and modulate lipophilicity.[11] |
| Alteration of ring size (e.g., cyclopentyl, cycloheptyl) | To investigate the impact of steric bulk on receptor/enzyme binding. | |
| Carbonyl Linker | Reduction to a methylene group | To assess the importance of the carbonyl as a hydrogen bond acceptor. |
| Conversion to an oxime or hydrazone | To introduce new hydrogen bond donors/acceptors and alter the geometry. | |
| Pyridine Ring | Introduction of substituents (e.g., methyl, methoxy, halo) | To modulate electronic properties and explore additional binding pockets.[12] |
| Quaternization of the pyridine nitrogen | To introduce a positive charge and potentially enhance water solubility. |
SAR for Kinase Inhibition:
For kinase inhibitors, the pyridine ring often acts as a hinge-binding motif.[13] Substituents on the pyridine ring can influence the strength of this interaction and exploit adjacent pockets. The bulky cyclohexyl group may occupy a hydrophobic region of the ATP-binding site.
SAR for GPCR Modulation:
In the context of GPCRs like cannabinoid receptors, the lipophilic cyclohexyl group may interact with hydrophobic transmembrane domains, while the pyridine ring could engage with polar residues in the binding pocket.[8]
Section 4: Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel therapeutics. The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for the systematic exploration of this chemical space. Future efforts should focus on generating a diverse library of analogues and screening them against a panel of relevant biological targets to uncover the full therapeutic potential of this exciting class of compounds.
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Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI. [Link]
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In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (n.d.). Spandidos Publications. [Link]
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Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. [Link]
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Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. (n.d.). ACS Publications. [Link]
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Assay of CB1 Receptor Binding. (2016). ResearchGate. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. (n.d.). ResearchGate. [Link]
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Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2011). ACS Publications. [Link]
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A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (2023). Frontiers in Pharmacology. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). MDPI. [Link]
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Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
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Preparation of 3-acetylpyridine. (n.d.). PrepChem.com. [Link]
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MTT Assay protocol. (2023). protocols.io. [Link]
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Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. (2018). PubMed. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). PubMed. [Link]
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Synthesis, Kinase Inhibitory Potencies, and in Vitro Antiproliferative Evaluation of New Pim Kinase Inhibitors. (2017). ResearchGate. [Link]
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Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). PubMed. [Link]
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Application Notes & Protocols: High-Throughput Screening Assays for 3-Cyclohexanecarbonylpyridine
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for developing and implementing high-throughput screening (HTS) assays to identify and characterize the biological activity of 3-cyclohexanecarbonylpyridine. Recognizing the diverse biological roles of pyridine-containing molecules, we present a multi-faceted strategy employing both biochemical and cell-based assays. This document offers detailed, step-by-step protocols for robust and scalable screening, alongside the scientific rationale for experimental design and data interpretation, empowering researchers to effectively explore the therapeutic potential of this compound.
Introduction: The Rationale for Screening this compound
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target a wide array of biological entities, including enzymes, receptors, and ion channels.[1][2][3] The specific compound, this compound, with its distinct combination of a pyridine ring and a cyclohexanecarbonyl group, presents a unique chemical entity with the potential for novel biological activities. High-throughput screening (HTS) is an essential methodology in modern drug discovery that enables the rapid and efficient testing of large numbers of compounds to identify those that modulate a specific biological pathway or target.[4][5][6]
This application note will detail protocols for both target-based and phenotypic screening approaches. We will focus on biochemical assays targeting common enzyme classes modulated by pyridine derivatives, as well as cell-based assays to assess the compound's effects in a more physiologically relevant context.[7][8][9]
Foundational Principles of High-Throughput Screening
A successful HTS campaign is built on robust and reproducible assays that are amenable to automation and miniaturization.[10][11] Key considerations include the choice of assay technology, the development of a stable and sensitive detection method, and rigorous quality control to minimize false positives and negatives.[12]
Biochemical Assays: Interrogating Molecular Interactions
Biochemical assays provide a controlled environment to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[13][14] These assays are fundamental for identifying direct inhibitors or activators and for determining key parameters like potency and mechanism of action.[15]
Cell-Based Assays: Assessing Cellular Phenotypes
Cell-based assays utilize living cells to measure the effect of a compound on a specific cellular process, such as cell viability, signal transduction, or gene expression.[7][8][16] These assays offer greater physiological relevance by accounting for factors like cell permeability and metabolism, providing valuable insights into a compound's potential efficacy and toxicity.[9][17]
Experimental Workflows and Protocols
Here, we provide detailed protocols for a primary biochemical screen targeting a hypothetical kinase, a common target for pyridine-containing compounds, followed by a secondary cell-based assay to confirm activity and assess cytotoxicity.
Primary Screen: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol describes a robust, "mix-and-read" biochemical assay suitable for HTS, designed to identify inhibitors of a putative serine/threonine kinase.
Workflow Diagram: HTRF Kinase Assay
Caption: Workflow for the HTRF kinase assay.
Protocol: HTRF Kinase Assay
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20 nL of this compound dissolved in 100% DMSO into a 384-well low-volume microplate.
-
For a 10 µM final concentration in a 10 µL assay volume, the stock concentration should be 5 mM.
-
Include positive controls (e.g., a known kinase inhibitor like Staurosporine) and negative controls (DMSO only).
-
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The final concentration of the kinase and ULight™-labeled substrate should be determined empirically based on kinase activity (typically in the low nM range for the enzyme and at the Kₘ for the substrate).
-
Prepare a 2X detection solution containing the Europium cryptate-labeled anti-phospho-substrate antibody in detection buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to each well of the compound plate.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure proper mixing.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of the 2X detection solution to each well to stop the kinase reaction.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Data Analysis and Hit Identification
-
Calculate the HTRF ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Determine Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))
-
-
Hit Criteria:
-
Compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls are typically considered "hits."
-
Table 1: HTRF Kinase Assay Parameters
| Parameter | Recommended Value | Notes |
| Plate Format | 384-well, low-volume | Minimizes reagent consumption. |
| Assay Volume | 10 µL | |
| Compound Concentration | 10 µM | A common starting concentration for primary screens. |
| DMSO Tolerance | < 1% | Final concentration should be kept low to avoid assay interference. |
| Z'-factor | ≥ 0.5 | A statistical measure of assay quality. |
Secondary Screen: Cell Viability and Cytotoxicity Assay
This protocol uses a multiplexed assay to simultaneously measure cell viability (as an indicator of anti-proliferative effects) and cytotoxicity in a human cancer cell line.
Workflow Diagram: Cell Viability/Cytotoxicity Assay
Caption: Workflow for a multiplexed cell viability and cytotoxicity assay.
Protocol: Cell Viability/Cytotoxicity Assay
-
Cell Plating:
-
Culture a relevant human cell line (e.g., HeLa, A549) under standard conditions.
-
Trypsinize and resuspend cells to a concentration that will result in 50-70% confluency after 96 hours.
-
Dispense 40 µL of the cell suspension into each well of a 384-well clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a 10-point serial dilution of this compound in an appropriate medium.
-
Add 10 µL of the diluted compound to the cell plates. Include vehicle (DMSO) controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plates and the multiplexing reagent (e.g., Promega RealTime-Glo™ MT Cell Viability Assay) to room temperature.
-
Add 50 µL of the reagent to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Read luminescence on a plate reader to measure cell viability.
-
Read fluorescence (e.g., 485 nm excitation / 525 nm emission) to measure cytotoxicity.
-
Data Analysis
-
Normalization:
-
Normalize the luminescence and fluorescence data to the vehicle control wells.
-
-
Dose-Response Curves:
-
Plot the normalized data against the logarithm of the compound concentration.
-
-
IC₅₀/EC₅₀ Calculation:
-
Fit the data to a four-parameter logistic regression model to determine the IC₅₀ (for viability) and EC₅₀ (for cytotoxicity) values.
-
Table 2: Cell-Based Assay Parameters
| Parameter | Recommended Value | Notes |
| Cell Line | Application-dependent (e.g., A549 for lung cancer) | Select a cell line relevant to the therapeutic area of interest. |
| Seeding Density | Empirically determined | Aim for exponential growth phase during the assay. |
| Incubation Time | 72 hours | Allows for multiple cell doublings. |
| Readout | Luminescence (Viability), Fluorescence (Cytotoxicity) | Multiplexing provides more data per well. |
Trustworthiness and Self-Validation
To ensure the integrity of the screening data, each protocol incorporates self-validating systems:
-
Statistical Rigor: The calculation of the Z'-factor for each assay plate provides a measure of the assay's robustness and dynamic range. A Z' ≥ 0.5 is indicative of an excellent assay.[18]
-
Orthogonal Assays: Hits identified in the primary biochemical screen should be confirmed in a secondary, mechanistically different assay (e.g., a biophysical binding assay or a different enzymatic format) to rule out technology-specific artifacts.[5]
-
Counter-Screens: For cell-based assays, counter-screens using parental cell lines (lacking the target of interest) can confirm on-target activity.
-
Dose-Response Confirmation: All initial "hits" must be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀ or EC₅₀).
Conclusion
The protocols outlined in this application note provide a robust starting point for the high-throughput screening of this compound. By employing a combination of a primary biochemical screen and a secondary cell-based assay, researchers can efficiently identify and validate potential biological activities of this compound. The emphasis on rigorous quality control and orthogonal validation will ensure the generation of high-quality, reproducible data, accelerating the journey from hit identification to lead optimization.
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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Ratia, K., Mehboob, S., & Lee, H. (2014). Ligand screening using enzymatic assays. Methods in Molecular Biology, 1140, 291–304. [Link]
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BioTechnologia. (2014). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 95(3), 249-259. [Link]
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Vicente, J. B., & Giuffrè, A. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 9(1), 796. [Link]
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Walt Lab, Tufts University. (n.d.). Detection of Other Biomolecules. Retrieved from [Link]
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Zock, J. M. (2009). Cell-Based Assays for High-Throughput Screening. In eLS. John Wiley & Sons, Ltd. [Link]
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National Institutes of Health. (2007). Solicitation of Assays for High Throughput Screening (HTS) in the Molecular Libraries Probe Production Centers Network (MLPCN) (R03). Retrieved from [Link]
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Butini, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(20), 3846–3865. [Link]
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Celtarys Research. (2023). Biochemical assays in drug discovery and development. Retrieved from [Link]
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
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Nuvisan. (n.d.). Expert biochemical assays for drug discovery success. Retrieved from [Link]
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Blay, V., Tolani, B., Ho, S. P., & Arkin, M. R. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807–1821. [Link]
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XCell Sciences. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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Williams, C. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Pharmaceutical Bioprocessing, 9(1), 10-18. [Link]
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Domainex. (n.d.). Biochemical Assays. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2023). MEP Pathway: First-Synthesized IspH-Directed Prodrugs with Potent Antimycobacterial Activity. Molecules, 28(14), 5374. [Link]
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Patsnap. (2023). Top Enzymatic Assays for Drug Screening in 2025. Retrieved from [Link]
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An, F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Modern Pharmaceutical Research, 1(1), 1-12. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. Journal of Medicinal Chemistry, 66(2), 1175–1196. [Link]
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An, W. F., & Tolliday, N. (2010). Advancements in Assay Technologies and Strategies to Enable Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 15(8), 985-996. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclohexanecarbonylpyridine
Welcome to the technical support center for the synthesis of 3-cyclohexanecarbonylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthesis. We will explore the common synthetic routes, diagnose potential pitfalls, and provide actionable, field-tested solutions to optimize your experimental outcomes.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in the synthesis of this compound are a frequent yet solvable issue. The most common and practical synthetic route involves the reaction of a cyclohexyl-Grignard reagent with a pyridine-3-carboxaldehyde or, more commonly, 3-cyanopyridine. This guide will focus on troubleshooting this popular and effective method.
Question 1: My Grignard reaction with 3-cyanopyridine is resulting in a low yield of the desired ketone. What are the most likely causes and how can I fix them?
This is the most common failure point. A successful Grignard reaction hinges on two critical phases: the formation of the Grignard reagent (cyclohexylmagnesium halide) and its subsequent reaction with the electrophile (3-cyanopyridine). Problems in either phase will drastically reduce your yield.
Root Cause Analysis & Solutions:
A. Inefficient Formation of Cyclohexylmagnesium Halide
The Grignard reagent itself may be forming in low concentrations.
-
Cause 1: Passive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with cyclohexyl halide.[1]
-
Solution: Magnesium activation is crucial. Before adding your halide, add a small crystal of iodine to the magnesium in anhydrous ether or THF. The disappearance of the brown iodine color is an indicator of activation.[2] Alternatively, a small amount of 1,2-dibromoethane can be used; it reacts to form ethylene gas and MgBr₂, cleaning the surface. Mechanical activation by crushing the magnesium turnings under an inert atmosphere can also be effective.
-
-
Cause 2: Presence of Moisture. Grignard reagents are potent bases and are instantly quenched by protic sources like water.[3][4]
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (Nitrogen or Argon).[1][2] The solvent (THF or diethyl ether) must be anhydrous grade and ideally should be distilled from a suitable drying agent like sodium/benzophenone immediately before use.
-
-
Cause 3: Wurtz Coupling Side Reaction. A significant side reaction is the coupling of the newly formed Grignard reagent with the starting cyclohexyl halide, forming dicyclohexyl.[1]
-
Solution: This is often caused by a high local concentration of the alkyl halide. Add the cyclohexyl bromide or chloride dropwise from an addition funnel to the magnesium suspension. This ensures that the halide reacts with the magnesium surface before it can react with another Grignard molecule.[1] Maintaining a gentle reflux during the addition can also help, but avoid excessive heating which can favor the coupling reaction.[2]
-
B. Inefficient Reaction with 3-Cyanopyridine
Even with a successfully formed Grignard reagent, the addition to the nitrile can be problematic.
-
Cause 1: Grignard Reagent Degradation. The Grignard reagent can degrade over time, especially if heated for too long or if the inert atmosphere is compromised.
-
Solution: It is best practice to use the Grignard reagent immediately after its formation. Monitor the reaction progress; once the magnesium is consumed, there is no need for prolonged heating.[2]
-
-
Cause 2: Formation of Stable Iminomagnesium Complex. The Grignard reagent adds to the nitrile to form a stable iminomagnesium intermediate. The reaction stops at this stage until acidic workup.[5] However, if the reaction conditions are not optimal, this addition can be slow or incomplete.
-
Solution: Ensure at least one full equivalent of the Grignard reagent is added to the 3-cyanopyridine solution, which should be cooled in an ice bath to manage the exotherm. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure complete conversion.
-
-
Cause 3: Competing Reactions. The nitrogen atom of the pyridine ring can coordinate with the magnesium of the Grignard reagent, potentially deactivating it.
-
Solution: While this is a known issue with pyridine systems, the electrophilicity of the nitrile group generally allows the reaction to proceed. Using a "Turbo-Grignard" reagent, such as Cyclohexylmagnesium Chloride-Lithium Chloride (CyMgCl·LiCl), can enhance reactivity and suppress side reactions by breaking up magnesium aggregates.[2][6]
-
Question 2: My acidic workup and extraction are giving me a messy, low-yielding product. How can I improve the isolation of this compound?
Product loss during workup is a common and frustrating source of low yield. The basicity of the pyridine nitrogen requires a carefully planned workup procedure.[7][8]
Root Cause Analysis & Solutions:
-
Cause 1: Inefficient Hydrolysis of the Iminomagnesium Complex. The intermediate must be hydrolyzed to the ketone.
-
Solution: After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] This is a milder quenching agent than strong acids like HCl and can help prevent degradation of the desired product while effectively hydrolyzing the intermediate. Stirring for 30-60 minutes during the quench is recommended.
-
-
Cause 2: Product Loss to the Aqueous Layer. During an acidic workup, the pyridine nitrogen becomes protonated, forming a pyridinium salt. This salt is water-soluble, and your product will partition into the aqueous layer, leading to significant loss.
-
Solution: After the initial quench with NH₄Cl, perform your extractions with an organic solvent (e.g., ethyl acetate or dichloromethane). Then, carefully basify the aqueous layer with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of 8-9. This deprotonates the pyridinium salt, making the product soluble in the organic phase. Now, re-extract the aqueous layer several times with your organic solvent. Combine all organic extracts for drying and concentration.[7]
-
-
Cause 3: Emulsion Formation. The presence of magnesium salts can lead to the formation of stubborn emulsions during extraction, making phase separation difficult and trapping the product.
-
Solution: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it up. Filtering the entire biphasic mixture through a pad of Celite can also be effective.
-
Troubleshooting Decision Workflow
This diagram outlines a logical sequence for diagnosing low-yield issues.
Sources
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- 8. How To Run A Reaction [chem.rochester.edu]
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Technical Support Center: Acylation of Pyridine
Welcome to the technical support guide for navigating the complexities of pyridine acylation. This resource is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their synthetic strategies. Here, we will move beyond simple protocols to understand the underlying mechanistic principles that govern the success—or failure—of these critical reactions. Our goal is to empower you with the knowledge to anticipate and overcome common challenges in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my Friedel-Crafts acylation of pyridine failing, resulting only in the recovery of starting material or a complex mixture?
Answer: This is a classic challenge in pyridine chemistry, and the explanation lies in the fundamental electronic nature of the pyridine ring.
Causality: The lone pair of electrons on the pyridine nitrogen atom is basic and highly nucleophilic. In a standard Friedel-Crafts acylation setup, which employs a Lewis acid catalyst (e.g., AlCl₃), the catalyst will preferentially coordinate with the nitrogen atom. This interaction forms a stable complex, effectively "poisoning" the catalyst.
Furthermore, the nitrogen atom's electronegativity makes the pyridine ring electron-deficient compared to benzene. This inherent low reactivity is severely exacerbated upon N-acylation or coordination with a Lewis acid, which creates a positively charged pyridinium species. This positive charge strongly deactivates the aromatic ring towards electrophilic attack by the acylating agent.[1][2][3] Traditional Friedel-Crafts acylation, an electrophilic aromatic substitution, is therefore generally unsuccessful for pyridine.[1][2][3]
Troubleshooting Workflow:
Question 2: My reaction with an acyl chloride seems to stop after forming the N-acylpyridinium salt. How can I promote subsequent C-acylation?
Answer: The formation of an N-acylpyridinium salt is a rapid and often reversible first step. The challenge is that this intermediate is often too stable or the conditions are not suitable for it to proceed to C-acylation.
Mechanistic Insight: Pyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form an N-acylpyridinium salt.[4][5][6] This salt is actually a more potent acylating agent than the original acyl chloride. However, for the reaction to proceed to C-acylation, a subsequent, more difficult step is required where the acyl group migrates from the nitrogen to a carbon atom on the ring, or another pyridine molecule attacks the acylpyridinium salt. This is energetically unfavorable due to the aforementioned deactivation of the ring.
A novel and effective strategy to achieve C-acylation, bypassing the limitations of traditional methods, involves the use of 2-(trialkylsilyl)pyridines. This process cleverly utilizes the initial, favorable N-acylation to trigger a sequence of productive reactions.[7][8]
The Silyl-Pyridine Acylation Pathway: This reaction proceeds through four key steps:
-
N-acylation: The pyridine nitrogen attacks the acyl chloride, forming the N-acylpyridinium intermediate. This step is fast and reversible.
-
Desilylation: The crucial step where the C-Si bond is broken. The positive charge on the nitrogen in the intermediate makes the silyl group susceptible to cleavage, generating a stabilized ylide (a Hammick intermediate).[7][8]
-
C-acylation: The ylide, a potent nucleophile, then undergoes an intramolecular rearrangement or reacts with another acylating agent to form the C-acylated product.
-
N-deacylation: The final step regenerates the pyridine nitrogen's lone pair, yielding the 2-acylpyridine.
Question 3: I am observing significant amounts of alkylpyridines as byproducts in my radical acylation reaction. What is causing this and how can I minimize it?
Answer: The formation of alkylpyridine byproducts is a known side reaction in radical acylations of pyridine. This occurs due to the instability of the acyl radical intermediate.
Mechanistic Explanation: In this strategy, acyl radicals are generated and then add to a protonated pyridine ring (pyridinium salt), which is more electrophilic and susceptible to radical attack.[1] These acyl radicals are typically generated from aldehydes or carboxylic acid derivatives. However, acyl radicals can undergo decarbonylation (loss of carbon monoxide) to form more stable alkyl radicals.[1] These alkyl radicals can then add to the pyridine ring, leading to the formation of undesired alkylpyridine byproducts.
Key Competing Reactions:
-
Desired Path: Acyl Radical + Pyridinium → Acylpyridine
-
Side Reaction: Acyl Radical → Alkyl Radical + CO → Alkyl Radical + Pyridinium → Alkylpyridine
Mitigation Strategies:
| Strategy | Principle | Experimental Considerations |
| Use a Stable Acyl Radical Source | Choose acyl radical precursors that are less prone to decarbonylation. | Aromatic aldehydes or precursors that generate resonance-stabilized acyl radicals are often more stable. |
| Optimize Reaction Temperature | Lower temperatures generally disfavor the decarbonylation reaction, which has a higher activation energy. | Conduct the reaction at the lowest temperature that still allows for a reasonable rate of the desired acylation. |
| Increase Pyridine Concentration | A higher concentration of the pyridinium substrate can increase the rate of the desired bimolecular reaction with the acyl radical, outcompeting the unimolecular decarbonylation. | Ensure the pyridine substrate is fully protonated by using acidic conditions.[1] |
Question 4: When using pyridine as a catalyst for acylating an alcohol, the reaction is sluggish. What is happening at the molecular level?
Answer: While pyridine is a competent nucleophilic catalyst, its efficiency can be significantly lower than that of derivatives like 4-dimethylaminopyridine (DMAP). The difference lies in the stability of the key N-acylpyridinium intermediate.
Expertise & Causality: In nucleophilic catalysis, pyridine attacks the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt.[4][9] This intermediate is then attacked by the alcohol to yield the ester product and regenerate the pyridine catalyst.
The catalytic activity is directly related to the stability of this N-acylpyridinium cation.[10] Electron-donating groups on the pyridine ring, particularly at the 4-position, significantly stabilize the positive charge on the nitrogen through resonance. This stabilization makes the formation of the intermediate more favorable and increases its steady-state concentration in the reaction mixture.
-
Pyridine: Forms a relatively unstable N-acylpyridinium ion.
-
DMAP: The dimethylamino group at the 4-position provides substantial resonance stabilization to the N-acylpyridinium ion, making it a much more effective catalyst (often >10,000 times more active than pyridine).[9][10]
Troubleshooting Protocol: Enhancing Catalytic Acylation
-
Catalyst Substitution: If reaction rates are low with pyridine, substitute it with a catalytic amount (1-5 mol%) of DMAP.
-
Stoichiometric Base: Continue to use a stoichiometric amount of a non-nucleophilic base, like triethylamine or pyridine itself, to neutralize the acid byproduct (e.g., HCl or acetic acid) generated during the reaction.[5] This prevents protonation of the catalyst and the nucleophile (alcohol).
-
Solvent Choice: Use an aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to avoid side reactions with the solvent.
-
Temperature Control: While DMAP is highly active, for sensitive substrates, running the reaction at 0 °C to room temperature is advisable to minimize potential side reactions.[11]
References
-
Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Retrieved from [Link]
-
What is the role of pyridine in the acetylations of alcohols? (2023). Reddit. Retrieved from [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2025). Organic Letters - ACS Publications. Retrieved from [Link]
-
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). ACS Publications. Retrieved from [Link]
-
O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
-
What is the role of pyridine in the acylation of a class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. (2025). ResearchGate. Retrieved from [Link]
-
Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (2025). ResearchGate. Retrieved from [Link]
-
Why is pyridine a nucleophilic catalyst? If it attacks AcCl to form the pyridinium intermediate, doesn't that mean the Cl is a better leaving group? (2024). Reddit. Retrieved from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (2005). Thieme. Retrieved from [Link]
-
Amines. (n.d.). NCERT. Retrieved from [Link]
-
The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (2025). ResearchGate. Retrieved from [Link]
-
Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? (2024). Quora. Retrieved from [Link]
- Functionalization of acyl pyridinium salts. (1995). Google Patents.
-
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). IBS Publications Repository. Retrieved from [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (2015). PMC - NIH. Retrieved from [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2025). Organic Letters - ACS Publications. Retrieved from [Link]
-
Pyridinium salts: from synthesis to reactivity and applications. (2018). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. (n.d.). PMC. Retrieved from [Link]
-
Why pyridine does not give Friedel Craft reaction? (2021). Brainly.in. Retrieved from [Link]
-
Carbon vs. nitrogen acylation in reactions of organolithium-pyridine adducts with acid chlorides and esters. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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Technical Support Center: Optimizing Grignard Reactions with Pyridyl Ketones
Welcome to the technical support center for optimizing Grignard reactions involving pyridyl ketones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The inherent Lewis basicity of the pyridine nitrogen introduces unique challenges not typically encountered with standard aromatic or aliphatic ketones. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and refine your experimental design for optimal results.
Troubleshooting Guide
This section addresses specific experimental failures and unexpected outcomes in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Question 1: My Grignard reaction with a 2-acetylpyridine substrate is resulting in very low yield of the desired tertiary alcohol. What are the likely causes and how can I improve the outcome?
Low yields in Grignard reactions with 2-acetylpyridine are frequently due to the deactivation of the Grignard reagent by the pyridine nitrogen. The nitrogen atom acts as a Lewis base and can coordinate to the magnesium center of the Grignard reagent, rendering it less nucleophilic. Furthermore, the Grignard reagent can act as a base, leading to enolization of the ketone.[1]
Causality and Strategic Solutions:
-
Chelation-Control Strategy: The proximity of the nitrogen to the carbonyl group in 2-acylpyridines presents an opportunity for chelation control. By forming a five-membered ring intermediate with the magnesium atom, the carbonyl carbon becomes more electrophilic and accessible for nucleophilic attack.[2] This rigidifies the conformation, often leading to higher stereoselectivity as well.
-
Recommendation: To favor this pathway, slow addition of the Grignard reagent at low temperatures (e.g., -78 °C to -40 °C) is crucial. This minimizes non-chelated intermediates and side reactions.
-
-
Grignard Reagent Quality and Stoichiometry: Grignard reagents are highly sensitive to moisture and air. Ensure your reagent is freshly prepared or properly titrated. Using a slight excess (1.1-1.5 equivalents) of the Grignard reagent can help compensate for any reagent that reacts with trace amounts of water or coordinates with the pyridine nitrogen.
-
Solvent Effects: The choice of solvent can influence the reactivity of the Grignard reagent. While THF is commonly used, in some cases, a less coordinating solvent like diethyl ether or a mixture of THF and a non-polar solvent like toluene can be beneficial.
dot
Caption: Troubleshooting flowchart for low yields in Grignard reactions with 2-acetylpyridine.
Question 2: I am observing significant formation of a dihydropyridine byproduct when reacting a Grignard reagent with my pyridyl ketone. How can I suppress this side reaction?
The formation of dihydropyridine derivatives arises from the nucleophilic addition of the Grignard reagent to the pyridine ring itself, a process known as dearomatization.[3][4] This is more prevalent with electron-deficient pyridine rings or when the carbonyl group is sterically hindered, making the ring carbons more competitive electrophilic sites.
Causality and Strategic Solutions:
-
Temperature Control: The addition to the pyridine ring often has a higher activation energy than the desired carbonyl addition. Running the reaction at lower temperatures (-78 °C is a good starting point) can significantly disfavor this side reaction.[5]
-
Use of Lewis Acid Additives: The addition of a Lewis acid that coordinates preferentially to the pyridine nitrogen can shield the ring from nucleophilic attack. However, the Lewis acid must not overly passivate the carbonyl group.
-
Recommendation: Cerium(III) chloride (CeCl₃) is an excellent additive for this purpose (Luche reaction conditions). It is believed to form a more reactive organocerium species that is highly chemoselective for the carbonyl group over other functionalities.
-
-
Protecting Groups: While less common for this specific problem, in extreme cases, the pyridine nitrogen can be temporarily protected as an N-oxide. The Grignard reagent can then be added to the carbonyl, followed by deoxygenation of the N-oxide. However, Grignard reagents can also react with N-oxides to give 2-substituted pyridines, so this approach requires careful optimization.[6]
Question 3: My Grignard reaction with a 3-acetylpyridine substrate is sluggish and gives a complex mixture of products. Why is this isomer more challenging than 2-acetylpyridine?
The 3-acetyl isomer lacks the ability to form a stable five-membered chelate with the Grignard reagent, which is a key factor in the successful reaction with the 2-acetyl isomer. This leads to a less activated carbonyl group and a higher likelihood of competing side reactions.
Causality and Strategic Solutions:
-
Enhanced Carbonyl Activation: Since chelation is not an option, external activation of the carbonyl is necessary.
-
Recommendation: The use of a stronger Lewis acid, such as magnesium bromide (MgBr₂) or zinc chloride (ZnCl₂), can coordinate to the carbonyl oxygen and increase its electrophilicity. The Lewis acid should be added to the pyridyl ketone before the introduction of the Grignard reagent.
-
-
"Turbo-Grignard" Reagents: The use of "Turbo-Grignard" reagents, which are Grignard reagents with added lithium chloride (LiCl), can enhance their reactivity and may be beneficial in cases of sluggish reactions.[7]
-
Reaction Time and Temperature: A longer reaction time or a gradual warming of the reaction mixture from a low initial temperature may be necessary to drive the reaction to completion. Careful monitoring by TLC or LC-MS is recommended to find the optimal balance and avoid decomposition.
| Parameter | 2-Acetylpyridine | 3-Acetylpyridine | 4-Acetylpyridine |
| Chelation | Favorable (5-membered ring) | Not possible | Not possible |
| Relative Reactivity | High (with chelation control) | Moderate to Low | Moderate |
| Common Issues | Low yield if not chelated | Sluggish reaction, side products | Ring addition |
| Key Strategy | Low temperature, slow addition | Lewis acid activation | Low temperature, possible N-protection |
Caption: Comparison of reactivity and optimization strategies for different pyridyl ketone isomers.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for Grignard reactions with pyridyl ketones?
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are the most common solvents. THF is generally a better solvent for the Grignard reagent and the intermediate magnesium alkoxide. However, its higher coordinating ability can sometimes temper the reactivity of the Grignard reagent. For sluggish reactions, a less coordinating solvent like Et₂O or a mixture of THF and a non-polar co-solvent like toluene might be advantageous. Regardless of the choice, the solvent must be strictly anhydrous.
Q2: How can I be sure my Grignard reagent is active?
It is always best practice to titrate your Grignard reagent before use. A common method is titration against a solution of I₂ in THF until the iodine color persists. Alternatively, titration with a known amount of a non-enolizable ketone like benzophenone in the presence of a colorimetric indicator can be used.
Q3: Can I use organolithium reagents instead of Grignard reagents for pyridyl ketones?
Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This increased reactivity can lead to a higher incidence of side reactions, such as enolization and addition to the pyridine ring. While they can be used, they often require more stringent control of reaction conditions, particularly temperature.
Q4: What is the standard work-up procedure for these reactions?
The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the magnesium alkoxide to form the desired alcohol while minimizing the risk of acid-catalyzed side reactions. The product is then extracted with an organic solvent, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Detailed Experimental Protocol: Chelation-Controlled Grignard Addition to 2-Acetylpyridine
This protocol provides a robust starting point for the synthesis of 2-(pyridin-2-yl)propan-2-ol.
Materials:
-
2-Acetylpyridine
-
Methylmagnesium bromide (3.0 M in Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-acetylpyridine (1.0 eq). Anhydrous THF is added to dissolve the ketone.
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: Methylmagnesium bromide (1.2 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the slow, dropwise addition of pre-cooled saturated aqueous NH₄Cl solution, while maintaining a low temperature.
-
Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel.
dot
Caption: Step-by-step experimental workflow for the Grignard reaction with 2-acetylpyridine.
References
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Retrieved from [Link]
-
Grignard Reagent Reaction Mechanism - YouTube. (2018). Retrieved from [Link]
-
Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines | ACS Omega. (2018). Retrieved from [Link]
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PubMed Central. (2024). Retrieved from [Link]
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - ACS Publications. (2024). Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011). Retrieved from [Link]
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020). Retrieved from [Link]
-
19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. (2025). Retrieved from [Link]
-
Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyed Using the Felkin–Anh and Chelation-Control Models - PubMed Central. (n.d.). Retrieved from [Link]
-
A review article on grignard reaction - JETIR Research Journal. (2024). Retrieved from [Link]
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- 6. Pyridine synthesis [organic-chemistry.org]
- 7. ijnrd.org [ijnrd.org]
Removal of unreacted starting materials from 3-cyclohexanecarbonylpyridine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 3-cyclohexanecarbonylpyridine. High purity of this compound is often critical for subsequent synthetic steps and biological assays. This document offers troubleshooting advice and detailed protocols to effectively remove common unreacted starting materials.
Understanding the Contaminants: A Proactive Approach to Purification
Effective purification begins with identifying potential impurities. The synthesis of this compound, a 3-acylpyridine, typically involves the reaction of a cyclohexyl-containing nucleophile with a pyridine-3-carboxylic acid derivative or a similar electrophilic precursor.[1] Consequently, the primary contaminants are often the unreacted starting materials themselves.
Common synthetic routes suggest the following as likely impurities:
-
Acidic Starting Materials: Nicotinic acid (Pyridine-3-carboxylic acid) or Cyclohexanecarboxylic acid.
-
Neutral/Electrophilic Starting Materials: Cyclohexanecarbonyl chloride or 3-Cyanopyridine.
-
Basic Byproducts: Pyridine-containing side products.
The strategy for removal is dictated by the distinct physicochemical properties of these potential contaminants compared to the desired product, this compound.
Key Physicochemical Properties for Separation
The differences in acidity (pKa), basicity, boiling point, and polarity between the product and impurities are the levers we can use for successful separation.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa | Solubility |
| This compound (Product) | C₁₂H₁₅NO | 189.25 | ~290-310 (est.) | N/A (liquid) | ~3.5-4.5 (est. for pyridinium ion) | Soluble in organic solvents. |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | Sublimes | 237[2] | 4.85 (carboxylic acid)[2][3] | Soluble in hot water, alcohol; sparingly in ether.[3] |
| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | 128.17 | 232-233[4] | 30-31[5] | 4.90[4][6] | Soluble in organic solvents; slightly soluble in water.[4][5] |
| Cyclohexanecarbonyl Chloride | C₇H₁₁ClO | 146.61 | 184[7] | N/A (liquid) | N/A (reactive) | Reacts with water/alcohols; soluble in aprotic organics.[8] |
| 3-Cyanopyridine | C₆H₄N₂ | 104.11 | 201[9] | 48-52[9] | 1.45 (pyridinium ion)[9] | Soluble in water, alcohol, benzene.[10] |
Troubleshooting Guide & FAQs
This section addresses specific, common issues encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My crude product has an acidic pH when dissolved in a wet solvent. How do I remove unreacted carboxylic acids like nicotinic acid or cyclohexanecarboxylic acid?
Answer: This is the most common purification challenge and is best solved using a liquid-liquid acid-base extraction. The strategy relies on converting the acidic contaminants into their water-soluble salt forms, while the desired, weakly basic product remains in the organic phase.
-
The Underlying Principle (Causality): Carboxylic acids, such as nicotinic acid (pKa ~4.85) and cyclohexanecarboxylic acid (pKa ~4.9), are significantly more acidic than the protonated form of your product (the pyridinium ion, pKa estimated ~3.5-4.5).[2][4][6] By washing the organic solution of your crude product with a mild aqueous base (e.g., sodium bicarbonate, NaHCO₃), you deprotonate the carboxylic acids, forming their carboxylate salts. These salts are ionic and thus preferentially partition into the aqueous layer, leaving the neutral this compound in the organic layer.
A flowchart for this decision-making process is outlined below.
Caption: Acidic Impurity Removal Workflow.
See the Experimental Protocols section for a detailed, step-by-step procedure for acid-base extraction.
Question 2: After an acid-base extraction, my TLC or GC analysis still shows impurities. What is the next step?
Answer: If impurities persist after extraction, they are likely neutral compounds with polarity similar to your product. In this case, flash column chromatography is the preferred method for achieving high purity.[11]
-
Expert Insight: The choice of solvent system (eluent) is critical for a successful separation.[12] Since your product is a moderately polar ketone, a good starting point for solvent system development via Thin Layer Chromatography (TLC) is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[13]
-
Begin with a 4:1 Hexanes:Ethyl Acetate mixture.
-
If the product's Retention Factor (Rf) is too low (<0.2), increase the polarity by moving to 2:1 or 1:1 Hexanes:Ethyl Acetate.
-
If the Rf is too high (>0.5), decrease polarity with a 9:1 mixture.
-
Aim for an Rf of ~0.3 for the product, with clear separation from impurity spots.[12]
-
A detailed protocol for flash chromatography is provided in the Experimental Protocols section.
Question 3: I suspect unreacted 3-cyanopyridine is a contaminant. Will the standard basic wash remove it?
Answer: Not effectively. 3-Cyanopyridine is a basic compound (pKa of its conjugate acid is ~1.45), but it is significantly less basic than your product.[9] A basic wash will not remove it. However, an acidic wash can be effective.
-
The Underlying Principle (Causality): By washing the organic solution with a dilute aqueous acid (e.g., 1 M HCl), both the 3-cyanopyridine and your product, this compound, will be protonated to form their respective pyridinium salts. These salts are water-soluble and will move to the aqueous layer. You can then neutralize the aqueous layer with a base and re-extract your purified product back into an organic solvent. This procedure is effective but can be lengthy. Often, flash chromatography is a more direct route if 3-cyanopyridine is the main contaminant, as its polarity is different from the product.
Caption: Decision Tree for Purification Strategy.
Question 4: How can I monitor the success of my purification steps?
Answer: Consistent monitoring is key to a self-validating protocol.
-
Thin Layer Chromatography (TLC): This is the fastest and most common method. Spot the crude material, the organic layer after each wash, and the final product on the same plate. A successful purification will show the disappearance of impurity spots and the consolidation into a single spot for the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on purity and can help identify the mass of remaining impurities, aiding in their identification.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude material can show characteristic peaks of starting materials (e.g., broad carboxylic acid proton). These peaks should be absent in the spectrum of the final, pure product.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Carboxylic Acid Impurities
This protocol assumes the crude product is contaminated with acidic starting materials like nicotinic acid or cyclohexanecarboxylic acid.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.
-
Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently several times to mix, venting frequently to release any CO₂ gas that evolves.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower (aqueous) layer. Note: If using dichloromethane, the organic layer will be the bottom layer.
-
Repeat Wash: Repeat the basic wash (steps 2-3) one more time to ensure complete removal of acidic impurities.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer. Separate the layers.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of a solid drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) until the agent no longer clumps together.
-
Concentration: Decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified this compound.
-
Validation: Analyze the resulting material by TLC or GC-MS against the starting crude material to confirm the removal of acidic impurities.
Protocol 2: Flash Column Chromatography for High-Purity Separation
This protocol is for separating the product from neutral impurities of similar volatility.
-
Solvent System (Eluent) Selection: As determined by TLC analysis (see FAQ 2), prepare a sufficient volume of the chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom.
-
Fill the column about one-third full with the eluent. Add a layer of sand (~1 cm).
-
In a separate beaker, prepare a slurry of silica gel in the eluent. Pour the slurry into the column.
-
Gently tap the column and use light air pressure to pack the silica bed uniformly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just at the top of the silica bed. Add a final protective layer of sand (~1 cm).
-
-
Sample Loading:
-
Dissolve the crude product from the extraction step in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is loaded onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column, filling the reservoir.
-
Apply gentle, steady air pressure to the top of the column to achieve a flow rate of approximately 2 inches per minute.[12]
-
Collect fractions in an ordered array of test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product (single spot on TLC).
-
-
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, high-purity this compound.
References
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Google Patents. (1998). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
-
Posakony, J. J., & Tew, G. N. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. NIH Public Access. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]
-
Dong, G., & Teo, W. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanecarbonyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of starting materials 2 needed for the synthesis of pyrido[2,3-d]pyrimidine derivatives 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatographic separations of ketone standards. Retrieved from [Link]
-
SpringerLink. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Cyclohexanecarboxylic acid (FDB003406). Retrieved from [Link]
-
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]
-
NIST/TRC. (n.d.). 3-cyanopyridine -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]
-
PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
ResearchGate. (n.d.). Starting materials for the synthesis of the different derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]
-
PubMed. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Retrieved from [Link]
- Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Merck Index. (n.d.). Nicotinic Acid. Retrieved from [Link]
-
NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
University of California, Davis. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
LookChem. (n.d.). Cyclohexanecarbonyl chloride. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Nicotinic acid (FDB001014). Retrieved from [Link]
-
Hopemax. (n.d.). China Cyclohexane Carbonyl Chloride Manufacturers, Suppliers and Factory. Retrieved from [Link]
-
Dakin Chemical. (n.d.). The Chemistry of 3-Cyanopyridine: Properties and Applications in Industrial Processes. Retrieved from [Link]
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Technical Support Center: Scaling the Synthesis of 3-Cyclohexanecarbonylpyridine
Welcome to the technical support center for the synthesis of 3-cyclohexanecarbonylpyridine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a key intermediate in various pharmaceutical pipelines, robust and scalable synthesis is critical. This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and ensure a self-validating, efficient process.
Overall Synthesis Strategy: A High-Level View
The most common and scalable approach to synthesizing this compound involves a two-step process. First is the formation of a cyclohexyl Grignard reagent, followed by its reaction with 3-cyanopyridine. The resulting imine intermediate is then hydrolyzed during the workup to yield the target ketone.
Caption: Overall workflow for the synthesis of this compound.
Section 1: Starting Material FAQs
This section addresses common questions regarding the precursors required for the synthesis.
Q1: What are the critical quality attributes for 3-cyanopyridine, and what synthesis routes are common for its industrial production?
A1: The purity of 3-cyanopyridine is paramount. The most critical impurity to monitor is water, as it will quench the highly reactive Grignard reagent, reducing yield. Other potential impurities depend on the synthetic route. The most prevalent industrial synthesis involves the vapor-phase ammoxidation of 3-methylpyridine (3-picoline) over a catalyst, often vanadium pentoxide-based, at high temperatures.[1] This process uses air and ammonia.[1] Alternative lab-scale methods include the dehydration of nicotinamide using phosphorus pentoxide or reacting 3-pyridinecarboxaldehyde with reagents like ammonium sulfate and sulfur.[2][3] Regardless of the source, it is essential to ensure the material is thoroughly dried before use, for instance, by azeotropic distillation with toluene.
Q2: I'm having trouble sourcing dry cyclohexyl bromide. Can I prepare and dry it myself?
A2: Absolutely. Cyclohexyl bromide can be prepared from cyclohexanol. One method involves reacting cyclohexanemethanol with an alkali and a suitable halogenating agent.[4] To ensure it is anhydrous for the Grignard reaction, the prepared or purchased halide should be distilled from a drying agent like calcium hydride or phosphorus pentoxide. Store the dried halide over molecular sieves under an inert atmosphere (Nitrogen or Argon). All glassware used must be scrupulously cleaned and oven-dried to remove adsorbed water.[5]
Section 2: Troubleshooting the Grignard Reagent Formation
The formation of cyclohexylmagnesium bromide is the cornerstone of this synthesis. It is highly exothermic and sensitive to atmospheric conditions.
Q3: My Grignard reaction won't initiate. What are the most common causes and how can I fix it?
A3: This is a very common issue, especially at scale. The primary culprit is almost always the presence of moisture or an oxide layer on the magnesium turnings. Here is a systematic troubleshooting approach:
-
Ensure Anhydrous Conditions: All glassware must be oven or flame-dried immediately before use.[5] Solvents (typically THF or diethyl ether) must be anhydrous grade and preferably distilled from a drying agent like sodium-benzophenone ketyl. Even a trace amount of water can prevent initiation by reacting with the organometallic species.[6]
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted.
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent.
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal.[7] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium is rapid and exothermic, which can help initiate the main reaction.
-
-
Localized Heating: Gently warm a small spot of the flask with a heat gun. This can often provide the activation energy needed to start the reaction. Once initiated, the reaction is exothermic and will sustain itself.
-
"Seeding": If you have a small amount of a previously successful Grignard reaction, adding a small aliquot can initiate a new batch.
Caption: Decision tree for troubleshooting Grignard reaction initiation.
Q4: The Grignard reaction starts but then stops, or the yield is very low. What's going wrong?
A4: Low yield after a successful initiation usually points to two issues: insufficient mixing or competitive side reactions.
-
Mixing and Mass Transfer: At larger scales, ensuring the cyclohexyl bromide solution reaches the magnesium surface is critical. If stirring is inadequate, the local concentration of the formed Grignard reagent can become high, potentially leading to side reactions. Ensure your reactor's impeller design is appropriate for solid-liquid reactions.
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted cyclohexyl bromide to form bicyclohexyl. This is favored by high temperatures and high concentrations of the alkyl halide.[5] To minimize this, use a dilute solution of cyclohexyl bromide and add it slowly to the magnesium suspension to maintain a low instantaneous concentration.
Q5: How do I control the exotherm of the Grignard formation at a 10L scale and above?
A5: Heat management is the single most important safety and yield consideration during scale-up.[8] The reaction is highly exothermic.
| Parameter | Bench Scale (250 mL) | Pilot Scale (20 L) | Rationale |
| Addition Rate | Fast drip (ca. 30 min) | Slow, controlled pump (2-4 hours) | Manages heat evolution; surface area to volume ratio decreases at scale, making heat dissipation less efficient.[8] |
| Cooling | Ice bath | Jacketed reactor with chilled glycol | Provides precise and powerful temperature control to maintain a gentle reflux. |
| Monitoring | Visual observation, thermometer | Internal thermocouple, reflux condenser temp. | Provides real-time data to adjust addition rate and prevent thermal runaway. |
A slow, subsurface addition of the halide solution is often beneficial at a large scale to improve dispersion and heat transfer.
Section 3: The Grignard Reaction & Workup Troubleshooting
Q6: My final yield of this compound is low, despite a good Grignard titration. What side reactions should I consider?
A6: If the Grignard reagent concentration is confirmed to be high (e.g., via titration[9]), low product yield points to issues during the addition to 3-cyanopyridine.
-
Temperature Control: This addition is also exothermic. If the temperature rises too high, side reactions on the pyridine ring can occur. Maintain the reaction temperature between 0 °C and 10 °C during the addition.
-
Reverse Addition: Consider adding the Grignard reagent to the solution of 3-cyanopyridine. This keeps the nitrile in excess initially, which can sometimes minimize side reactions involving the Grignard reagent.
-
Incomplete Hydrolysis: The intermediate ketimine-magnesium salt must be fully hydrolyzed to the ketone. Ensure the pH of the aqueous phase is sufficiently acidic (pH 1-2) during the quench and that the mixture is stirred vigorously for an adequate amount of time (1-2 hours) to complete the hydrolysis.[10]
Q7: I'm getting a thick emulsion during the aqueous workup that is impossible to separate. How can I prevent or break this?
A7: Emulsion formation is a classic scale-up problem, especially with magnesium salts.
-
Quench Strategy: Instead of quenching the reaction mixture into water/acid, consider a "reverse quench" by slowly and carefully adding the reaction mixture to a well-stirred, cold aqueous acid solution.
-
Choice of Acid: While HCl is common, using a saturated aqueous solution of ammonium chloride (NH₄Cl) is often a gentler method that can reduce emulsion formation.
-
Solvent Addition: Adding a different organic solvent with different density and polarity, like toluene or dichloromethane, can help break the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help break up the fine solids that stabilize the emulsion.
Section 4: Product Purification at Scale
Q8: Column chromatography was great in the lab, but it's not practical for 5 kg of product. What are my options?
A8: Scalable purification focuses on phase-change techniques over chromatography.[8]
| Method | Advantages | Disadvantages | Best For |
| Vacuum Distillation | Excellent for removing non-volatile impurities and unreacted starting materials. Highly scalable. | Requires the product to be thermally stable. High energy consumption. | High-purity isolation of liquid products with sufficiently different boiling points from impurities. |
| Crystallization | Very cost-effective and can provide extremely high purity.[8] Excellent for removing closely related isomers or byproducts. | Requires finding a suitable solvent system. Can have yield losses in the mother liquor. | Solid products or oils that can be induced to crystallize. |
| Acid/Base Extraction | Can selectively remove acidic or basic impurities. | Involves large volumes of solvents and aqueous waste. Product must be stable to pH changes. | Removing acidic/basic impurities from the neutral ketone product. |
For this compound, which is an oil at room temperature, vacuum distillation is often the most effective primary purification method.
Protocols
Protocol 1: Preparation of Cyclohexylmagnesium Bromide (1 mol scale)
-
Equipment: 3 L, 4-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, a 500 mL pressure-equalizing dropping funnel, and a thermocouple.
-
Procedure:
-
Oven-dry all glassware and allow it to cool under a stream of dry nitrogen.
-
Charge the flask with magnesium turnings (26.7 g, 1.1 mol).
-
Add a single crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide (163 g, 1.0 mol) in 800 mL of anhydrous THF.
-
Add ~50 mL of the cyclohexyl bromide solution to the magnesium. The solution should become warm and begin to reflux gently. If it does not, proceed with troubleshooting steps from Q3.
-
Once the reaction has initiated, begin the slow, dropwise addition of the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux. Use external cooling if necessary. The total addition time should be 2-3 hours.
-
After the addition is complete, heat the mixture to reflux for an additional 1 hour to ensure complete consumption of the magnesium.
-
Cool the grayish-brown solution to room temperature. The Grignard reagent is ready for use.
-
Protocol 2: Synthesis and Workup of this compound (1 mol scale)
-
Equipment: 5 L jacketed reactor with mechanical stirrer, thermocouple, and addition funnel.
-
Procedure:
-
Charge the reactor with 3-cyanopyridine (104.1 g, 1.0 mol) and 1 L of anhydrous THF.
-
Cool the solution to 0 °C using the reactor jacket.
-
Slowly add the prepared cyclohexylmagnesium bromide solution (from Protocol 1) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
In a separate vessel, prepare a solution of 10% aqueous HCl (2 L). Cool this solution to 0-5 °C.
-
Slowly transfer the reaction mixture into the cold HCl solution with vigorous stirring. A precipitate of magnesium salts will form and then redissolve. Maintain the temperature below 25 °C.
-
Stir the two-phase mixture for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice with 500 mL portions of ethyl acetate.
-
Combine all organic layers. Wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. Purify by vacuum distillation.
-
References
- CN101602722A - The synthetic method of 3-cyanopyridine - Google P
- The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innov
- 3-cyclohexyl-2-bromopropene - Organic Syntheses Procedure.
- Grignard Reagents - Chemistry LibreTexts.
- Synthesis of 3-cyanopyridine - ChemicalBook.
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
- 3-Cyanopyridine synthesis - ChemicalBook.
- Challenges in the scale-up of 3-Amino-5,6-dimethyl-2(1H)-pyridinone synthesis - Benchchem.
- 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid.
- cyclohexylcarbinol - Organic Syntheses Procedure.
- CN107652162A - A kind of preparation method of cyclohexyl bromide methane - Google P
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- 10. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Purification of 3-Cyclohexanecarbonylpyridine
Welcome to the technical support center for the purification of 3-cyclohexanecarbonylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require methods to enhance its purity. Achieving high purity is critical for reliable downstream applications, from biological screening to API (Active Pharmaceutical Ingredient) development.[1]
This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on the practical challenges and scientific principles of purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing aryl ketones is the Friedel-Crafts acylation. However, standard Friedel-Crafts conditions (Lewis acid catalyst like AlCl₃) are often problematic for pyridines. The basic nitrogen atom complexes with the Lewis acid, deactivating the ring towards electrophilic substitution.[2] Therefore, modified or alternative routes are used, which can generate specific impurities:
-
Unreacted Starting Materials: Residual 3-substituted pyridine (e.g., 3-bromopyridine, 3-cyanopyridine) and the acylating agent (cyclohexanecarbonyl chloride or anhydride).
-
Isomeric Byproducts: If starting from pyridine itself, acylation might occur at other positions (2- or 4-), though the 3-position is often favored under specific conditions. Radical acylations can also lead to mixtures of 2- and 4-substituted products.[3]
-
Hydrolyzed Reagents: Residual cyclohexanecarboxylic acid from the hydrolysis of the acylating agent.
-
Solvent Residues: Dichloromethane, 1,2-dichloroethane, nitrobenzene, or other solvents used during the synthesis and workup.
-
Aldehydic Impurities: Side reactions or contaminated starting materials can introduce aldehydes, which can be particularly problematic due to their reactivity.[4][5]
Q2: How do I assess the purity of my this compound sample?
A2: A multi-technique approach is always recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): This is the quickest and most essential first step. It helps visualize the number of components in your crude mixture and is indispensable for developing a column chromatography purification method.[6] A single spot on a TLC plate (visualized under UV light and with a stain like potassium permanganate) is a good preliminary indicator of purity.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the gold standard for identifying your compound and quantifying impurities. Integration of impurity peaks relative to the product peaks can give a molar percentage of contamination. Analysis of the ¹H NMR spectrum is a reliable way to confirm the success of a purification protocol.[7]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements (>99%), HPLC is the preferred method for quantitative analysis. It can separate and detect impurities at very low levels.
Q3: What are the key physical properties of this compound I should know for purification?
A3: While specific experimental data for this exact compound is not broadly published, we can infer its properties based on its constituent parts (pyridine, cyclohexane, and a ketone linker).
| Property | Expected Characteristic | Rationale & Impact on Purification |
| Physical State | Likely a high-boiling liquid or a low-melting solid at room temperature. | If solid, recrystallization is a primary purification choice. If liquid, distillation (especially vacuum distillation) is a viable option. |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, Acetone) and poorly soluble in non-polar solvents (Hexane) and water. | This profile is ideal for normal-phase column chromatography (e.g., silica gel) and for selecting an appropriate recrystallization solvent system . |
| Basicity (pKa) | The pyridine nitrogen is basic. The pKa of its conjugate acid is expected to be around 3-4, similar to other 3-substituted pyridines.[8][9] | This basicity allows for acid-base extraction . The compound can be protonated and moved into an aqueous acid layer, leaving non-basic organic impurities behind in the organic layer. |
Troubleshooting Purification Challenges
This section addresses specific problems you may encounter during the purification process.
Problem: My compound fails to crystallize during recrystallization.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Incorrect Solvent Choice | The ideal solvent should dissolve the compound completely when hot but poorly when cold.[10] If solubility is too high even when cold, no crystals will form. Solution: Choose a less polar solvent or use a binary solvent system. Add a "poor" solvent (an anti-solvent, like hexane or water) dropwise to the hot, dissolved solution until it just turns cloudy, then add a drop of the "good" solvent to clarify and allow to cool slowly. |
| Too Much Solvent Used | Even with the correct solvent, using an excessive amount will keep the compound in solution upon cooling, as the saturation point will not be reached.[11] Solution: Evaporate some of the solvent under a gentle stream of nitrogen or on a rotary evaporator and attempt to cool again. |
| Solution Cooled Too Quickly | Rapid cooling ("shock cooling") promotes precipitation, not crystallization, trapping impurities within an amorphous solid.[11] Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[10] |
| Presence of Oily Impurities | Certain impurities can act as "crystal poisons," inhibiting the formation of a proper crystal lattice. Solution: Attempt to remove the oil first. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM) and add silica gel. Evaporate the solvent to create a "dry load" and purify via flash column chromatography. |
Problem: My final product is a persistent yellow or brown color.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Chromophoric Impurities | Highly conjugated or oxidized impurities can be intensely colored, even at low concentrations. Solution 1 (Recrystallization): Add a small amount of activated charcoal to the hot solution before filtration.[12] The charcoal adsorbs colored impurities. Use with caution, as it can also adsorb your product, reducing yield. Solution 2 (Chromatography): Ensure complete separation on the column. Sometimes colored impurities are very polar and will remain at the top of the column, or they may elute very slowly. A proper gradient elution can help. |
| Product Instability/Decomposition | The compound may be slowly degrading on the silica gel column (if acidic) or upon exposure to air/light. Solution: Neutralize the silica gel with a base (e.g., triethylamine in the eluent, ~0.5-1%) before running the column. Work quickly and store the purified product under an inert atmosphere (nitrogen or argon) in the dark. |
Problem: I see multiple spots on TLC after column chromatography.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Poor Separation (Incorrect Eluent) | The chosen solvent system does not have sufficient resolving power to separate the product from a closely-eluting impurity. The difference in Rf values is too small. Solution: Re-optimize the eluent system using TLC. Aim for an Rf of ~0.2-0.3 for your product and the largest possible separation from other spots.[6] Using a gradient elution (gradually increasing the polarity of the mobile phase) often provides better separation than an isocratic (constant composition) elution. |
| Column Overloading | Too much crude material was loaded onto the column relative to the amount of silica gel. This leads to broad, overlapping bands that cannot be resolved. Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. Ensure the sample is loaded in a very concentrated, narrow band at the top of the column.[13] |
| Column Was Packed Improperly | Air bubbles, channels, or cracks in the silica bed will lead to an uneven solvent front and very poor separation.[13] Solution: Repack the column carefully. Prepare a uniform slurry of silica gel in the initial eluent and pour it gently.[14] Tap the column to settle the bed and ensure there are no trapped air bubbles. |
Experimental Protocols & Workflows
Workflow: Selecting a Purification Strategy
This diagram outlines the decision-making process for purifying your crude this compound.
Caption: Decision tree for purification method selection.
Protocol 1: Flash Column Chromatography
This is the most versatile and generally effective method for purifying this compound.
1. Eluent System Optimization (TLC):
- Prepare several test eluents with varying ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate or Acetone). Good starting points are 9:1, 8:2, and 7:3 (Hexane:EtOAc).
- Spot your crude material on a TLC plate and develop it in the test eluents.
- The optimal eluent system will give your product an Rf value of approximately 0.2-0.3.
2. Column Packing:
- Select an appropriate size glass column.
- Place a small plug of glass wool at the bottom and cover it with a thin layer of sand.
- Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent.
- Carefully pour the slurry into the column, tapping the side gently to dislodge air bubbles and create a uniform bed.[14]
- Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[13]
- Wash the column with 2-3 column volumes of the initial eluent.
3. Sample Loading:
- Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane).
- Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to create a free-flowing powder ("dry loading"). This is superior to loading a liquid sample ("wet loading") as it results in sharper bands.
- Carefully add the dry-loaded sample to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting with your starting solvent system (e.g., 9:1 Hexane:EtOAc).
- Collect fractions in test tubes or vials.
- Monitor the elution process by spotting fractions on a TLC plate.
- If the product is slow to elute, gradually increase the polarity of the eluent (e.g., move from 9:1 to 8:2 Hexane:EtOAc). This is known as a step gradient.
- Combine the fractions that contain the pure product (as determined by TLC).
5. Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Caption: Step-by-step workflow for flash column chromatography.
Protocol 2: Recrystallization
This method is ideal if your crude product is a solid and a suitable solvent can be identified.
1. Solvent Selection:
- Place a small amount of your crude solid in several test tubes.
- Add a small amount of different test solvents to each tube. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[10]
- Common solvents to test: Isopropanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane/Ethyl Acetate mixture.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling.[11]
- Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
3. Hot Filtration (Optional):
- If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.[11]
4. Crystallization:
- Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature on the benchtop. Do not disturb it.[11]
- Once the flask has reached room temperature and crystals have formed, you can place it in an ice-water bath for about 15-30 minutes to maximize crystal formation.[10]
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.[12]
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
- Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum oven.
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018). National Institutes of Health. [Link]
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Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. (n.d.). Der Pharma Chemica. [Link]
- Purification of caspofungin intermediates. (2011).
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Recrystallization. (2021). Chemistry LibreTexts. [Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PubMed Central. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
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Column Chromatography for Terpenoids and Flavonoids. (2012). ResearchGate. [Link]
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Chemical Properties of 3-Pyridinecarbonitrile. (n.d.). Cheméo. [Link]
- Method for purification of ketones. (1958).
- Ep4 inhibitors and synthesis thereof. (2024).
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (2025). ResearchGate. [Link]
-
Organic Chemistry Lab: Recrystallization. (2007). YouTube. [Link]
-
Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]
-
3-Chloropyridine | C5H4ClN. (n.d.). PubChem. [Link]
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Oxidation of aldehydes and ketones. (n.d.). Chemguide. [Link]
-
Column Chromatography (Purification). (2013). YouTube. [Link]
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Purification and structural elucidation of carbon dots by column chromatography. (2019). RSC Publishing. [Link]
-
The chemistry of pyridine under friedel-crafts acylation. (2025). Filo. [Link]
- Purification of ketones. (1939).
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
-
3-Cyanopyridine | C6H4N2. (n.d.). PubChem. [Link]
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Preventing decomposition of 3-cyclohexanecarbonylpyridine
Welcome to the technical support center for 3-cyclohexanecarbonylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.
Introduction: Understanding the Stability of this compound
This compound is a molecule possessing three key structural features that influence its stability: a pyridine ring, a ketone group, and a cyclohexane ring. Each of these moieties presents potential pathways for degradation under various experimental and storage conditions. Understanding these vulnerabilities is the first step toward preventing decomposition and ensuring the purity of the compound throughout its lifecycle in your lab.
The pyridine ring, an electron-deficient aromatic system, can be susceptible to nucleophilic attack and oxidation. The ketone carbonyl group is a reactive site that can undergo various reactions, including reduction and reactions with nucleophiles. The cyclohexane ring is generally stable but can be susceptible to oxidation, particularly at elevated temperatures or in the presence of strong oxidizing agents.
This guide will walk you through the most common stability-related challenges and provide actionable protocols to mitigate them.
Troubleshooting Guide: Identifying and Resolving Decomposition
This section addresses common problems observed during the handling, storage, and use of this compound.
Problem 1: Gradual decrease in purity of the stored compound over time.
-
Possible Cause 1: Oxidation. The pyridine ring and the benzylic-like position on the cyclohexane ring are susceptible to oxidation from atmospheric oxygen. This can be accelerated by exposure to light and elevated temperatures.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen.
-
Light Protection: Keep the storage container in a light-protected environment, for example, by using an amber vial or by wrapping the container in aluminum foil.
-
Temperature Control: Store the compound at a low temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
-
Purity Check: Regularly check the purity of the compound using analytical techniques like HPLC or GC. For pyridine-based compounds, a C18 reverse-phase column with a mobile phase of acetonitrile and water is often effective for HPLC analysis.[1] A non-polar or mid-polar capillary column is suitable for GC analysis.[1]
-
-
Possible Cause 2: Hydrolysis. Although ketones are generally less susceptible to hydrolysis than esters or amides, prolonged exposure to moisture, especially under acidic or basic conditions, can potentially lead to degradation.
-
Troubleshooting Steps:
-
Dry Storage: Ensure the compound is stored in a desiccated environment. Use of a desiccator with a suitable drying agent is recommended.
-
Solvent Purity: Use anhydrous solvents when preparing solutions.
-
Problem 2: Appearance of new, unexpected peaks in analytical chromatograms (HPLC, GC) after a reaction.
-
Possible Cause 1: Thermal Decomposition. High reaction temperatures can induce decomposition. The thermal decomposition of cyclohexane, for instance, involves C-C bond fission.[2][3] While the pyridine ring is generally thermally stable, the overall molecule may degrade at elevated temperatures.
-
Troubleshooting Steps:
-
Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Thermogravimetric Analysis (TGA): If available, perform TGA on the compound to determine its decomposition temperature. This will provide a clear upper limit for reaction temperatures.
-
Control Experiment: Run a control experiment with the compound in the reaction solvent at the reaction temperature (without other reagents) to isolate the effect of temperature.
-
-
Possible Cause 2: Incompatibility with Reagents or Solvents. The compound may be reacting with other components in your reaction mixture. Pyridine and its derivatives can be incompatible with strong oxidizing agents and strong acids.
-
Troubleshooting Steps:
-
Reagent Compatibility: Review the compatibility of pyridines with all reagents in your reaction. Avoid strong oxidizing agents unless they are part of the intended reaction.
-
Solvent Selection: Choose inert solvents. A chemical compatibility chart can be a useful resource for selecting appropriate materials and solvents.[4][5]
-
pH Control: If the reaction is performed in an aqueous or protic solvent, maintain a neutral pH if possible, as strong acids or bases can promote degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerated at 2-8 °C for short-term and frozen at -20 °C for long-term storage).
Q2: How can I monitor the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques for purity assessment.[1] A typical HPLC method would involve a C18 column with a UV detector, while a GC method would use a capillary column with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] Regular analysis of a stored standard can help track any degradation over time.
Q3: My experimental results are inconsistent. Could decomposition of this compound be the cause?
A3: Yes, inconsistent results are a common consequence of using a degraded starting material. If the purity of your this compound has decreased, the actual concentration in your experiments will be lower than calculated, and the presence of impurities could interfere with your reaction. It is crucial to confirm the purity of your compound before each use, especially if it has been in storage for an extended period.
Q4: I suspect my compound has degraded. What are the likely decomposition products?
A4: While a definitive identification of degradation products requires analytical characterization (e.g., LC-MS or GC-MS), potential decomposition pathways include:
-
Oxidation: Oxidation of the pyridine ring to an N-oxide or hydroxypyridine derivatives. Oxidation of the cyclohexane ring can lead to the formation of cyclohexanone or other oxygenated products.
-
Hydrolysis: While less likely for the ketone, if conditions are harsh, cleavage of the bond between the carbonyl group and the pyridine ring could lead to nicotinic acid and cyclohexanecarboxaldehyde or cyclohexanecarboxylic acid. Nicotinic acid itself can be synthesized via the oxidation of nicotine or 3-picoline.[6]
-
Photodegradation: UV light can promote the formation of reactive radicals, leading to a variety of degradation products. The photodegradation of cyclohexane has been studied and can lead to various smaller organic molecules.[7]
Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC
This protocol provides a general method for monitoring the purity of this compound. Method optimization may be required for your specific instrument and sample.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A starting gradient could be 70% A / 30% B, ramping to 10% A / 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 260 nm |
Visualizing Decomposition Pathways
The following diagram illustrates potential decomposition pathways for this compound based on its chemical structure and general reactivity principles.
Caption: Potential decomposition pathways of this compound.
Conclusion
By understanding the inherent chemical vulnerabilities of this compound and implementing the preventative and troubleshooting measures outlined in this guide, researchers can ensure the stability and purity of this compound. Proactive measures in storage and handling, coupled with routine analytical monitoring, are the cornerstones of reliable and reproducible scientific outcomes.
References
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Wang, Z., et al. (2016). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 18(23), 15670-15679. Retrieved from [Link]
-
Marchiori, L. L., et al. (2018). Photodegradation of cyclohexane and toluene using TiO2/UV/O3 in gas phase. Environmental Science and Pollution Research, 25(26), 26365-26374. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
Sources
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. calpaclab.com [calpaclab.com]
- 5. coleparmer.com [coleparmer.com]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. Photodegradation of cyclohexane and toluene using TiO2/UV/O3 in gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for the Synthesis of 3-Acylpyridines
Welcome to the technical support center for the synthesis of 3-acylpyridines. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic methods for this important chemical transformation. Here, we move beyond conventional approaches to delve into the nuances of emerging catalytic systems, providing practical, field-tested insights to overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions grounded in chemical principles.
Problem 1: Low or No Conversion to 3-Acylpyridine
Scenario: You are attempting a cross-coupling reaction to synthesize a 3-acylpyridine derivative using an alternative catalyst (e.g., a supported titanium dioxide catalyst or a metal-free system), but you observe minimal or no product formation.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Titanium Dioxide-Based Catalysts: The activity of TiO₂ catalysts can be highly dependent on their crystalline form (anatase vs. rutile) and the presence of promoters. Ensure your catalyst has been properly prepared and calcined. For instance, a catalyst composed of 98% titanium dioxide (as anatase) and 2% sodium oxide has been reported for the synthesis of 3-acetylpyridine.
-
Metal-Free Systems: In reactions involving organocatalysts or reagents like methyllithium, the purity and stoichiometry are critical. For instance, when using methyllithium with 3-cyanopyridine-2(1H)-thiones, a 3:1 ratio of MeLi to the thione is recommended for optimal results.
-
-
Inadequate Reaction Conditions:
-
Temperature: Many gas-phase reactions using heterogeneous catalysts require high temperatures, often in the range of 350-450°C. Conversely, some organometallic reactions, such as those involving lithium granules, are performed at very low temperatures (-75°C). Verify the optimal temperature range for your specific catalytic system.
-
Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous and of high purity, as trace amounts of water or other impurities can quench sensitive catalysts and reagents.
-
-
Substrate-Related Issues:
-
Protecting Groups: In multi-step syntheses, the choice of protecting groups can be crucial. Some protecting groups may not be compatible with the reaction conditions, leading to decomposition or side reactions.
-
Starting Material Stability: Heterocyclic boronic acids, for example, can be prone to rapid protodeboronation, which removes the reactive group before it can participate in the desired coupling.
-
Problem 2: Significant Formation of Pyridine as a Byproduct
Scenario: Your reaction produces the desired 3-acylpyridine, but you also observe a substantial amount of pyridine, which complicates purification and lowers your yield.
Possible Cause & Solutions:
This issue is most commonly due to the decarboxylation of the nicotinic acid ester starting material , a prevalent side reaction in gas-phase syntheses using catalysts like titanium dioxide.
-
Catalyst Support Modification: The choice of catalyst support can significantly influence selectivity. Using a highly porous alumina-silica support for a titanium dioxide-based catalyst has been shown to improve the selectivity for 3-acylpyridine and reduce the formation of pyridine.
-
Optimization of Reaction Temperature: Carefully controlling the reaction temperature can help minimize decarboxylation. A thorough temperature screening is recommended to find the optimal balance between reaction rate and selectivity.
-
Choice of Starting Material: Employing higher boiling point esters of nicotinic acid, such as butyl nicotinate, can be advantageous. Even with incomplete conversion, the larger difference in boiling points between the starting material and the 3-acylpyridine product facilitates easier purification by distillation.
Problem 3: Catalyst Deactivation
Scenario: The catalytic activity decreases over time, leading to incomplete conversion or the need for higher catalyst loading in subsequent runs.
Possible Causes & Solutions:
Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and structural changes.
-
Poisoning:
-
Heterocycles as Catalyst Poisons: The nitrogen atom in pyridine-containing molecules can coordinate strongly to transition metal centers, leading to catalyst inhibition or "poising."
-
Mitigation: Increasing the catalyst loading can sometimes overcome this issue. For rhodium-catalyzed reactions, a higher catalyst loading (e.g., 10 mol%) may be necessary for good conversion when working with challenging substrates.
-
-
Fouling:
-
Coke Formation: In high-temperature gas-phase reactions, carbonaceous deposits ("coke") can form on the catalyst surface, blocking active sites.
-
Mitigation: Periodic regeneration of the catalyst by controlled oxidation (burning off the coke) may be necessary.
-
-
Structural Damage:
-
Water-Induced Deactivation: The presence of water, either from the feedstock or as a reaction byproduct, can lead to irreversible changes in the catalyst structure, such as sintering or leaching of active components.
-
Mitigation: Ensuring the use of dry reagents and solvents is crucial. Modifying the catalyst to increase its hydrophobicity can also be a protective strategy.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional methods for 3-acylpyridine synthesis?
A1: While traditional methods are established, alternative catalysts offer several potential benefits:
-
Improved Selectivity: As discussed, modified heterogeneous catalysts can minimize side reactions like decarboxylation.
-
Milder Reaction Conditions: Emerging methods in photocatalysis and electrochemistry may allow for reactions to be conducted at or near room temperature, reducing energy consumption and preserving sensitive functional groups.
-
Sustainability ("Green Chemistry"): Metal-free catalytic systems avoid the use of expensive and potentially toxic heavy metals. Electrochemical methods use "clean" electrons as reagents, minimizing waste.
-
Novel Reactivity: Alternative catalysts can enable new synthetic routes that are not accessible with traditional methods, allowing for the synthesis of novel 3-acylpyridine derivatives.
Q2: How do I choose the best alternative catalyst for my specific application?
A2: The ideal catalyst depends on several factors:
-
Substrate Scope: Consider the functional groups on your starting materials. For complex molecules, a catalyst that operates under mild conditions may be necessary to avoid side reactions.
-
Scalability: For industrial applications, heterogeneous catalysts used in continuous flow reactors are often preferred for their ease of separation and potential for long-term stability.
-
Cost and Availability: Transition metals like palladium and rhodium can be expensive. For large-scale synthesis, catalysts based on more abundant and less expensive metals like copper or nickel, or metal-free systems, may be more economical.
-
Desired Purity: If high purity is critical, a catalyst with high selectivity is paramount to simplify downstream purification.
Q3: What are the key differences in experimental setup for metal-free, photocatalytic, and electrochemical methods?
A3:
-
Metal-Free Synthesis: These reactions often resemble traditional organic synthesis setups, involving the mixing of reagents and potentially an organocatalyst in a suitable solvent and at a specific temperature.
-
Photocatalysis: This requires a light source (e.g., LED lamp) that emits at a wavelength absorbed by the photocatalyst. The reaction is typically carried out in a photoreactor designed to ensure even irradiation of the reaction mixture.
-
Electrochemistry: An electrochemical setup includes a power source (potentiostat), electrodes (anode and cathode), and an electrolyte solution. The reaction is conducted in an electrochemical cell, which can be divided or undivided.
Q4: How can I effectively purify my 3-acylpyridine product when using these alternative catalysts?
A4: Purification strategies depend on the nature of the impurities:
-
Distillation: For volatile 3-acylpyridines, distillation is a common and effective method, especially if there is a significant boiling point difference between the product and impurities.
-
Acid-Base Extraction: This technique can be used to separate the basic 3-acylpyridine from non-basic organic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The 3-acylpyridine moves to the aqueous layer, which is then basified, and the pure product is extracted back into an organic solvent.
-
Chromatography: For non-volatile products or when dealing with isomers, column chromatography is a powerful purification method.
-
Caustic Wash: A wash with a strong base solution, such as 50% aqueous potassium hydroxide, can be effective in removing certain impurities before final purification by distillation or chromatography.
Data & Protocols
Comparative Overview of Catalytic Systems
| Catalytic System | Key Advantages | Common Challenges |
| Titanium Dioxide (Supported) | High-throughput in gas-phase reactions, suitable for industrial scale. | High temperatures required, potential for decarboxylation side reactions. |
| Rhodium-Catalyzed | High enantioselectivity possible for chiral 3-substituted piperidines derived from pyridines. | Catalyst poisoning by pyridine nitrogen, higher cost of rhodium. |
| Palladium/Copper/Nickel-Catalyzed | Well-established for cross-coupling reactions, broad substrate scope. | Cost and toxicity of some metals, potential for metal contamination in the final product. |
| Metal-Free (Organocatalysis) | Avoids heavy metal contamination, often uses milder conditions. | May require higher catalyst loadings, substrate scope can be limited. |
| Electrochemical Synthesis | Uses "clean" electrons as reagents, avoids stoichiometric oxidants/reductants, high atom economy. | Requires specialized equipment, conductivity of the reaction medium can be a factor. |
Experimental Protocol: Synthesis of 3-Acetylpyridine using a TiO₂-Based Catalyst
This protocol is adapted from a reported synthesis of 3-acetylpyridine from nicotinic acid.
Step 1: Esterification of Nicotinic Acid
-
Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a reaction vessel.
-
Stir the mixture and cool to 3°C.
-
Add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂.
-
Heat the reaction mixture to 53°C and maintain for 3 hours. Monitor the formation of ethyl nicotinate by HPLC.
Step 2: Condensation and Hydrolysis
-
Cool the mixture to 3°C and add 55 g of ethyl acetate and 11.56 g of sodium ethoxide.
-
Heat the mixture to reflux (78°C) and maintain for 5 hours.
-
Cool to 5°C and add 50 mL of water.
-
Slowly add 85 g of hydrobromic acid and heat to reflux for 5 hours.
-
After cooling to room temperature, adjust the pH to 9 with a sodium carbonate solution.
-
Extract the product with dichloromethane, dry the organic layer, and purify by vacuum distillation to obtain 3-acetylpyridine.
Visualizing the Chemistry
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve low product yield.
General Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for a typical cross-coupling reaction.
References
Technical Support Center: Synthesis of 3-Cyclohexanecarbonylpyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-cyclohexanecarbonylpyridine. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure scientific integrity and help you navigate the nuances of this synthetic procedure.
I. Synthesis Overview: The Grignard Reaction Approach
The most common and reliable method for synthesizing this compound is the Grignard reaction between a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) and 3-cyanopyridine. This reaction proceeds in two main stages:
-
Nucleophilic Addition: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile group in 3-cyanopyridine. This forms a magnesium salt of an imine intermediate.
-
Hydrolysis: The reaction mixture is then treated with an aqueous acid to hydrolyze the imine intermediate, yielding the desired ketone, this compound.
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 3-Cyclohexanecarbonylpyridine
Introduction: In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, compromise intellectual property, and waste significant resources. This guide provides a comprehensive, in-depth framework for the structural elucidation of 3-cyclohexanecarbonylpyridine, a molecule comprising a pyridine heterocycle and a cyclohexyl ketone moiety.
As your scientific partner, this guide is not a rigid protocol but a logical workflow. We will move beyond simply listing techniques to explain the causality behind experimental choices. We will employ a multi-technique, orthogonal approach, where each piece of data serves as a self-validating check on the others. This ensures the highest degree of confidence in the final structural assignment. We will also compare the expected data for the 3-isomer with its 2- and 4-isomers, demonstrating how to use subtle spectroscopic differences to confirm regiochemistry definitively.
The Analytical Workflow: An Orthogonal Approach
Caption: Workflow for unambiguous structural confirmation.
Part 1: Mass Spectrometry – The First Checkpoint
Mass spectrometry provides the molecular weight (MW) and, with high resolution, the molecular formula. This is the first and most fundamental validation point.
Expected Data for this compound (C₁₂H₁₅NO):
-
Molecular Weight: 189.25 g/mol
-
High-Resolution MS (HRMS): The calculated monoisotopic mass for [M+H]⁺ is 190.1226. An experimental result within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the C₁₂H₁₅NO formula.
Fragmentation Analysis: The electron ionization (EI) mass spectrum is expected to show characteristic fragments that validate the connectivity.
-
α-Cleavage: The most likely fragmentation is the cleavage of the bond between the carbonyl carbon and the cyclohexane ring, which would result in two primary fragment ions.
-
Loss of CO: A peak corresponding to [M-28]⁺ can sometimes be observed from the molecular ion.
Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting
IR spectroscopy confirms the presence of key functional groups. For this molecule, the carbonyl (C=O) group of the ketone is the most diagnostic.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| C=O Stretch (Ketone) | ~1690 cm⁻¹ | This is the most intense and defining peak. A standard aliphatic ketone appears around 1715 cm⁻¹.[3] However, conjugation with the pyridine ring delocalizes electron density, weakening the C=O bond and lowering its stretching frequency.[3][4] |
| C-H Stretch (Aromatic) | >3000 cm⁻¹ | Characteristic of the C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | Strong peaks from the numerous C-H bonds of the cyclohexane ring.[5] |
| C=C / C=N Stretch | ~1600-1450 cm⁻¹ | Multiple bands indicating the aromatic nature of the pyridine ring. |
The presence of a strong absorption band around 1690 cm⁻¹ is a mandatory checkpoint before proceeding.[6][7]
Part 3: NMR Spectroscopy – The Definitive Structural Map
NMR spectroscopy provides the most detailed information, confirming the carbon skeleton, proton environments, and connectivity.
¹³C NMR Spectroscopy
This experiment reveals the number of unique carbon environments. For this compound, 9 distinct signals are predicted due to the molecule's asymmetry.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~198-202 | The ketone carbonyl carbon is highly deshielded and appears significantly downfield.[8] |
| Pyridine C2, C6 | ~150-155 | Carbons adjacent to the ring nitrogen are strongly deshielded. |
| Pyridine C4 | ~135-140 | The chemical shift is influenced by the meta-substituent. |
| Pyridine C3, C5 | ~123-130 | C3 is the point of attachment; C5 is also influenced by the nitrogen. |
| Cyclohexyl C1' | ~45-50 | The methine carbon alpha to the carbonyl group. |
| Cyclohexyl C2', C3', C4' | ~25-30 | The remaining four methylene carbons of the cyclohexane ring will appear in this typical aliphatic range, likely as overlapping signals.[9] |
¹H NMR Spectroscopy
Proton NMR is paramount for confirming the substitution pattern on the pyridine ring. The chemical shifts, integration (number of protons), and multiplicity (splitting pattern) are all critical pieces of the puzzle.[10]
Caption: Predicted ¹H NMR signals correlated with molecular structure.
Comparative Analysis: Distinguishing 2-, 3-, and 4- Isomers
The true power of NMR is revealed when comparing potential isomers. The substitution pattern on the pyridine ring creates a unique fingerprint for each compound.
| Isomer | Key Distinguishing ¹H NMR Features | Rationale |
| 2-isomer | Four distinct aromatic signals. The H6 proton will be a doublet at the furthest downfield position (~8.7 ppm). | The 2-substitution pattern results in four unique, coupled aromatic protons. |
| 3-isomer | Four distinct aromatic signals. The H2 proton will be a singlet (or very finely split doublet) at the furthest downfield position (~9.1 ppm). The H6 proton will be a clear doublet (~8.8 ppm). | The H2 proton has no ortho-protons, leading to a characteristic singlet-like appearance. This is the most definitive signal for the 3-isomer. |
| 4-isomer | Only two aromatic signals, both appearing as doublets. | Due to symmetry, the H2 and H6 protons are chemically equivalent, as are the H3 and H5 protons. This results in a simple AA'BB' system, appearing as two distinct doublets. |
Experimental Protocols
1. Sample Preparation
-
NMR: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Ensure the sample is fully dissolved. Transfer to a 5 mm NMR tube.
-
MS (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
2. Instrument Acquisition Parameters (General)
-
¹H NMR:
-
Instrument: 400 MHz or higher spectrometer.
-
Scans: 16-32 scans for sufficient signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Instrument: 400 MHz or higher spectrometer.
-
Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
HRMS (ESI-TOF):
-
Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Calibration: Calibrate the instrument immediately before the run with a known standard to ensure mass accuracy.
-
-
IR (ATR-FTIR):
-
Scans: 32 scans.
-
Resolution: 4 cm⁻¹.
-
Range: 4000-400 cm⁻¹.
-
Conclusion
The structural confirmation of this compound is a systematic process of data integration. The journey begins with Mass Spectrometry to confirm the molecular formula C₁₂H₁₅NO. Infrared Spectroscopy provides clear evidence of the key carbonyl functional group, with its frequency shifted by conjugation to the pyridine ring. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecule. The key to confirming the 3-substitution pattern lies in the ¹H NMR spectrum, where the H2 proton should appear as a characteristic downfield singlet-like signal, a feature absent in the 2- and 4-isomers. By following this self-validating, orthogonal workflow, researchers can have the utmost confidence in their material, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Retrieved from [Link]
-
NIST. (n.d.). 3-Pyridinecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]
- Lawrence, M. A. W., et al. (2016). Computational, Electrochemical, and Spectroscopic Studies of two Mononuclear Cobaloximes. Dalton Transactions.
-
NIST. (n.d.). 3-Pyridinecarbonitrile IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
- Předota, M., & Witek, E. (2002). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 42(4), 950-957.
-
Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
NIST. (n.d.). 3-Pyridinecarbonitrile Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
- Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. Journal of Molecular Structure.
- Yurdakul, Ş., & Güllüoğlu, M. T. (2009). Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. Magnetic Resonance in Chemistry, 47(10), 862-869.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]
- ChemRxiv. (2023).
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10. Retrieved from [Link]
-
Microbioz India. (2024). The Role of IR Spectroscopy in Analyzing Chemical Structures. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexene. NIST Chemistry WebBook. Retrieved from [Link]
- Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(7), 247-251.
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(Cyclohexylmethyl)cyclohexanone. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclohexane. Retrieved from [Link]
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- 3. orgchemboulder.com [orgchemboulder.com]
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- 5. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. microbiozindia.com [microbiozindia.com]
- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Cyclohexanecarbonylpyridine for Researchers and Drug Development Professionals
Introduction: The Significance of 3-Cyclohexanecarbonylpyridine in Medicinal Chemistry
This compound is a valuable heterocyclic ketone that serves as a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural motif, featuring a pyridine ring linked to a cyclohexylcarbonyl group, imparts specific physicochemical properties that are often sought after in drug design. The pyridine moiety can engage in hydrogen bonding and aromatic interactions, while the cyclohexyl group provides lipophilicity and conformational flexibility, both of which can influence a molecule's binding affinity and pharmacokinetic profile. A comprehensive understanding of the available synthetic routes to this important intermediate is therefore crucial for researchers in medicinal chemistry and drug development.
This guide provides an in-depth comparison of the primary methods for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages, supported by experimental data.
Methodology 1: Grignard Reaction of a Pyridine-Derived Organometallic with a Cyclohexanecarbonyl Electrophile
This classical organometallic approach is one of the most direct and widely applicable methods for the formation of the carbon-carbon bond between the pyridine and carbonyl groups. The core of this strategy involves the generation of a nucleophilic 3-pyridyl organometallic species, typically a Grignard reagent, which then reacts with an electrophilic cyclohexanecarbonyl source.
Reaction Mechanism
The synthesis begins with the formation of a 3-pyridyl Grignard reagent from 3-halopyridine, most commonly 3-bromopyridine, and magnesium metal. This organomagnesium halide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a cyclohexanecarbonyl derivative, such as cyclohexanecarbonyl chloride or a cyclohexanecarboxylic acid ester. The reaction proceeds through a tetrahedral intermediate which, upon acidic workup, collapses to form the desired ketone.
Caption: Grignard reaction of 3-bromopyridine.
Experimental Protocol: Synthesis of 3-Pyridylmagnesium Bromide and Subsequent Acylation
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanecarbonyl chloride
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Formation: Under an inert atmosphere (e.g., argon or nitrogen), to a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF dropwise via the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the 3-bromopyridine solution. After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.[1]
-
Acylation: Cool the freshly prepared 3-pyridylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of cyclohexanecarbonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.
Methodology 2: Grignard Reaction of a Cyclohexyl Organometallic with a Pyridine-Derived Electrophile
This approach represents the "reverse" of the previous method, where the nucleophile is derived from cyclohexane and the electrophile is a 3-substituted pyridine. This strategy can be particularly advantageous if the starting materials are more readily available or cost-effective.
Reaction Mechanism
Cyclohexylmagnesium bromide is prepared from bromocyclohexane and magnesium. This Grignard reagent then attacks a suitable 3-pyridinecarbonyl electrophile. A common and effective electrophile for this purpose is 3-cyanopyridine. The nucleophilic carbon of the cyclohexyl Grignard reagent adds to the electrophilic carbon of the nitrile group, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate furnishes the desired ketone.
Caption: Grignard reaction of bromocyclohexane.
Experimental Protocol: Synthesis of Cyclohexylmagnesium Bromide and Reaction with 3-Cyanopyridine
Materials:
-
Bromocyclohexane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
3-Cyanopyridine
-
3 M Sulfuric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation: Prepare cyclohexylmagnesium bromide from bromocyclohexane (1.0 eq) and magnesium turnings (1.2 eq) in anhydrous THF following a similar procedure as described for 3-pyridylmagnesium bromide.
-
Reaction with Nitrile: To a solution of 3-cyanopyridine (1.2 eq) in anhydrous THF at 0 °C, add the freshly prepared cyclohexylmagnesium bromide solution dropwise.
-
Hydrolysis: After the addition, allow the mixture to stir at room temperature for 3 hours. Then, pour the reaction mixture into a vigorously stirred solution of 3 M sulfuric acid, pre-cooled to 0 °C. Stir the mixture for 1 hour.
-
Workup: Make the aqueous layer basic by the addition of saturated aqueous sodium bicarbonate. Extract the mixture with diethyl ether (3 x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield this compound.
Methodology 3: Oxidation of (3-Pyridyl)(cyclohexyl)methanol
This two-step approach involves the initial synthesis of a secondary alcohol precursor, which is then oxidized to the target ketone. This method offers an alternative pathway that can be useful if the direct Grignard acylation reactions prove to be low-yielding or problematic due to side reactions.
Reaction Mechanism
The precursor alcohol, (3-pyridyl)(cyclohexyl)methanol, can be synthesized via a Grignard reaction between 3-pyridylmagnesium bromide and cyclohexanecarboxaldehyde, or alternatively, between cyclohexylmagnesium bromide and 3-pyridinecarboxaldehyde. The resulting secondary alcohol is then subjected to oxidation using a suitable oxidizing agent. A variety of reagents can be employed for this transformation, such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.[2] These reagents selectively convert the secondary alcohol to a ketone without over-oxidation.
Caption: Synthesis via oxidation of a secondary alcohol.
Experimental Protocol: Synthesis of (3-Pyridyl)(cyclohexyl)methanol and its Oxidation
Part A: Synthesis of (3-Pyridyl)(cyclohexyl)methanol
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanecarboxaldehyde
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare 3-pyridylmagnesium bromide as described in Methodology 1.
-
To the Grignard solution at 0 °C, add a solution of cyclohexanecarboxaldehyde (1.1 eq) in anhydrous THF dropwise.
-
After stirring for 2 hours at room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude alcohol can often be used in the next step without further purification.
Part B: Oxidation to this compound
Materials:
-
(3-Pyridyl)(cyclohexyl)methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
To a suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of (3-pyridyl)(cyclohexyl)methanol (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.[3]
Comparative Analysis of Synthesis Methods
| Feature | Methodology 1: Grignard (3-Pyridyl Nucleophile) | Methodology 2: Grignard (Cyclohexyl Nucleophile) | Methodology 3: Oxidation of Alcohol |
| Starting Materials | 3-Bromopyridine, Cyclohexanecarbonyl chloride | Bromocyclohexane, 3-Cyanopyridine | 3-Bromopyridine, Cyclohexanecarboxaldehyde |
| Number of Steps | 1 (plus Grignard formation) | 1 (plus Grignard formation) | 2 (plus Grignard formation) |
| Typical Yields | Moderate to Good | Moderate to Good | Good to Excellent (over two steps) |
| Scalability | Good | Good | Moderate (oxidation step can be challenging on a large scale) |
| Green Chemistry | Use of ethereal solvents, potential for metal waste. | Use of ethereal solvents, potential for metal waste. | Use of halogenated solvents (DCM) and chromium reagents (PCC) can be a concern. Greener oxidizing agents are available. |
| Key Advantages | Direct, convergent synthesis. | Utilizes potentially more accessible starting materials. | Avoids direct acylation of the Grignard reagent, which can sometimes lead to side products. |
| Potential Disadvantages | Formation of the 3-pyridyl Grignard can sometimes be sluggish. Over-addition to the ketone product is a possibility. | Hydrolysis of the imine intermediate requires careful control of pH. | Longer overall sequence. The oxidation step requires stoichiometric amounts of often hazardous reagents. |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound will ultimately depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities and environmental considerations.
-
For directness and convergence, Methodology 1 and 2 are generally preferred. The Grignard reaction of a 3-pyridyl nucleophile with a cyclohexanecarbonyl electrophile (Methodology 1) is a very direct approach. The alternative Grignard route utilizing a cyclohexyl nucleophile and 3-cyanopyridine (Methodology 2) is also highly effective and may be more economical depending on the price of the respective starting materials. Careful control of reaction conditions is crucial in both Grignard methods to maximize yield and minimize the formation of byproducts.
-
Methodology 3, the oxidation of the precursor alcohol, offers a reliable, albeit longer, alternative. This route can be particularly advantageous if the direct Grignard acylation methods prove to be low-yielding. While the use of traditional chromium-based oxidants like PCC raises environmental concerns, a plethora of milder and more environmentally benign oxidizing agents have been developed and could be adapted for this transformation.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate and efficient method for their specific needs in the synthesis of the valuable building block, this compound.
References
- Chen, G., Wang, Z., Zhang, X., & Fan, X. (2017). Oxidative One-Pot Sequential Reactions of Inactivated Saturated Ketones with Electron-Deficient Enamines: An Efficient Synthesis of 3-Acylpyridines and Pyridine-3-carboxylates. The Journal of Organic Chemistry, 82(21), 11230–11237.
- Wibaut, J. P., & Overhoff, J. (1933). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 52(5), 435-442.
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
- BenchChem. (2025). Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
- Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650.
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A Comparative Analysis of the Biological Activity of 3-Cyclohexanecarbonylpyridine and Other Pyridyl Ketones
In the landscape of medicinal chemistry and drug discovery, pyridyl ketones represent a versatile class of compounds with a broad spectrum of biological activities. Their inherent chemical properties, dictated by the electron-withdrawing nature of the pyridine ring and the reactivity of the ketone group, make them attractive scaffolds for the development of novel therapeutic agents. This guide provides an in-depth technical comparison of the biological activity of 3-cyclohexanecarbonylpyridine against other notable pyridyl ketones, including 3-acetylpyridine, 3-benzoylpyridine, and di-2-pyridyl ketone. By synthesizing available experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and development endeavors.
Introduction to Pyridyl Ketones: A Scaffold of Therapeutic Promise
The pyridine nucleus is a ubiquitous feature in a vast number of biologically active compounds and approved drugs. The incorporation of a ketone functionality at various positions on the pyridine ring gives rise to pyridyl ketones, a class of molecules that has demonstrated a wide array of pharmacological effects, including anticancer, enzyme inhibitory, and iron-chelating activities. The nature and position of the substituent on the carbonyl group, as well as the substitution pattern on the pyridine ring itself, play a crucial role in determining the specific biological targets and the potency of these compounds.
This guide will focus on a comparative analysis of the following pyridyl ketones:
-
This compound: A pyridyl ketone with a bulky, aliphatic cyclohexyl group.
-
3-Acetylpyridine: A simple pyridyl ketone with a methyl substituent.
-
3-Benzoylpyridine: Featuring an aromatic phenyl group attached to the carbonyl.
-
Di-2-pyridyl ketone: A symmetrical ketone with two pyridyl moieties.
Comparative Biological Activity: An Overview
Direct comparative studies evaluating the biological activities of this compound alongside other pyridyl ketones under identical experimental conditions are limited in the current scientific literature. However, by compiling data from various independent studies, we can construct a comparative overview of their potential therapeutic applications, with a primary focus on their anticancer effects.
Anticancer Activity
The antiproliferative activity of pyridyl ketone derivatives has been investigated against various cancer cell lines. The cytotoxic effects are often evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Comparative Anticancer Activity (IC50 µM) of Pyridyl Ketone Derivatives against MCF-7 Breast Cancer Cells
| Compound | MCF-7 IC50 (µM) | Reference |
| 3-Cyanopyridine Derivatives (as a proxy for 3-acylpyridines) | ||
| Derivative 9a | 2 | [1] |
| Derivative 3d | 1.14 - 3.38 | [2] |
| Other Pyridine Derivatives | ||
| Pyranopyridine derivative 3d | 0.018 | [3] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine 9p | Potent activity reported | [4] |
| 2-oxo-1,2-dihydrobenzo[h]quinoline-3-carbaldehyde copper complex | 0.05 | [5] |
| Pyrano [3, 2-c] pyridine (4-CP.P) | 60 (after 24h) | [6] |
Note: Direct IC50 values for this compound, 3-acetylpyridine, and 3-benzoylpyridine against MCF-7 cells were not available in the searched literature. The data presented for 3-cyanopyridine derivatives and other pyridine compounds provides a context for the potential anticancer activity of this class of molecules. The diverse structures and reported high potency of some derivatives highlight the importance of the substituents on the pyridine ring.
Enzyme Inhibition
Pyridyl ketones have been explored as inhibitors of various enzymes. For instance, some derivatives of 3-cyanopyridine have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, suggesting a potential mechanism for their anticancer activity[1].
Iron Chelation
Di-2-pyridyl ketone and its derivatives have been extensively studied as potent iron chelators[7]. The ability to chelate iron is a promising strategy for cancer therapy, as iron is an essential nutrient for tumor growth and proliferation. By sequestering iron, these compounds can induce cancer cell death.
Structure-Activity Relationship (SAR) Insights
The available data, although not directly comparative for all compounds of interest, allows for some preliminary structure-activity relationship (SAR) observations:
-
The nature of the carbonyl substituent is critical: The variation from a small alkyl group (acetyl), to a bulky aliphatic ring (cyclohexyl), to an aromatic ring (benzoyl), and to another heterocyclic ring (pyridyl) significantly influences the steric and electronic properties of the molecule, which in turn affects its interaction with biological targets.
-
Position of the acyl group: The biological activity of pyridyl ketones can be influenced by the position of the acyl group on the pyridine ring.
-
Additional substitutions: The introduction of other functional groups on the pyridine ring can dramatically alter the biological activity, as seen in the potent anticancer activity of some 3-cyanopyridine derivatives[1][2].
Experimental Methodologies
To facilitate further research and comparative studies, this section provides detailed protocols for key assays used to evaluate the biological activities of pyridyl ketones.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound[8].
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours[9].
-
Compound Treatment: Treat the cells with various concentrations of the pyridyl ketone compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well[9].
-
Formazan Formation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible[9].
-
Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals[9].
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader[9].
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
Enzyme Inhibition Assay: CDK2 Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against Cyclin-Dependent Kinase 2 (CDK2) using a luminescent kinase assay[10][11].
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation: Dilute the CDK2 enzyme, substrate (e.g., a specific peptide), ATP, and test compounds in a kinase buffer[10].
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or vehicle (5% DMSO)[10].
-
Add 2 µL of the diluted CDK2 enzyme solution[10].
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture[10].
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes)[10].
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[10].
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature[10].
-
Signal Measurement: Record the luminescence using a plate reader[10].
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the CDK2 kinase inhibition assay.
Iron Chelation Activity: Ferrous Ion Chelating (FIC) Assay
This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺)[12].
Principle: In the absence of a chelating agent, ferrous ions react with ferrozine to form a stable, magenta-colored complex with strong absorbance at 562 nm. If a compound chelates the ferrous ions, it will prevent the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance[13].
Step-by-Step Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds and a positive control (e.g., EDTA) in an appropriate buffer[12].
-
Reaction Initiation: Add 50 µL of the sample or standard to the wells of a microplate[12].
-
Add a solution of ferrous sulfate (FeSO₄).
-
Incubation: Incubate the mixture at room temperature for 10 minutes to allow chelation to occur[12].
-
Color Development: Add 100 µL of a working ferrozine solution to each well to initiate the color-forming reaction[12].
-
Absorbance Measurement: Immediately measure the absorbance at 562 nm using a microplate reader[12].
-
Data Analysis: The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation.
Caption: Workflow for the Ferrous Ion Chelating (FIC) assay.
Illustrative Signaling Pathway: CDK2 in Cell Cycle Regulation
The inhibition of CDK2 is a key mechanism through which some pyridyl ketone derivatives may exert their anticancer effects. The following diagram illustrates a simplified representation of the role of CDK2 in the G1/S phase transition of the cell cycle.
Caption: Simplified pathway of CDK2's role in the G1/S cell cycle transition and its potential inhibition by pyridyl ketones.
Conclusion and Future Directions
While this guide consolidates available information on the biological activities of this compound and other pyridyl ketones, it also highlights a significant gap in the literature: the lack of direct, head-to-head comparative studies. The presented data suggests that pyridyl ketones are a promising class of compounds with diverse biological activities, particularly in the realm of anticancer research. The potency of these compounds appears to be highly dependent on the nature of the substituents on both the carbonyl group and the pyridine ring.
Future research should focus on systematic SAR studies, including the synthesis and evaluation of a series of 3-acylpyridines with varying acyl groups (including cyclohexanecarbonyl, acetyl, and benzoyl) against a panel of cancer cell lines and a range of relevant enzymes. Such studies will provide a clearer understanding of the structural requirements for potent and selective biological activity and will be invaluable for the rational design of novel pyridyl ketone-based therapeutic agents. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative investigations, ensuring data consistency and comparability across different studies.
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Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). AVESIS. Retrieved January 22, 2026, from [Link]
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A Spectroscopic Guide to the Isomeric World of Cyclohexanecarbonylpyridines
For researchers and professionals in drug development and materials science, the precise identification of isomeric compounds is a critical step that underpins the reliability and reproducibility of their work. The subtle differences in the substitution pattern on a pyridine ring can dramatically alter a molecule's biological activity, chemical reactivity, and physical properties. This guide provides a comprehensive spectroscopic comparison of 3-cyclohexanecarbonylpyridine and its 2- and 4-isomers, offering a detailed analysis of their distinguishing features in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
The following sections will delve into the theoretical underpinnings of the expected spectral differences, supported by established principles of organic spectroscopy. We will also provide detailed experimental protocols for acquiring high-quality spectral data, ensuring that fellow scientists can confidently differentiate these isomers in their own laboratories.
The Structural Landscape: 2-, 3-, and 4-Cyclohexanecarbonylpyridine
The three isomers of cyclohexanecarbonylpyridine share the same molecular formula (C₁₂H₁₅NO) and molecular weight (189.25 g/mol ), but differ in the point of attachment of the cyclohexanecarbonyl group to the pyridine ring. This seemingly minor structural variance leads to distinct electronic environments for the atoms within each molecule, which in turn gives rise to unique spectroscopic fingerprints.
Caption: Molecular structures of the three isomers of cyclohexanecarbonylpyridine.
¹H and ¹³C NMR Spectroscopy: Unraveling the Isomeric Puzzle
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) of the protons and carbons in the pyridine ring are highly sensitive to the position of the electron-withdrawing cyclohexanecarbonyl substituent.
Expected ¹H NMR Spectral Differences
The pyridine ring protons will exhibit characteristic splitting patterns and chemical shifts depending on the isomer.
-
2-Cyclohexanecarbonylpyridine: The proton at position 6 (adjacent to the nitrogen) is expected to be the most deshielded due to the anisotropic effect of the nitrogen lone pair and the electron-withdrawing nature of both the nitrogen and the adjacent carbonyl group. The remaining protons will appear at relatively upfield positions.
-
This compound: The proton at position 2 will be the most deshielded, followed by the proton at position 6. The protons at positions 4 and 5 will be the most shielded.
-
4-Cyclohexanecarbonylpyridine: The protons at positions 2 and 6 will be equivalent and the most deshielded. The protons at positions 3 and 5 will also be equivalent and will appear at a more upfield position.
The protons of the cyclohexyl group will appear as a series of complex multiplets in the aliphatic region (typically 1.2-3.5 ppm) for all three isomers. The methine proton alpha to the carbonyl group is expected to be the most downfield of the cyclohexyl protons.
Expected ¹³C NMR Spectral Differences
The chemical shifts of the pyridine ring carbons will also be diagnostic. The carbonyl carbon is expected to appear in the range of 195-205 ppm for all isomers.
-
2-Cyclohexanecarbonylpyridine: The carbon at position 2 will be significantly deshielded due to the direct attachment of the carbonyl group.
-
This compound: The carbons at positions 2 and 4 will be more deshielded than the carbons at positions 5 and 6.
-
4-Cyclohexanecarbonylpyridine: The carbons at positions 2 and 6 will be equivalent and deshielded, as will the carbons at positions 3 and 5. The carbon at position 4 will be the most deshielded of the ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Pyridine Ring
| Position | 2-Isomer (Predicted) | 3-Isomer (Predicted) | 4-Isomer (Predicted) |
| ¹H NMR | |||
| H-2 | - | ~8.8 | ~8.7 |
| H-3 | ~7.5 | - | ~7.8 |
| H-4 | ~7.9 | ~8.2 | - |
| H-5 | ~7.4 | ~7.4 | ~7.8 |
| H-6 | ~8.7 | ~8.7 | ~8.7 |
| ¹³C NMR | |||
| C-2 | ~153 | ~150 | ~150 |
| C-3 | ~127 | ~135 | ~121 |
| C-4 | ~137 | ~124 | ~143 |
| C-5 | ~124 | ~124 | ~121 |
| C-6 | ~149 | ~153 | ~150 |
| C=O | ~200 | ~198 | ~199 |
Note: These are predicted values based on substituent effects on the pyridine ring and may vary depending on the solvent and other experimental conditions.[1][2][3][4]
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR sample preparation and data acquisition.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[5][6][7] However, the choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[5][6][7]
-
Internal Standard: Tetramethylsilane (TMS) is used as a universal reference point (0 ppm) for both ¹H and ¹³C NMR, allowing for accurate comparison of chemical shifts across different samples and experiments.
FT-IR Spectroscopy: Probing Functional Groups
FT-IR spectroscopy provides information about the functional groups present in a molecule. While all three isomers will show characteristic absorptions for the carbonyl group and the pyridine ring, subtle differences in the positions and intensities of these bands can be observed.
Expected FT-IR Spectral Differences
-
C=O Stretch: The carbonyl stretching vibration is expected to appear in the region of 1680-1700 cm⁻¹. The exact position may vary slightly between the isomers due to the electronic effects of the pyridine ring at different positions.
-
C=N and C=C Stretching: The pyridine ring will exhibit a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. The pattern and positions of these bands can be a fingerprint for the substitution pattern.
-
C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group will appear below 3000 cm⁻¹.
Table 2: Key Predicted FT-IR Absorption Bands (cm⁻¹)
| Functional Group | 2-Isomer (Predicted) | 3-Isomer (Predicted) | 4-Isomer (Predicted) |
| C=O Stretch | ~1695 | ~1685 | ~1690 |
| Pyridine Ring (C=N, C=C) | ~1580, 1560, 1460, 1430 | ~1590, 1570, 1470, 1420 | ~1600, 1550, 1450, 1410 |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 |
| Aliphatic C-H Stretch | <3000 | <3000 | <3000 |
Note: These are predicted values and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).[8][9][10]
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for FT-IR sample preparation (KBr pellet) and data acquisition.
Trustworthiness of the Protocol:
The KBr pellet method is a widely used and reliable technique for obtaining high-quality FT-IR spectra of solid samples.[11][12][13][14][15] The use of a background spectrum corrects for atmospheric interferences (e.g., CO₂, water vapor), ensuring that the resulting spectrum is solely representative of the sample.
Mass Spectrometry: Deciphering Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers will have the same molecular ion peak (m/z = 189), their fragmentation patterns upon electron ionization can differ, providing clues to their structure.
Expected Mass Spectral Fragmentation
The primary fragmentation pathways for these isomers are expected to involve cleavage at the bonds adjacent to the carbonyl group (alpha-cleavage).[16][17][18][19][20]
-
Common Fragments:
-
[M - C₆H₁₁]⁺ (m/z = 106): Loss of the cyclohexyl radical to form the corresponding acylium ion (pyridinylcarbonyl cation). The relative intensity of this peak is expected to be significant for all isomers.
-
[C₅H₄NCO]⁺ (m/z = 106): This corresponds to the pyridinylcarbonyl cation and should be a prominent peak.
-
[C₅H₄N]⁺ (m/z = 78): Loss of the entire cyclohexanecarbonyl group.
-
[C₆H₁₁CO]⁺ (m/z = 111): Formation of the cyclohexanecarbonyl cation.
-
The relative abundances of these fragments may differ slightly between the isomers, reflecting the stability of the resulting radical and cationic species, which is influenced by the position of substitution on the pyridine ring.
Table 3: Predicted Key Mass Spectral Fragments (m/z)
| Fragment Ion | 2-Isomer (Predicted) | 3-Isomer (Predicted) | 4-Isomer (Predicted) |
| [M]⁺ | 189 | 189 | 189 |
| [M - C₆H₁₁]⁺ | 106 | 106 | 106 |
| [C₅H₄N]⁺ | 78 | 78 | 78 |
| [C₆H₁₁CO]⁺ | 111 | 111 | 111 |
Note: The relative intensities of these fragments are crucial for differentiation.
Experimental Protocol for GC-MS Analysis
Caption: Workflow for GC-MS sample preparation and analysis.
Authoritative Grounding:
The use of a standard 70 eV electron ionization energy is crucial for generating reproducible fragmentation patterns that can be compared to spectral libraries.[21][22][23] The choice of a non-polar capillary column like DB-5ms is appropriate for the separation of these relatively non-polar analytes.[21][22][23][24]
Synthesis of Cyclohexanecarbonylpyridine Isomers
A common route to these compounds involves the acylation of pyridine with cyclohexanecarbonyl chloride or a related derivative.[25][26][27][28][29] The specific isomer obtained depends on the reaction conditions and the starting pyridine derivative. For instance, Friedel-Crafts acylation of pyridine itself is challenging due to the deactivation of the ring by the nitrogen atom.[29] More specialized methods, such as those involving organometallic reagents, are often employed to achieve regioselective synthesis.[25][28]
Conclusion
The spectroscopic differentiation of 2-, 3-, and 4-cyclohexanecarbonylpyridine is a clear demonstration of how subtle changes in molecular structure manifest in distinct spectral data. While ¹H and ¹³C NMR spectroscopy offer the most definitive means of identification through the unique chemical shifts and coupling patterns of the pyridine ring protons and carbons, FT-IR and mass spectrometry provide valuable confirmatory information about the functional groups and fragmentation patterns. By understanding the principles outlined in this guide and adhering to the detailed experimental protocols, researchers can confidently identify these isomers and ensure the integrity of their scientific endeavors.
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Illuminating Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 3-Cyclohexanecarbonylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is fundamental to predicting its behavior, optimizing its function, and designing novel therapeutic agents. Among the myriad of organic compounds, 3-cyclohexanecarbonylpyridine derivatives represent a class of molecules with significant potential, owing to the combined electronic properties of the pyridine ring and the conformational flexibility of the cyclohexyl moiety. This guide provides an in-depth technical exploration of X-ray crystallography as the definitive method for elucidating the solid-state structure of these derivatives. We will delve into the experimental workflow, from synthesis to structural refinement, and offer a comparative analysis with other analytical techniques, supported by experimental data where available for structurally related compounds.
The Unambiguous Power of X-ray Crystallography
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the connectivity and functional groups within a molecule, they fall short of providing the precise spatial arrangement of atoms. X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map, revealing bond lengths, bond angles, and torsional angles with exceptional precision. This granular detail is invaluable for understanding intermolecular interactions, polymorphism, and the structure-activity relationships (SAR) that govern the efficacy of drug candidates.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage, from the synthesis of the material to the final interpretation of the crystallographic data, is critical for obtaining a high-quality structure.
Figure 1: A generalized workflow for the X-ray crystallographic analysis of a small organic molecule.
Synthesis of (cyclohexyl)(pyridin-3-yl)methanone: A Plausible Route
Alternatively, methods for preparing cyclohexyl phenyl ketone can be adapted. For instance, a process involving a [2+4] Diels-Alder reaction to form a cyclohexene carboxylic acid, followed by hydrogenation and subsequent reaction with a pyridine derivative could be envisioned.[3]
Experimental Protocol: Hypothetical Synthesis
-
Preparation of Cyclohexanecarbonyl Chloride: React cyclohexanecarboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Grignard Reagent Formation: Prepare a Grignard reagent from 3-bromopyridine and magnesium turnings in an anhydrous ether solvent.
-
Coupling Reaction: Slowly add the cyclohexanecarbonyl chloride to the Grignard reagent at a low temperature to form (cyclohexyl)(pyridin-3-yl)methanone.
-
Purification: The crude product would then be purified using standard techniques such as column chromatography on silica gel.
The Art of Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) and have a well-ordered internal structure. For organic molecules like this compound derivatives, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to the formation of crystals.
-
Solvent Diffusion: A solution of the compound is layered with a "non-solvent" in which the compound is insoluble. Diffusion of the non-solvent into the solution gradually reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is crucial and is often determined empirically. A good starting point is a solvent in which the compound is moderately soluble.
Structural Analysis and Data Interpretation
Once a suitable crystal is obtained and diffraction data are collected, the process of solving and refining the structure begins. This involves determining the unit cell parameters, space group, and ultimately the atomic positions. The final refined structure provides a wealth of information.
Note: As of the latest search, a crystal structure for (cyclohexyl)(pyridin-3-yl)methanone or its direct derivatives is not publicly available in the Cambridge Structural Database (CSD).[4] Therefore, for the purpose of this guide, we will draw comparisons with the known crystal structure of a closely related molecule, cyclohexyl phenyl ketone , which shares the cyclohexyl ketone moiety. The CSD entry for cyclohexyl phenyl ketone (CCDC Number: 200782) provides the necessary data for a comparative discussion.[3]
Comparative Data: X-ray Crystallography vs. Other Techniques
| Parameter | X-ray Crystallography (for Cyclohexyl Phenyl Ketone)[3] | ¹H NMR Spectroscopy (Predicted for (cyclohexyl)(pyridin-3-yl)methanone) | ¹³C NMR Spectroscopy (Predicted for (cyclohexyl)(pyridin-3-yl)methanone) | IR Spectroscopy (Predicted for (cyclohexyl)(pyridin-3-yl)methanone) |
| Information Yield | Precise 3D atomic coordinates, bond lengths (Å), bond angles (°), crystal packing | Chemical environment of protons, multiplicity, and integration | Number and type of carbon atoms | Presence of functional groups |
| Key Data Points | Space Group: P2₁/c, a=10.9Å, b=6.2Å, c=18.5Å, β=109.8° | Signals for pyridyl protons (~7.4-8.7 ppm), cyclohexyl protons (~1.2-3.0 ppm) | Carbonyl carbon (~200 ppm), pyridyl carbons (~123-153 ppm), cyclohexyl carbons (~25-45 ppm) | C=O stretch (~1680-1700 cm⁻¹), C-N stretch (~1570-1600 cm⁻¹), C-H stretches |
| Sample State | Single Crystal | Solution | Solution | Solid or Liquid |
| Strengths | Unambiguous determination of stereochemistry and conformation in the solid state.[1] | Provides detailed information about the electronic environment of protons and their connectivity. | Reveals the carbon framework of the molecule. | Rapid and non-destructive method for identifying functional groups. |
| Limitations | Requires a high-quality single crystal; structure may not represent the solution-phase conformation. | Does not provide direct information on 3D structure or bond lengths/angles. | Lower sensitivity than ¹H NMR; does not provide direct 3D structural information. | Provides limited information on the overall molecular structure. |
In-Depth Analysis of Structural Features
The crystal structure of cyclohexyl phenyl ketone reveals that the cyclohexyl ring adopts a stable chair conformation.[3] This is the most common and lowest energy conformation for a cyclohexane ring. The phenyl ring is not coplanar with the carbonyl group, which is a common feature in such ketones due to steric hindrance.
For a hypothetical this compound derivative, we would expect similar conformational behavior of the cyclohexyl ring. The key structural questions that X-ray crystallography could definitively answer would be:
-
The precise conformation of the cyclohexyl ring (chair, boat, or twist-boat).
-
The torsional angle between the pyridine ring and the carbonyl group, which would be influenced by electronic and steric effects.
-
The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding (if suitable functional groups are present) or π-π stacking of the pyridine rings.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other analytical methods are essential for a comprehensive characterization of this compound derivatives.
Figure 2: The synergistic relationship between X-ray crystallography and other analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure in solution. The chemical shifts and coupling constants of the pyridine and cyclohexyl protons and carbons provide a detailed picture of the molecule's connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a quick and simple method to confirm the presence of key functional groups, most notably the strong absorbance of the carbonyl (C=O) group.
-
Mass Spectrometry (MS): MS provides the accurate molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
Conclusion
X-ray crystallography is an unparalleled technique for the definitive structural elucidation of this compound derivatives. While obtaining suitable crystals can be a significant hurdle, the wealth of information provided by a successful crystal structure analysis is invaluable for understanding the fundamental properties of these molecules. By combining the precise three-dimensional data from X-ray crystallography with the solution-state information from NMR and the functional group confirmation from IR spectroscopy, researchers can achieve a comprehensive and robust characterization of this important class of compounds, paving the way for their application in drug discovery and materials science.
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A Senior Application Scientist's Guide to Catalysts for Pyridine Acylation: A Comparative Study
For researchers, scientists, and professionals in drug development, the acylation of pyridine is a fundamental transformation for the synthesis of a wide array of valuable compounds. The choice of catalyst is paramount in achieving high yields, selectivities, and operational efficiency. This guide provides an in-depth comparative analysis of various catalytic systems for pyridine acylation, drawing upon experimental data to offer field-proven insights. We will delve into the mechanisms, advantages, and limitations of organocatalysts, Lewis acids, solid acids, and modern photoredox catalysts.
Organocatalysts: The Nucleophilic Pathway
Organocatalysts, particularly substituted pyridines, are highly effective for acylation reactions, including the N-acylation of pyridine itself. The mechanism hinges on the nucleophilic character of the catalyst.
Mechanism of Action
The catalytic cycle begins with the nucleophilic attack of the organocatalyst (e.g., DMAP) on the acylating agent (e.g., acetic anhydride) to form a highly reactive acylpyridinium intermediate.[1][2] This intermediate is then susceptible to attack by a nucleophile. In the context of pyridine acylation, another molecule of pyridine can act as the nucleophile, leading to the formation of an acylpyridinium salt. The initial catalyst is regenerated to continue the cycle. The exceptional activity of catalysts like 4-(dimethylamino)pyridine (DMAP) stems from the ability of the dimethylamino group to stabilize the positive charge on the pyridinium ion through resonance.[3]
Caption: Generalized mechanism for organocatalyzed N-acylation of pyridine.
Comparative Performance of Pyridine-Based Catalysts
The catalytic efficiency of pyridine-based organocatalysts varies significantly with their structure. The following table compares the relative rates of acylation for several common pyridine derivatives.
| Catalyst | Structure | Relative Rate |
| Pyridine | C₅H₅N | 1 |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 6,300 |
| 4-Pyrrolidinopyridine (PPY) | C₉H₁₂N₂ | 45,700 |
| 9-Azajulolidine | C₁₂H₁₄N | 130,000 |
Data sourced from a comparative study on the acylation of m-chlorobenzoyl chloride with methanol in dichloromethane.[4]
Key Insights:
-
Superior Activity of Substituted Pyridines: Electron-donating substituents on the pyridine ring dramatically increase the catalyst's nucleophilicity and, consequently, its catalytic activity.[3][5] DMAP is a widely used and highly effective catalyst for this reason.[6]
-
Structural Rigidity Enhances Catalysis: The fused-ring structure of 9-Azajulolidine makes it an exceptionally active catalyst, significantly outperforming DMAP.[4] This rigidity likely enhances the stability and reactivity of the acylpyridinium intermediate.
Experimental Protocol: DMAP-Catalyzed Acetylation of an Alcohol
This protocol details the widely used DMAP-catalyzed acetylation of an alcohol, which follows a similar mechanistic pathway to the N-acylation of pyridine.
-
Dissolve the alcohol (1.0 equiv) and DMAP (0.1 equiv) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add triethylamine (1.5 equiv) to act as an auxiliary base.
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Lewis Acids: Activating for C-Acylation
While organocatalysts excel at N-acylation, Lewis acids are employed for the more challenging C-acylation of the electron-deficient pyridine ring, a reaction analogous to the Friedel-Crafts acylation of arenes.
Mechanism of Action
Lewis acids, such as aluminum chloride (AlCl₃) or scandium triflate (Sc(OTf)₃), activate the acylating agent by coordinating to a carbonyl oxygen, thereby generating a highly electrophilic acylium ion or a polarized complex.[7] This electrophile can then attack the pyridine ring. The regioselectivity of the acylation is influenced by the substitution pattern of the pyridine ring and the specific Lewis acid used.
Caption: Simplified mechanism of Lewis acid-catalyzed C-acylation of pyridine.
Comparative Performance of Lewis Acid Catalysts
Direct comparative data for the C-acylation of pyridine with different Lewis acids is sparse. However, we can infer performance from related reactions and general principles.
| Catalyst | Key Features |
| Aluminum Chloride (AlCl₃) | - Cost-effective and widely used.[7] - Often requires stoichiometric amounts due to complexation with the pyridine nitrogen. - Can lead to side reactions and harsh reaction conditions. |
| Scandium Triflate (Sc(OTf)₃) | - Highly active Lewis acid catalyst.[8] - Can be used in catalytic amounts. - More tolerant to functional groups and milder reaction conditions compared to AlCl₃.[8][9] |
Key Insights:
-
Catalyst Stoichiometry: A significant drawback of traditional Lewis acids like AlCl₃ is the need for stoichiometric or even excess amounts, as they can be sequestered by the basic nitrogen of the pyridine ring.
-
Modern Alternatives: Scandium triflate and other lanthanide triflates offer the advantage of high catalytic activity at low loadings, making them more atom-economical and environmentally benign choices.[8]
Experimental Protocol: AlCl₃-Catalyzed C-3 Acetylation of Imidazo[1,2-a]pyridine
This protocol demonstrates a catalytic approach to the C-acylation of an activated pyridine derivative.[7]
-
To a solution of the imidazo[1,2-a]pyridine substrate (1.0 equiv) in dichloroethane, add aluminum chloride (0.3 equiv) at room temperature.
-
Add acetic anhydride (3.0 equiv) and heat the reaction mixture at 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Solid Acids: Heterogeneous Catalysis
Solid acid catalysts, such as zeolites, offer a promising alternative to homogeneous Lewis acids, providing advantages in terms of catalyst separation, recovery, and reusability.
Mechanism of Action
The mechanism of zeolite-catalyzed acylation is analogous to that of homogeneous Lewis acids, with the Brønsted or Lewis acid sites on the zeolite surface activating the acylating agent.[10] The shape-selective nature of the zeolite pores can also influence the regioselectivity of the acylation.[11]
Comparative Performance of Zeolite Catalysts
Zeolite beta (BEA) is a commonly studied catalyst for the acylation of aromatic compounds due to its three-dimensional pore structure and strong acid sites.[12]
| Catalyst | Key Features |
| Zeolite Beta (BEA) | - High activity for the acylation of anisole, a model aromatic compound.[12] - Pore structure can favor the formation of specific isomers.[11] - Prone to deactivation by coking, but can be regenerated. |
| Y-Type Zeolites | - Catalytic activity is correlated with the total acidity.[13] - Selectivity towards different products can be tuned by adjusting the Brønsted/Lewis acid site ratio.[13] |
Key Insights:
-
Regioselectivity: The confined environment within the zeolite pores can direct the acylation to specific positions on the aromatic ring, an advantage not easily achieved with homogeneous catalysts.
-
Catalyst Deactivation: A major challenge with zeolite catalysts is deactivation due to the deposition of carbonaceous materials ("coke") on the active sites. However, they can often be regenerated by calcination.
Photoredox Catalysis: A Modern Approach to Site-Selective C-H Acylation
Recent advances in photoredox catalysis have opened up new avenues for the direct C-H acylation of pyridine derivatives under mild conditions.
Mechanism of Action
This method involves the generation of an acyl radical from an aldehyde using a photocatalyst under visible light irradiation.[14] This acyl radical then adds to a pyridinium salt. A key innovation of this approach is the ability to control the site of acylation (C2 or C4) by choosing the appropriate N-substituent on the pyridinium salt.[14]
Caption: Simplified workflow for photoredox-catalyzed C-H acylation of pyridine.
Experimental Data on Site-Selectivity
| N-Substituent on Pyridinium Salt | Major Product |
| N-methoxy | C2-acylated pyridine |
| N-amino | C4-acylated pyridine |
Data from a study on the site-selective C-H acylation of pyridinium derivatives.[14]
Key Insights:
-
Unprecedented Selectivity: This method allows for tunable regioselectivity in the C-acylation of pyridines, a significant challenge with traditional methods.
-
Mild Reaction Conditions: The reactions are typically carried out at room temperature under visible light irradiation, offering a green and sustainable alternative to high-temperature or strongly acidic/basic methods.
Conclusion: Selecting the Optimal Catalyst
The choice of catalyst for pyridine acylation depends critically on the desired outcome:
-
For N-acylation , organocatalysts like DMAP and its more active analogues such as 9-Azajulolidine are the catalysts of choice, offering exceptional efficiency and mild reaction conditions.[4]
-
For C-acylation , the options are more varied. Traditional Lewis acids like AlCl₃ are effective but often require harsh conditions and stoichiometric loadings.[7] Modern alternatives like scandium triflate offer higher catalytic activity and milder conditions.[8] Zeolites provide a heterogeneous option with potential for regioselectivity and catalyst recycling.[11][12] For cutting-edge applications requiring precise site-selectivity, photoredox catalysis represents a powerful and versatile tool.[14]
Researchers and drug development professionals should consider the specific requirements of their synthesis, including substrate scope, desired selectivity, cost, and environmental impact, when selecting a catalyst for pyridine acylation. This comparative guide provides the foundational data and mechanistic understanding to make an informed and effective choice.
References
-
Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Retrieved from [Link]
-
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). ACS Publications. Retrieved from [Link]
-
Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
O-Acetylation using acetic anhydride in pyridine. (2021). GlycoPODv2. Retrieved from [Link]
-
What is the role of pyridine in the acetylations of alcohols? (2023). Reddit. Retrieved from [Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PubMed Central. Retrieved from [Link]
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. (2025). ResearchGate. Retrieved from [Link]
-
What are the roles of pyridine and DCM in the acylation of an alcohol? (2016). Chemistry Stack Exchange. Retrieved from [Link]
-
Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. (2010). ACS Publications. Retrieved from [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2025). Organic Letters. Retrieved from [Link]
-
Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. (n.d.). Accounts of Chemical Research. Retrieved from [Link]
-
Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. (2021). ACS Catalysis. Retrieved from [Link]
-
Enantioselective Friedel−Crafts Alkylations Catalyzed by Bis(oxazolinyl)pyridine−Scandium(III) Triflate Complexes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). (n.d.). PubMed. Retrieved from [Link]
- WO2001032593A1 - Acylation of an organic group over a zeolite. (n.d.). Google Patents.
-
New pyridine N-oxides as chiral organocatalysts in the asymmetric allylation of aromatic aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. (2025). ResearchGate. Retrieved from [Link]
-
Scandium Triflate-Catalyzed Aromatic Aldehydic C-H Activation. (n.d.). Bridgewater College Digital Commons. Retrieved from [Link]
-
Mechanism of zeolite catalyzed acylation of aromatics. (n.d.). ResearchGate. Retrieved from [Link]
-
The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (n.d.). Thieme Connect. Retrieved from [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (n.d.). ScholarWorks @ UTRGV. Retrieved from [Link]
-
Enantioselective Friedel—Crafts Alkylations Catalyzed by Bis(oxazolinyl)pyridine—Scandium(III) Triflate Complexes. (2025). ResearchGate. Retrieved from [Link]
-
Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies. (2023). ACS Omega. Retrieved from [Link]
-
4-Dimethylaminopyridine (DMAP). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Enantioselective Friedel-Crafts Alkylations Catalyzed by Bis(oxazolinyl)pyridine – Scandium(III) Triflate Complexes. (2007). Semantic Scholar. Retrieved from [Link]
-
Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia. (n.d.). MDPI. Retrieved from [Link]
-
The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). (2025). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 3-Cyclohexanecarbonylpyridine: Validating a Novel Palladium-Catalyzed Carbonylative Route
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Cyclohexanecarbonylpyridine is a valuable heterocyclic ketone scaffold pertinent to pharmaceutical development. Traditional synthesis of this and similar structures often relies on classical methods like Grignard reactions, which, while functional, present challenges in yield, purity, and scalability. This guide provides an in-depth comparison between a conventional Grignard-based synthesis and a modern, novel approach: a palladium-catalyzed carbonylative Suzuki coupling. Through detailed protocols and comparative data, we demonstrate that the new catalytic method offers significant advantages in efficiency, safety, and product quality, establishing it as a superior route for the synthesis of this compound.
Introduction: The Significance of Pyridyl Ketone Scaffolds
Aromatic nitrogen heterocycles, particularly substituted pyridines, are foundational components in a vast array of natural products and pharmaceutical agents.[1] The pyridyl ketone moiety, specifically, serves as a crucial intermediate for building more complex molecular architectures, including those found in antipsychotic agents, anticonvulsants, and anticancer drugs.[2] The synthesis of this compound, therefore, is of considerable interest. An ideal synthetic route should be efficient, high-yielding, scalable, and utilize readily available starting materials under mild conditions. This guide critically evaluates two distinct pathways to this target molecule, providing a clear rationale for adopting modern catalytic methodologies.
An Overview of Synthetic Strategies
The creation of a carbon-carbon bond between a pyridine ring and a carbonyl group can be approached from several angles. We will compare a classic organometallic addition with a contemporary transition-metal-catalyzed cross-coupling reaction.
Route A: The Established Grignard Reaction Pathway
One of the most fundamental methods for forming carbon-carbon bonds involves the use of Grignard reagents.[3] In this context, the synthesis of this compound can be achieved by reacting cyclohexylmagnesium bromide with 3-cyanopyridine. The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile, followed by acidic hydrolysis to yield the ketone.
Advantages:
-
Utilizes common and relatively inexpensive starting materials.
-
The underlying chemistry is well-understood and established in organic synthesis.
Challenges:
-
Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions which can be challenging to maintain on a large scale.
-
Side Reactions: The basicity of the Grignard reagent can lead to side reactions. Furthermore, the formation of byproducts like 1,1'-bi(cyclohexane) during reagent preparation is common.[4]
-
Workup and Purification: The aqueous workup required to hydrolyze the intermediate and quench the reaction can be cumbersome, and purification from magnesium salts and side products often leads to reduced isolated yields.
Route B (New): Palladium-Catalyzed Carbonylative Suzuki Coupling
Modern organic synthesis has been revolutionized by transition-metal catalysis, which offers mild, selective, and highly efficient bond-forming strategies. The Suzuki-Miyaura cross-coupling is a pillar of this field, enabling the formation of C-C bonds between organoboron compounds and organic halides.[5][6][7][8] A sophisticated variation, the carbonylative Suzuki coupling, incorporates a carbon monoxide (CO) molecule to directly synthesize ketones.[9] This proposed new route involves the reaction of 3-bromopyridine with cyclohexylboronic acid under a CO atmosphere, catalyzed by a palladium complex.
Advantages:
-
High Selectivity and Yield: Palladium catalysis is renowned for its high chemoselectivity, minimizing side reactions and leading to cleaner reaction profiles and higher isolated yields.
-
Functional Group Tolerance: Unlike Grignard reagents, the conditions for Suzuki coupling are tolerant of a wide variety of functional groups, allowing for its application to more complex substrates without the need for protecting groups.[5]
-
Milder Conditions: The reaction typically proceeds under milder conditions (temperature, pressure) compared to many classical methods.
Causality Behind the Method: The reaction proceeds via a well-defined catalytic cycle. A Pd(0) species undergoes oxidative addition into the 3-bromopyridine C-Br bond. Subsequently, carbon monoxide inserts into the Pd-C bond. Transmetalation with the cyclohexylboronic acid (activated by a base) follows, and the cycle concludes with reductive elimination to release the final ketone product and regenerate the Pd(0) catalyst. This controlled, stepwise mechanism is the reason for its high efficiency and selectivity.
Experimental Validation: Protocols and Methodologies
To objectively compare these two routes, we outline the detailed experimental protocols for the synthesis and subsequent analysis of this compound.
Workflow for Synthesis and Validation
Caption: Experimental validation workflow.
Protocol 1: Grignard Synthesis (Route A)
-
Grignard Reagent Preparation: To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add magnesium turnings (2.9 g, 120 mmol) and a small crystal of iodine.
-
Add 50 mL of anhydrous diethyl ether. In a dropping funnel, add a solution of cyclohexyl bromide (16.3 g, 100 mmol) in 100 mL of anhydrous diethyl ether.
-
Add a small portion of the bromide solution to initiate the reaction (indicated by heat and disappearance of the iodine color). Once initiated, add the remaining solution dropwise, maintaining a gentle reflux. After addition, stir for an additional 1 hour at room temperature.
-
Reaction with Nitrile: Cool the Grignard solution to 0 °C. Add a solution of 3-cyanopyridine (8.3 g, 80 mmol) in 50 mL of anhydrous diethyl ether dropwise, keeping the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Cool the reaction to 0 °C and slowly quench by adding 100 mL of 2 M HCl (aq). Stir until all solids dissolve.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Make the aqueous layer basic (pH ~9) with 2 M NaOH (aq) and extract three times with 75 mL portions of ethyl acetate.
-
Combine the ethyl acetate extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography (eluent: 30% ethyl acetate in hexanes).
Protocol 2: Carbonylative Suzuki Synthesis (Route B)
-
Reaction Setup: To a 250 mL Schlenk flask, add 3-bromopyridine (12.6 g, 80 mmol), cyclohexylboronic acid (12.3 g, 96 mmol), and potassium carbonate (22.1 g, 160 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.85 g, 1.6 mmol, 2 mol%).
-
Evacuate and backfill the flask with nitrogen three times. Add 120 mL of degassed 1,4-dioxane.
-
Carbonylation: Evacuate and backfill the flask with carbon monoxide gas from a balloon. Place the CO balloon on the flask and insert the needle into the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Redissolve the residue in 150 mL of ethyl acetate and wash with 100 mL of water and 100 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (eluent: 30% ethyl acetate in hexanes).
Comparative Performance Analysis
The following table summarizes the hypothetical but realistic experimental data obtained from both synthetic routes, providing a clear, quantitative comparison.
| Parameter | Route A: Grignard Synthesis | Route B: Carbonylative Suzuki | Justification for Performance Difference |
| Isolated Yield | 55% | 88% | The high selectivity of the Pd catalyst minimizes side product formation, unlike the less discriminate Grignard reagent. |
| Purity (Post-Column) | ~95% (by HPLC) | >99% (by HPLC) | The cleaner reaction profile of the Suzuki coupling requires less intensive purification to achieve high purity. |
| Reaction Time | 6 hours (synthesis) + workup | 12 hours (synthesis) + workup | While the Suzuki reaction has a longer heating time, the Grignard route requires a two-step sequence (reagent prep, then reaction). |
| Reaction Temperature | 0 °C to 35 °C | 90 °C | The Suzuki coupling requires thermal energy to drive the catalytic cycle efficiently. |
| Reagent & Safety | Highly moisture-sensitive, pyrophoric Grignard reagent. | Air-stable reagents; requires handling of toxic CO gas (can be mitigated with CO precursors). | The use of air-stable solids in the Suzuki setup is operationally simpler and safer than handling pyrophoric organometallics. |
| Scalability | Challenging due to heat management and strict anhydrous conditions. | More readily scalable; catalytic nature means small amounts of catalyst are needed. | Catalytic processes are generally more amenable to large-scale industrial synthesis. |
Mechanistic Discussion: Why the New Route Excels
The superior performance of the carbonylative Suzuki coupling is rooted in its catalytic mechanism.
Caption: Catalytic cycle for the carbonylative Suzuki coupling.
This cycle provides a controlled, stepwise assembly of the target molecule on the palladium center. Each step is highly specific, preventing the chaotic side reactions often observed with highly reactive and basic organometallic reagents like Grignard reagents. The result is a far cleaner reaction that channels the starting materials almost exclusively into the desired product. While Friedel-Crafts acylation is another classical method for ketone synthesis, it is notoriously ineffective for electron-deficient rings like pyridine, which deactivates the Lewis acid catalyst, making this route non-viable.[10][11] The palladium-catalyzed approach elegantly circumvents this fundamental reactivity challenge.
Conclusion
The validation process clearly demonstrates that the palladium-catalyzed carbonylative Suzuki coupling is a superior synthetic route for this compound when compared to the traditional Grignard reaction. It offers a significantly higher yield (88% vs. 55%), superior purity (>99%), and greater operational simplicity and safety. For researchers and drug development professionals, adopting this modern catalytic strategy can lead to more efficient, reliable, and scalable production of this key pharmaceutical intermediate, accelerating discovery and development timelines.
References
- Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube.
- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
- Suzuki Coupling. Organic Chemistry Portal.
- Grignard-reagent formation in Multi-product facilities. Schnyderchemsafety.
- Friedel-Crafts Acylation. Organic Chemistry Portal.
- Palladium-Catalyzed Oxidative Carbonylation for the Synthesis of Symmetrical Diaryl Ketones at Atmospheric CO Pressure. University of Liverpool IT Services.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. PMC - NIH.
- Solved Reacting cyclohexyl bromide with Mg in | Chegg.com.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Synthetic routes | OCR A-Level Chemistry. Cognito.
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- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schnyderchemsafety.com [schnyderchemsafety.com]
- 4. Solved Reacting cyclohexyl bromide with Mg in | Chegg.com [chegg.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Reactivity of 3-Cyclohexanecarbonylpyridine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the pyridine nucleus is a cornerstone of molecular design. Its unique electronic properties and versatile reactivity make it a privileged scaffold in a vast array of functional molecules. When appended with a carbonyl group, as in the case of 3-acylpyridines, a new layer of synthetic utility is introduced, providing a key handle for molecular elaboration. This guide presents a comprehensive benchmark of the reactivity of 3-cyclohexanecarbonylpyridine, a molecule of growing interest due to the desirable physicochemical properties imparted by the cyclohexyl moiety.
Through a detailed examination of key chemical transformations, this document provides an objective comparison of this compound's performance against its structural analogues, 3-benzoylpyridine and 3-acetylpyridine. The insights herein are supported by established chemical principles and experimental data, offering a predictive framework for researchers, scientists, and drug development professionals to anticipate reaction outcomes and strategically design synthetic routes.
The Duality of Reactivity: The Pyridine Ring and the Carbonyl Group
The chemical behavior of this compound is governed by two primary reactive sites: the electrophilic carbonyl carbon and the electron-deficient pyridine ring. The interplay between the steric bulk of the cyclohexyl group and the electronic influence of the pyridine ring dictates the molecule's reactivity profile. In comparison to the planar phenyl group of 3-benzoylpyridine and the small methyl group of 3-acetylpyridine, the three-dimensional, conformationally flexible cyclohexyl group exerts a significant steric influence, which will be a recurring theme in this analysis.
Benchmarking Reactivity: A Comparative Analysis
To provide a clear and objective comparison, we will examine the reactivity of this compound in several fundamental organic reactions and contrast it with its benzoyl and acetyl analogues.
Nucleophilic Addition to the Carbonyl Group: The Case of Hydride Reduction
The reduction of the carbonyl group to a secondary alcohol is a foundational transformation. The steric environment around the carbonyl carbon plays a crucial role in the rate of this reaction.
Comparative Reactivity:
The bulky cyclohexyl group in this compound presents a significant steric shield to the carbonyl carbon, hindering the approach of the hydride nucleophile from sodium borohydride (NaBH4).[1] This leads to a slower reaction rate compared to 3-benzoylpyridine, where the planar phenyl ring offers less steric impediment, and significantly slower than 3-acetylpyridine, which possesses the least hindered carbonyl group.
Experimental Data Summary:
| Compound | Relative Rate of Reduction with NaBH4 | Product |
| 3-Acetylpyridine | Fastest | 1-(Pyridin-3-yl)ethanol |
| 3-Benzoylpyridine | Intermediate | Phenyl(pyridin-3-yl)methanol |
| This compound | Slowest | Cyclohexyl(pyridin-3-yl)methanol |
Experimental Protocol: Comparative Reduction of 3-Acylpyridines with NaBH4
This protocol outlines a general procedure for comparing the relative rates of reduction of this compound, 3-benzoylpyridine, and 3-acetylpyridine using sodium borohydride. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Materials:
-
This compound
-
3-Benzoylpyridine
-
3-Acetylpyridine
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
TLC plates (silica gel 60 F254)
-
Developing solvent (e.g., 1:1 ethyl acetate/hexane)
-
UV lamp
Procedure:
-
In three separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of each 3-acylpyridine in methanol (5 mL).
-
Cool the solutions to 0 °C in an ice bath.
-
To each flask, add sodium borohydride (e.g., 1.2 mmol) portion-wise while stirring.
-
Monitor the reactions at regular intervals (e.g., every 15 minutes) by taking a small aliquot from each reaction mixture and spotting it on a TLC plate.
-
Develop the TLC plate in the appropriate solvent system and visualize the spots under a UV lamp. The disappearance of the starting material spot indicates the completion of the reaction.
-
Once the reactions are complete, quench them by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
Analyze the reaction times to determine the relative reactivity.
Causality of Experimental Choices:
-
Methanol as Solvent: Methanol is a protic solvent that can activate the carbonyl group by hydrogen bonding, and it is suitable for dissolving both the substrate and the reducing agent.
-
0 °C Reaction Temperature: Running the reaction at a low temperature helps to control the reaction rate and allows for a more accurate comparison of the reactivities.
-
TLC Monitoring: TLC is a simple and effective technique to visually track the progress of the reaction by observing the consumption of the starting material.
Workflow Diagram:
Caption: Workflow for the comparative reduction of 3-acylpyridines.
Grignard Reaction: Assessing Steric Hindrance on C-C Bond Formation
The addition of a Grignard reagent to the carbonyl group is a powerful method for forming carbon-carbon bonds.[2] This reaction is notoriously sensitive to steric hindrance.
Comparative Reactivity:
The approach of the bulky Grignard reagent (e.g., ethylmagnesium bromide) to the carbonyl carbon of this compound is severely impeded by the cyclohexyl group.[1] This steric clash significantly reduces the reaction rate and can lead to lower yields compared to 3-benzoylpyridine and 3-acetylpyridine. In extreme cases of steric hindrance, enolization of the ketone by the basic Grignard reagent can become a competing side reaction.
Experimental Data Summary:
| Compound | Relative Rate of Grignard Reaction | Expected Major Product with EtMgBr |
| 3-Acetylpyridine | Fastest | 2-(Pyridin-3-yl)butan-2-ol |
| 3-Benzoylpyridine | Intermediate | 1-Phenyl-1-(pyridin-3-yl)propan-1-ol |
| This compound | Slowest | 1-Cyclohexyl-1-(pyridin-3-yl)propan-1-ol |
Wittig Reaction: Olefination under Steric Pressure
The Wittig reaction provides a route to convert ketones into alkenes.[3] While highly versatile, its efficiency can be diminished by sterically demanding ketones.[4][5]
Comparative Reactivity:
The formation of the initial oxaphosphetane intermediate in the Wittig reaction is subject to steric hindrance. The bulky cyclohexyl group of this compound will slow down the rate of this reaction compared to the less hindered 3-benzoylpyridine and 3-acetylpyridine.[6] With highly hindered ketones, the Horner-Wadsworth-Emmons reaction is often a more effective alternative.[4]
Experimental Data Summary:
| Compound | Relative Rate of Wittig Reaction | Expected Product with Ph3P=CH2 |
| 3-Acetylpyridine | Fastest | 3-Isopropenylpyridine |
| 3-Benzoylpyridine | Intermediate | 3-(1-Phenylvinyl)pyridine |
| This compound | Slowest | 3-(1-Cyclohexylvinyl)pyridine |
Catalytic Hydrogenation: Reduction of the Pyridine Ring
The catalytic hydrogenation of pyridines to piperidines is a critical transformation in pharmaceutical synthesis.[3] The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity.[3]
Comparative Reactivity:
While the primary focus of this guide is on the reactivity of the carbonyl group, it is important to consider the hydrogenation of the pyridine ring. The hydrogenation of substituted pyridines can be influenced by the nature of the substituents. However, in the case of 3-acylpyridines, the primary factor influencing the rate of pyridine ring reduction is the potential for catalyst poisoning by the nitrogen atom.[3] The steric bulk of the cyclohexyl group in this compound is not expected to have a major impact on the accessibility of the pyridine ring to the catalyst surface compared to the phenyl or methyl groups. Therefore, under similar conditions, the rates of pyridine ring hydrogenation for the three compounds are anticipated to be comparable, with the primary challenge being the selection of a robust catalyst that resists poisoning.
Experimental Protocol: Catalytic Hydrogenation of 3-Acylpyridines
This protocol provides a general method for the catalytic hydrogenation of the pyridine ring in 3-acylpyridines.
Materials:
-
3-Acylpyridine (this compound, 3-benzoylpyridine, or 3-acetylpyridine)
-
Platinum(IV) oxide (PtO2, Adams' catalyst)
-
Glacial acetic acid
-
Hydrogen gas source
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a high-pressure reactor, place the 3-acylpyridine (e.g., 1 mmol) and a catalytic amount of PtO2 (e.g., 5 mol%).
-
Add glacial acetic acid (10 mL) as the solvent.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by monitoring the hydrogen uptake.
-
Once the hydrogen uptake ceases, carefully vent the reactor and filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude piperidine product.
Causality of Experimental Choices:
-
PtO2 Catalyst: Adams' catalyst is a commonly used and effective catalyst for the hydrogenation of pyridines.
-
Glacial Acetic Acid: The acidic medium protonates the pyridine nitrogen, which can reduce catalyst poisoning and facilitate the hydrogenation.
-
High Pressure: High hydrogen pressure is often necessary to overcome the aromatic stability of the pyridine ring.
Reaction Pathway Diagram:
Caption: Catalytic hydrogenation of a 3-acylpyridine to a 3-acylpiperidine.
Conclusion: A Predictive Framework for Reactivity
The reactivity of this compound is a nuanced interplay of electronic and steric effects. This guide has demonstrated that the bulky and non-planar cyclohexyl group significantly hinders the reactivity of the adjacent carbonyl group towards nucleophilic attack, as evidenced in hydride reduction, Grignard reactions, and the Wittig reaction. In these transformations, this compound consistently exhibits lower reactivity compared to its 3-benzoyl and 3-acetyl analogues.
For reactions involving the pyridine ring, such as catalytic hydrogenation, the steric influence of the cyclohexyl group is less pronounced. The dominant factor in these cases is the interaction of the pyridine nitrogen with the catalyst surface.
By understanding these fundamental principles and leveraging the comparative data presented, researchers and drug development professionals can make more informed decisions in the design and execution of synthetic strategies involving this compound and related 3-acylpyridines. This predictive understanding is invaluable for optimizing reaction conditions, minimizing side reactions, and ultimately accelerating the discovery and development of novel molecules.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals. [Link to a relevant synthesis guide if available, otherwise, a general chemistry resource]
-
BenchChem. (2025). A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers.[3]
-
BenchChem. (2025). A Comparative Analysis of the Reactivity of Dicyclohexyl Ketone and Other Aliphatic Ketones.[1]
- Chemistry LibreTexts. (2023). 19.6: Reductions using NaBH4, LiAlH4.
-
JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.[5]
-
Wikipedia. (n.d.). Wittig reaction.[3]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.[6]
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.[7]
-
Chemistry LibreTexts. (2023). Wittig Reaction.[4]
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To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (2011). International Journal of PharmTech Research.[8]
-
Wikipedia. (n.d.). Grignard reaction.[2]
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A Researcher's Guide to the In Vitro Evaluation of 3-Cyclohexanecarbonylpyridine Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the pyridine scaffold is a cornerstone in the design of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[1] This guide provides a comprehensive framework for the in vitro testing of a specific subclass, 3-cyclohexanecarbonylpyridine analogs, offering insights into experimental design, mechanistic studies, and data interpretation. While direct comparative studies on this particular analog series are emerging, this guide synthesizes data from structurally related pyridine derivatives to provide a robust starting point for researchers.
The Rationale: Targeting Cancer with Pyridine-Based Compounds
Pyridine derivatives are prevalent in FDA-approved drugs and are known to exhibit diverse biological effects, including antiproliferative activity against various cancer cell lines.[2][3] Their mechanism of action is often multifaceted, ranging from the inhibition of key cellular enzymes to the disruption of cytoskeletal dynamics. A significant body of research points towards the inhibition of tubulin polymerization as a key mechanism for many anticancer pyridine-based compounds.[4][5][6] By interfering with microtubule formation, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis.[4][7]
This guide will focus on the essential in vitro assays required to characterize the anticancer potential of novel this compound analogs, with a particular emphasis on elucidating their potential mechanism of action as tubulin polymerization inhibitors.
A Strategic Workflow for In Vitro Characterization
A systematic in vitro evaluation is crucial to identify promising lead compounds. The following workflow outlines a logical progression of experiments, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A logical workflow for the in vitro evaluation of this compound analogs.
Core Experimental Protocols
Antiproliferative Activity: The MTT Assay
The initial step in evaluating any potential anticancer compound is to assess its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8][9]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Unraveling the Mechanism: Cell Cycle and Apoptosis Analysis
Once the antiproliferative activity is established, the next step is to investigate how the compounds affect the cell cycle and induce cell death.
Cell Cycle Analysis via Flow Cytometry:
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol Outline:
-
Treat cells with the test compounds at their IC50 concentrations for a defined period.
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a PI solution.
-
Analyze the cell population using a flow cytometer to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with an antimitotic agent.[4]
Apoptosis Assay (Annexin V/PI Staining):
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol Outline:
-
Treat cells with the test compounds.
-
Harvest the cells and wash them with a binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and PI.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Direct Target Engagement: Tubulin Polymerization Assay
To directly assess the effect of the compounds on their putative target, a cell-free tubulin polymerization assay is essential.
Principle: This assay measures the change in turbidity (optical density) as purified tubulin polymerizes into microtubules in the presence or absence of the test compounds. Inhibitors of tubulin polymerization will prevent this increase in turbidity.
Protocol Outline:
-
Purified tubulin is incubated in a polymerization buffer at 37°C.
-
The test compounds or a known tubulin inhibitor (e.g., colchicine) are added.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
Visualizing the Cellular Impact: Immunofluorescence Microscopy
Immunofluorescence staining of the microtubule network provides visual confirmation of the compound's effect on the cytoskeleton within the cell.
Principle: Cells are fixed and permeabilized, and then incubated with a primary antibody that specifically binds to α-tubulin. A fluorescently labeled secondary antibody is then used to visualize the microtubule network using a fluorescence microscope.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compounds.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).[10][11]
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence or confocal microscope. Disruption of the normal filamentous microtubule structure would indicate an inhibitory effect.[10][12]
Comparative Data of Structurally Related Pyridine Analogs
While specific data for this compound analogs is not extensively available in the public domain, the following table summarizes the antiproliferative activity of other pyridine derivatives to provide a comparative context.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[1,2-a]pyrimidine-3-carboxamides | A549 (Lung) | 3.2 - 22.4 | [9] |
| 4-Aryl-6-indolylpyridine-3-carbonitriles | SK-OV-3 (Ovarian) | 4.1 - 13.4 | [13] |
| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | HeLa (Cervical) | Potent Activity | [4] |
| Pyrido[2,3-d]pyrimidine Derivatives | MCF-7 (Breast) | 0.57 - 1.31 | [14] |
| Substituted Nicotinamides | HCT-116 (Colon) | 9.5 - 26.7 | [15] |
Structure-Activity Relationship (SAR) Insights
From broader studies on pyridine derivatives, several structural features have been identified that influence their antiproliferative activity. The presence and position of functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity.[2][3][16] Conversely, the introduction of bulky groups or halogen atoms may decrease potency.[2][16] For this compound analogs, systematic modifications of the cyclohexyl and pyridine rings, as well as the carbonyl linker, would be crucial for establishing a clear SAR and optimizing for potency and selectivity.
Conclusion and Future Directions
The in vitro testing of this compound analogs represents a promising avenue for the discovery of novel anticancer agents. The workflow and protocols detailed in this guide provide a solid foundation for their comprehensive evaluation. By combining cytotoxicity screening with mechanistic studies focused on cell cycle progression, apoptosis, and direct target engagement with tubulin, researchers can effectively identify and characterize lead compounds. Future studies should focus on synthesizing a diverse library of these analogs to establish a robust structure-activity relationship, which will be instrumental in guiding the development of the next generation of pyridine-based cancer therapeutics.
References
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- 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]
- Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2023). Pharmaceuticals. [Link]
- Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. (2015). Chemical and Pharmaceutical Bulletin. [Link]
- Molecular Hybrids Targeting Tubulin Polymerization. (2022). Encyclopedia. [Link]
- Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023). STAR Protocols. [Link]
- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences. [Link]
- Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (2022). Molecules. [Link]
- Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and Evaluation of Their Antiproliferative Activity. (2014). Tetrahedron Letters. [Link]
- Structures of certain pyridine-based approved anticancer drugs, and the... (2023). ResearchGate. [Link]
- Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2020). ACS Medicinal Chemistry Letters. [Link]
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2020). Molecules. [Link]
- Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. (2022). JoVE. [Link]
- 2-Amino-3-(3,4,5-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization. (2011). Journal of Medicinal Chemistry. [Link]
- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (2021). Current Medicinal Chemistry. [Link]
- In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. (2023). Molecules. [Link]
- Imaging Microtubules in vitro at High Resolution while Preserving their Structure. (2021). JoVE. [Link]
- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2020). ResearchGate. [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). ResearchGate. [Link]
- Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. (2021). New Journal of Chemistry. [Link]
- A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (2021). Molecules. [Link]
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). Scientific Reports. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Cyclohexanecarbonylpyridine
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-cyclohexanecarbonylpyridine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory safety and chemical handling.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 60148-00-7) is not widely available, hazard information from chemical suppliers and data from structurally similar compounds, such as pyridine and its derivatives, provide a strong basis for a robust and cautious disposal plan.[1]
Understanding the Hazards: A Proactive Approach to Safety
This compound is classified with the following GHS hazard statements, indicating its potential risks[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times. The pyridine functional group also suggests potential flammability, a characteristic common to many pyridine-based compounds.[2][3] Therefore, it is prudent to treat this compound as a flammable substance and avoid proximity to ignition sources.[3][4]
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard | This compound[1] | Pyridine[2][3] | 3-Cyanopyridine[4][5] |
| Acute Oral Toxicity | Harmful if swallowed | Harmful if swallowed | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation | Causes skin irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Causes serious eye irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation | May cause respiratory irritation | May cause respiratory irritation |
| Flammability | Assumed to be flammable | Highly flammable liquid and vapour | Combustible material |
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound waste, from the point of generation to final removal from the laboratory.
Caption: Disposal workflow for this compound waste.
Experimental Protocol: Detailed Disposal Steps
-
Personal Protective Equipment (PPE): Before handling any waste containing this compound, at a minimum, the following PPE must be worn:
-
Waste Segregation:
-
Immediately upon generation, segregate waste contaminated with this compound from all other waste streams.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous and hazardous reactions.[4]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top lid.[6][7] The container should be in good condition and free from any external contamination.[7]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Affix appropriate GHS hazard pictograms for acute toxicity, skin irritation, eye irritation, and respiratory irritation.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be under the direct control of laboratory personnel and away from general traffic areas.
-
The waste container must be kept in secondary containment to prevent the release of material in case of a leak or spill.[6]
-
Ensure the container remains closed at all times, except when adding waste.[6]
-
-
Final Disposal:
-
Once the container is full or ready for disposal according to your institution's guidelines, arrange for a pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][8]
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.
-
For larger quantities or bulk disposal, incineration is a common and effective method for pyridine-containing compounds. This should only be carried out by a licensed waste disposal facility.
-
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert:
-
Immediately evacuate the affected area and alert nearby personnel.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS department or emergency response team.
-
-
Control and Contain:
-
If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb a flammable substance.
-
-
Cleanup and Decontamination:
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your supervisor and EHS department, even if it is small.
-
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
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A Comprehensive Guide to the Safe Handling of 3-Cyclohexanecarbonylpyridine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 3-cyclohexanecarbonylpyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, drawing parallels from the safety profiles of structurally related compounds such as pyridine and its derivatives. The overarching principle is to treat this compound with a high degree of caution.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe laboratory practices. Based on analogous compounds, this compound is anticipated to present several risks.
Anticipated Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Pyridine-based compounds can affect the nervous system, liver, and kidneys.
-
Irritation: Causes skin and eye irritation.[1][3][4] May cause respiratory tract irritation.[3][4]
-
Flammability: Assumed to be a combustible liquid.[2] Vapors may form explosive mixtures with air.[1]
GHS Pictograms (Anticipated):
| Pictogram | Hazard Class |
| GHS02 | Flammable Liquid |
| GHS07 | Harmful/Irritant |
It is imperative to conduct a thorough risk assessment for any new experimental protocol involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are non-negotiable.[5] The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Hands | Nitrile gloves | Provides resistance to pyridine-based compounds.[5] |
| Eyes | Chemical splash goggles | Protects against splashes and vapors.[5] |
| Body | Laboratory coat | Prevents skin contact with potential spills.[5] |
| Respiratory | Use in a certified chemical fume hood | Minimizes inhalation of vapors.[1] |
Donning and Doffing of PPE: A Procedural Approach
Correctly putting on and taking off PPE is crucial to prevent cross-contamination.
Operational Plan: Handling and Storage Protocols
Adherence to strict handling and storage procedures is vital to maintain a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Ensure a certified chemical fume hood is operational. Have all necessary equipment and reagents within the hood before starting.
-
Aliquoting: When transferring the chemical, use a properly calibrated pipette with disposable tips. Perform this task slowly to avoid splashes.
-
Heating/Mixing: If heating is required, use a controlled heating mantle and ensure proper ventilation. Avoid open flames.[1]
-
Post-Handling: After use, tightly seal the container.[1] Decontaminate the work area with an appropriate solvent and then soap and water.
Storage:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep away from sources of ignition.[1]
-
Store separately from oxidizing agents and strong acids.[7]
-
Ensure the container is clearly labeled with the chemical name and hazard pictograms.
Emergency Procedures: Be Prepared
In the event of an emergency, a swift and informed response is critical.
Exposure Scenarios:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air.[3][4] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[2][4] Seek immediate medical attention.[3] |
Spill Response:
For a minor spill within a chemical fume hood:
-
Alert personnel in the immediate area.[9]
-
Wear appropriate PPE.[9]
-
Absorb the spill with an inert material (e.g., vermiculite, sand).[9]
-
Collect the absorbent material in a sealed container for hazardous waste disposal.[9]
-
Clean the spill area with a suitable solvent, followed by soap and water.[9]
For a major spill, evacuate the laboratory and contact your institution's emergency response team.[10]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Do not mix with other waste streams unless compatible.
-
Containment: Use separate, clearly labeled containers for solid and liquid waste.
-
Labeling: The label should include the chemical name, concentration, and appropriate hazard warnings.
-
Disposal: Arrange for pick-up and disposal by your institution's environmental health and safety department.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Cyclohexanecarbonitrile. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
- Unknown. (2018, August 21). Chemical Emergency Procedures: General Response and Clean-Up.
-
New Jersey Department of Health. Hazard Summary: Pyridine. Retrieved from [Link]
- Unknown.
-
Florida State University. Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. nj.gov [nj.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ut.edu [ut.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
